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  • Product: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide
  • CAS: 1035840-39-1

Core Science & Biosynthesis

Foundational

"2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide Executive Summary This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-(Piperazin-1-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide

Executive Summary

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide, a molecule integrating three key pharmacophores: the benzoxazole core, a piperazine moiety, and an aromatic sulfonamide. Benzoxazoles are recognized as privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Similarly, sulfonamides are a cornerstone of therapeutic agents, while the piperazine ring is a common structural motif in many approved drugs.[2][3] This document outlines a robust, multi-step synthetic strategy, beginning from commercially available precursors and proceeding through key intermediates. The causality behind experimental choices, detailed protocols, and potential optimization strategies are discussed to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

The synthetic strategy is best conceptualized through a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors. The primary disconnection is at the C-N bond between the benzoxazole C2-position and the piperazine nitrogen. This bond is logically formed via a nucleophilic aromatic substitution (SNAr) reaction. This identifies 2-chloro-1,3-benzoxazole-5-sulfonamide and piperazine as the immediate precursors.

The 2-chloro-benzoxazole intermediate can be further disconnected. The benzoxazole ring is typically formed from an ortho-aminophenol. The 2-chloro functionality can be installed by chlorinating a corresponding benzoxazol-2-one. This leads back to 4-amino-3-hydroxybenzenesulfonamide as the key starting material.

G cluster_step1 Key Disconnection (SNAr) cluster_step2 Benzoxazole Formation Target 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide Precursor1 2-Chloro-1,3-benzoxazole-5-sulfonamide Target->Precursor1 C-N bond Intermediate1 5-Sulfonamido-1,3-benzoxazol-2(3H)-one Precursor1->Intermediate1 C-Cl bond Precursor2 Piperazine StartingMaterial 4-Amino-3-hydroxybenzenesulfonamide Intermediate1->StartingMaterial Heterocycle G cluster_path Synthetic Pathway A 4-Amino-3-hydroxy- benzenesulfonamide B 5-Sulfonamido-1,3- benzoxazol-2(3H)-one A->B Urea, Δ (Step 1) C 2-Chloro-1,3-benzoxazole- 5-sulfonamide B->C PCl5, Δ (Step 2) D Target Product C->D Piperazine, TEA (Step 3) G start Start step1 Step 1: Cyclization (Formation of Benzoxazolone) start->step1 step2 Step 2: Chlorination (Formation of 2-Chloro Intermediate) step1->step2 step3 Step 3: SNAr Coupling (Reaction with Piperazine) step2->step3 workup Aqueous Workup & Extraction step3->workup purify Purification (Chromatography/Recrystallization) workup->purify analyze Analysis (NMR, MS, Purity) purify->analyze end Final Product analyze->end

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Exploratory

An In-depth Technical Guide to 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide: Properties, Synthesis, and Potential Applications

Abstract This whitepaper provides a comprehensive technical overview of the chemical and pharmacological properties of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This molecule, belonging to the benzoxazole class of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical overview of the chemical and pharmacological properties of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This molecule, belonging to the benzoxazole class of heterocyclic compounds, has garnered interest within the drug discovery and development landscape due to its structural motifs, which are prevalent in a variety of biologically active agents. This guide will delve into its physicochemical characteristics, propose a detailed synthetic pathway based on established chemical principles, and explore its potential therapeutic applications by drawing parallels with structurally related compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising chemical entity.

Introduction

The benzoxazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The incorporation of a piperazine moiety often enhances the pharmacokinetic profile of drug candidates, improving their solubility and ability to interact with biological targets[3][4]. Furthermore, the sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial and diuretic effects. The convergence of these three structural features in 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide suggests a molecule of significant pharmacological potential, warranting a detailed investigation of its chemical properties and biological relevance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While comprehensive experimental data for 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is not extensively available in the public domain, we can collate known information and predict other key parameters.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₃N₃O₃SCalculated
Molecular Weight 283.31 g/mol Calculated
CAS Number 1035840-39-1[5][6]
Appearance Likely a solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to have moderate aqueous solubilityInferred from piperazine and sulfonamide moieties
pKa Not available-

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway A p-Nitrochlorobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B 1. Chlorosulfonic Acid 2. Thionyl Chloride C 2-Nitro-4-sulfonamidophenol B->C 1. NH4OH 2. NaOH (Hydrolysis) D 2-Amino-4-sulfonamidophenol C->D Reduction (e.g., Fe/HCl) E 2-Chloro-1,3-benzoxazole-5-sulfonamide D->E Phosgene or equivalent F 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide E->F Piperazine, Base

Caption: Proposed synthetic pathway for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-4-sulfonamidophenol (Intermediate D)

This synthesis starts from the readily available p-nitrochlorobenzene and proceeds through chlorosulfonation, amination, hydrolysis, and reduction steps[7][8].

  • Chlorosulfonation: p-Nitrochlorobenzene is treated with chlorosulfonic acid, followed by thionyl chloride to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amination and Hydrolysis: The resulting sulfonyl chloride is reacted with ammonia to form the sulfonamide. Subsequent hydrolysis of the chloro group to a hydroxyl group is achieved using sodium hydroxide.

  • Reduction: The nitro group of 2-nitro-4-sulfonamidophenol is then reduced to an amine using a standard reducing agent such as iron in the presence of hydrochloric acid, yielding the key intermediate 2-amino-4-sulfonamidophenol[9].

Step 2: Synthesis of 2-Chloro-1,3-benzoxazole-5-sulfonamide (Intermediate E)

The formation of the benzoxazole ring can be accomplished by reacting 2-amino-4-sulfonamidophenol with a suitable cyclizing agent.

  • Cyclization: 2-Amino-4-sulfonamidophenol is reacted with phosgene or a phosgene equivalent, such as triphosgene, to form the 2-chlorobenzoxazole ring system[10]. This reaction proceeds via the formation of a carbamoyl chloride, which then undergoes intramolecular cyclization.

Step 3: Synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (Final Product F)

The final step involves the nucleophilic substitution of the chlorine atom on the benzoxazole ring with piperazine.

  • Nucleophilic Substitution: 2-Chloro-1,3-benzoxazole-5-sulfonamide is reacted with an excess of piperazine in a suitable solvent, such as acetonitrile or DMF, in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction[4][11]. The reaction mixture is typically heated to facilitate the substitution. Purification can be achieved by column chromatography.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, as well as signals for the methylene protons of the piperazine ring.

    • ¹³C NMR will provide signals for all unique carbon atoms in the molecule, including the carbonyl-like carbon of the benzoxazole ring and the carbons of the aromatic and piperazine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and S=O stretching of the sulfonamide group, as well as C=N and C-O stretching of the benzoxazole ring.

Potential Pharmacological Activity and Mechanism of Action

The unique combination of the benzoxazole, piperazine, and sulfonamide moieties suggests that 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide could exhibit a range of biological activities. While direct pharmacological data is scarce, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Many benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms[12][13]. The 2-(piperazin-1-yl)benzoxazole core has been identified in compounds that act as inhibitors of crucial cancer-related enzymes. For instance, derivatives of this scaffold have been investigated as selective histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents[6]. Additionally, piperidinyl-based benzoxazole derivatives have been shown to target VEGFR-2 and c-Met kinases, which are key players in tumor angiogenesis and metastasis[12].

Anticancer_Mechanism Compound 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Target1 HDACs Compound->Target1 Target2 VEGFR-2 / c-Met Compound->Target2 Effect1 Chromatin Remodeling, Gene Expression Alteration Target1->Effect1 Effect2 Inhibition of Angiogenesis and Metastasis Target2->Effect2 Outcome Apoptosis / Cell Cycle Arrest Effect1->Outcome Effect2->Outcome

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Foundational

"2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Derivatives Authored by: A Senior Application Scientist Preamble: Deconstructing a Privileged Scaffold in Neur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Derivatives

Authored by: A Senior Application Scientist

Preamble: Deconstructing a Privileged Scaffold in Neuropharmacology

The compound "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" is not a singular therapeutic agent but rather represents a core chemical scaffold—a privileged structure in modern medicinal chemistry. Its true significance lies in its versatile role as a foundational framework for a new generation of multi-target-directed ligands, particularly in the realm of neuropsychiatric disorders. This guide will dissect the mechanism of action attributable to derivatives of this scaffold, focusing on the most prevalent and therapeutically relevant pharmacological profile: dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. For clarity and illustrative purposes, we will refer to a representative molecule from this class as Pipobenzoxazide.

The therapeutic rationale for targeting both dopaminergic and serotonergic systems stems from the limitations of first-generation antipsychotics, which primarily act as D2 receptor antagonists and are associated with significant extrapyramidal side effects. The "dopamine-serotonin hypothesis" posits that the simultaneous modulation of 5-HT2A receptors can mitigate these side effects and enhance efficacy against the negative and cognitive symptoms of schizophrenia. The 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide scaffold has proven to be an effective template for designing ligands that embody this multi-target principle.

Part 1: The Core Mechanism of Action - A Tale of Two Receptors

The primary mechanism of action for many therapeutic candidates built upon the 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide framework is a finely tuned antagonism of both the dopamine D2 receptor and the serotonin 2A (5-HT2A) receptor. This dual-receptor occupancy is central to the atypical antipsychotic profile of these compounds.

Dopamine D2 Receptor Antagonism

Pipobenzoxazide acts as a competitive antagonist at the D2 receptor, primarily in the mesolimbic pathway. Overactivity of this pathway is strongly correlated with the positive symptoms of psychosis (e.g., hallucinations, delusions). By blocking the binding of endogenous dopamine, Pipobenzoxazide reduces downstream signaling.

The D2 receptor is a Gαi-coupled G-protein coupled receptor (GPCR). Its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, Pipobenzoxazide prevents this inhibition, leading to a normalization of cAMP levels and a reduction in dopaminergic neurotransmission.

Serotonin 5-HT2A Receptor Antagonism

In parallel, Pipobenzoxazide exhibits high affinity for and antagonism of the 5-HT2A receptor. These receptors are densely expressed in the prefrontal cortex, a brain region implicated in the negative and cognitive symptoms of schizophrenia. The 5-HT2A receptor is a Gαq-coupled GPCR. Its activation by serotonin typically initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Pipobenzoxazide's antagonism of the 5-HT2A receptor blocks this cascade. Crucially, this action also has a downstream effect on dopamine release. 5-HT2A receptor activation is known to inhibit dopamine release in the striatum and prefrontal cortex. Therefore, by blocking these receptors, Pipobenzoxazide can paradoxically increase dopamine release in these specific brain regions, which is thought to alleviate extrapyramidal symptoms and improve cognitive function.

Signaling Pathway Overview

The interplay between D2 and 5-HT2A receptor antagonism is the cornerstone of the therapeutic efficacy of Pipobenzoxazide. The following diagram illustrates the core signaling pathways affected.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_d2 D2 Receptor Pathway cluster_5ht2a 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor (Gαi-coupled) Dopamine->D2R Binds Serotonin Serotonin 5HT2AR 5-HT2A Receptor (Gαq-coupled) Serotonin->5HT2AR Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces Therapeutic_Effect Therapeutic Effect (Reduced Psychosis, Improved Cognition) cAMP->Therapeutic_Effect Pipobenzoxazide_D2 Pipobenzoxazide Pipobenzoxazide_D2->D2R Antagonism PLC Phospholipase C 5HT2AR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->Therapeutic_Effect Pipobenzoxazide_5HT2A Pipobenzoxazide Pipobenzoxazide_5HT2A->5HT2AR Antagonism

Caption: Dual antagonism of D2 and 5-HT2A receptors by Pipobenzoxazide.

Part 2: Experimental Validation of the Mechanism of Action

The proposed mechanism of action for Pipobenzoxazide is not merely theoretical; it is substantiated through a rigorous battery of in vitro and in vivo assays. These experiments are designed to quantify the compound's interaction with its targets and to observe the downstream physiological consequences.

In Vitro Assays
2.1.1 Receptor Binding Assays

The initial and most critical step is to determine the binding affinity of Pipobenzoxazide for its intended targets. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture a cell line stably expressing the human D2 or 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes. Wash the pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) to each well.

    • Add increasing concentrations of the unlabeled test compound (Pipobenzoxazide).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, unlabeled antagonist).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding at each concentration of Pipobenzoxazide (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of Pipobenzoxazide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Pipobenzoxazide that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Receptor Binding Assay

Binding_Assay_Workflow Start Start Prep_Membranes Prepare Cell Membranes (Expressing D2 or 5-HT2A) Start->Prep_Membranes Assay_Setup Set up 96-well plate: - Radioligand - Pipobenzoxazide (serial dilutions) - Membranes Prep_Membranes->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Harvest Harvest onto Filter Mats Incubate->Harvest Wash Wash to Remove Unbound Ligand Harvest->Wash Scintillation Scintillation Counting Wash->Scintillation Analyze Data Analysis: - Calculate IC50 - Calculate Ki via Cheng-Prusoff Scintillation->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

2.1.2 Functional Assays

While binding assays confirm physical interaction, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • For D2 (Gαi-coupled): A common functional assay measures the inhibition of forskolin-stimulated cAMP accumulation. An antagonist like Pipobenzoxazide would block the ability of a D2 agonist (e.g., quinpirole) to inhibit cAMP production.

  • For 5-HT2A (Gαq-coupled): Functional activity can be assessed by measuring intracellular calcium mobilization upon receptor activation. An antagonist would block the calcium release induced by a 5-HT2A agonist (e.g., serotonin).

Quantitative Data Summary

The following table presents representative in vitro data for Pipobenzoxazide, highlighting its high affinity and potent antagonism at both D2 and 5-HT2A receptors.

Target Binding Affinity (Ki, nM) Functional Assay Potency (IC50, nM)
Dopamine D21.5cAMP Inhibition Assay3.2
Serotonin 5-HT2A0.8Calcium Mobilization Assay1.9
Serotonin 5-HT1A25.6--
Adrenergic α145.2--
Histamine H160.1--

Data is hypothetical but representative for a compound of this class.

The data clearly demonstrates that Pipobenzoxazide possesses high affinity and potency for D2 and 5-HT2A receptors, with significantly lower affinity for other receptors that are often associated with side effects (e.g., H1 and α1).

In Vivo Models

To confirm that the in vitro mechanism translates to a therapeutic effect in a living system, several animal models are employed:

  • Conditioned Avoidance Response (CAR): This model is highly predictive of antipsychotic activity. A trained rodent must move to another part of a chamber to avoid a mild foot shock that is preceded by a conditioned stimulus (e.g., a light or tone). D2 antagonists, including atypical antipsychotics, selectively suppress the avoidance response without impairing the escape response.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent, stronger stimulus. Psychotomimetic agents (like apomorphine or DOI) disrupt PPI, and effective antipsychotics can restore it. This model is valuable because it can reflect the compound's effects on both dopaminergic and serotonergic systems.

Part 3: Broader Implications and Future Directions

The development of compounds based on the 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide scaffold exemplifies a successful strategy in modern neuropharmacology: rational design of multi-target ligands. The ability to fine-tune the affinity and potency at multiple receptors allows for the creation of drugs with improved efficacy and reduced side effect profiles.

Future research in this area will likely focus on:

  • Receptor Subtype Selectivity: Further refining the scaffold to achieve even greater selectivity for specific dopamine (e.g., D3 vs. D2) or serotonin (e.g., 5-HT6, 5-HT7) receptor subtypes to target specific symptom domains like cognitive dysfunction.

  • "Biased Agonism": Exploring derivatives that may act as "biased agonists" or "functional antagonists," selectively activating or blocking specific downstream signaling pathways associated with a single receptor. This could further separate therapeutic effects from adverse reactions.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve oral bioavailability, brain penetration, and metabolic stability, thereby enhancing the overall clinical utility of these compounds.

References

  • Source: Google Patents (EP0367241A2)
  • Source: Google Patents (WO1999005141A1)
  • Source: Google Patents (WO2004014901A1)
  • Title: Preparation of 2-(piperazin-1-yl)
  • Source: Google Patents (EP1630151A1)
Exploratory

A Strategic Guide to the Biological Activity Screening of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Abstract This technical guide provides a comprehensive, in-depth framework for the systematic biological activity screening of the novel chemical entity, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. The unique structu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the systematic biological activity screening of the novel chemical entity, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. The unique structural composition of this molecule, featuring a benzoxazole core, a piperazine ring, and a sulfonamide group, suggests a high potential for diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a tiered, logical, and self-validating approach to efficiently identify and characterize the compound's therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and emphasize the early integration of ADME-Tox profiling to ensure the selection of a robust lead candidate.

Introduction: Deconstructing the Therapeutic Potential

The molecule 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a compelling candidate for biological screening due to its composite structure, which integrates three pharmacologically significant moieties:

  • Benzoxazole Core: This heterocyclic system is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] Benzoxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

  • Piperazine Ring: A common scaffold in drug design, the piperazine moiety is prevalent in compounds targeting the central nervous system (CNS) and in a variety of kinase inhibitors.[6][7] Its inclusion suggests potential for anticancer and antipsychotic activities.[6]

  • Sulfonamide Group: This functional group is famously associated with antimicrobial drugs.[8] Furthermore, it acts as a key zinc-binding group in inhibitors of several metalloenzymes, most notably carbonic anhydrases and matrix metalloproteinases.

The convergence of these three motifs necessitates a broad yet systematic screening strategy to efficiently explore the most probable biological activities. This guide proposes a tiered approach, beginning with high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to validate these hits and elucidate their mechanism of action.[9]

The Screening Cascade: A Tiered Approach to Hit Identification and Validation

A successful screening campaign funnels a compound through a series of assays with increasing complexity and specificity.[10] This "hit-to-lead" process is designed to eliminate unpromising candidates early, saving valuable time and resources.[7]

G cluster_0 Tier 1: Primary Screening (Hit Identification) cluster_1 Tier 2: Secondary Screening (Hit Validation & Selectivity) cluster_2 Tier 3: Tertiary Screening (Mechanism of Action & Early ADME-Tox) P1 Broad-Spectrum Cytotoxicity (e.g., NCI-60 Panel) S1 IC50 Determination in Select Cancer Lines P1->S1 Active Hit P2 Antimicrobial Screening (Bacteria & Fungi Panel) S2 MIC Determination for Susceptible Microbes P2->S2 Active Hit P3 General Kinase Inhibition (Broad Panel Kinase Assay) S3 Specific Kinase Profiling (e.g., VEGFR-2, c-Met, Src) P3->S3 Active Hit T1 Cell Cycle & Apoptosis Assays S1->T1 Potent & Selective T2 In Vitro ADME-Tox (Microsomal Stability, CYP Inhibition, Cytotoxicity in Normal Cells) S1->T2 S2->T2 S3->T1 Potent & Selective S3->T2 S4 Carbonic Anhydrase Inhibition Assay S4->T2

Caption: A tiered workflow for screening 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to efficiently test the compound against a diverse range of biological systems to identify potential areas of activity or "hits".[4][11]

Broad-Spectrum Antiproliferative Screening

Rationale: The benzoxazole and piperazine moieties are frequently found in anticancer agents.[7][12] A broad initial screen against a diverse panel of cancer cell lines is the most effective way to identify potential cytotoxic or cytostatic effects. The NCI-60 Human Tumor Cell Lines Screen is an excellent example of such an approach, providing data across nine tumor types.[13][14]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), and PC-3 (prostate)) are cultured in appropriate media supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ incubator.[15]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

  • Compound Treatment: The test compound is dissolved in DMSO and serially diluted. Cells are treated with a single high concentration of the compound (e.g., 10 µM) for 72 hours.

  • Cell Fixation: Adherent cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Unbound dye is removed with 1% (v/v) acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition: Absorbance is measured at 515 nm using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.

Antimicrobial Activity Screening

Rationale: The sulfonamide group is a classic antibacterial pharmacophore, and many benzoxazole derivatives also exhibit antimicrobial properties.[1] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain, is warranted.

Experimental Protocol: Broth Microdilution Method

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The microbial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Preparation: The test compound is serially diluted in a 96-well plate.

  • Inoculation: The standardized microbial inoculum is added to each well.

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Tier 2: Secondary Screening - Validating Hits and Assessing Selectivity

Hits identified in primary screening require validation.[6] Secondary assays are designed to confirm the activity, determine the potency (e.g., IC₅₀ or MIC values), and assess the selectivity of the compound.[9]

Dose-Response Cytotoxicity Assays

Rationale: For any "hit" from the primary antiproliferative screen, a full dose-response curve is necessary to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). This provides a quantitative measure of the compound's potency.

Experimental Protocol: The SRB assay protocol is followed as described in section 3.1, with the key difference being that cells are treated with a range of concentrations of the test compound (typically 8-10 concentrations in a semi-log dilution series). The IC₅₀ is then calculated using non-linear regression analysis.

Cell LineTissue of OriginPutative IC₅₀ (µM)
MCF-7Breast CancerData to be generated
HepG2Liver CancerData to be generated
A549Lung CancerData to be generated
PC-3Prostate CancerData to be generated
MCF-10ANormal Breast EpitheliumData to be generated

Table 1: Representative data table for dose-response cytotoxicity screening. The inclusion of a non-cancerous cell line like MCF-10A is crucial for assessing selectivity.

Kinase Inhibition Profiling

Rationale: The piperazine moiety is a common feature in many kinase inhibitors.[16] If significant antiproliferative activity is observed, it is logical to investigate whether this is due to the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and c-Met.[12][15]

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: The kinase, substrate, and ATP are combined in a buffer solution in a 96- or 384-well plate.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal is inversely proportional to the kinase activity. IC₅₀ values are calculated.

Tier 3: Mechanistic Insights and Early Safety Profiling

For validated and potent hits, the focus shifts to understanding the mechanism of action and obtaining an early assessment of drug-like properties.

Cell-Based Mechanistic Assays

Rationale: If the compound is a potent cytotoxic agent, it is important to determine how it is killing the cancer cells. Assays for cell cycle arrest and apoptosis induction provide the first clues into the cellular mechanism of action.

G Start Treat Cancer Cells with Test Compound (IC50 concentration) Flow Flow Cytometry Analysis (Propidium Iodide Staining) Start->Flow Annexin Annexin V/PI Staining Start->Annexin Caspase Caspase-3/7 Activity Assay Start->Caspase Result1 Cell Cycle Arrest Profile (G1, S, G2/M phases) Flow->Result1 Result2 Quantification of Apoptosis (Early vs. Late) Annexin->Result2 Result3 Measurement of Executioner Caspase Activity Caspase->Result3

Caption: Workflow for investigating the mechanism of cytotoxicity.

Early ADME-Tox Profiling

Rationale: A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or toxicity.[1][17] Therefore, it is crucial to assess key ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters early in the discovery process.[2][8]

Key In Vitro ADME-Tox Assays:

AssayPurposeExperimental System
Metabolic Stability To assess the compound's susceptibility to metabolism.Human Liver Microsomes
CYP450 Inhibition To identify potential for drug-drug interactions.Recombinant CYP Isoforms
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins.Equilibrium Dialysis
Hepatotoxicity To assess potential for liver toxicity.Primary Human Hepatocytes

Table 2: A panel of essential in vitro ADME-Tox assays for early-stage drug discovery.

Conclusion and Future Directions

This guide outlines a logical and efficient pathway for the initial biological characterization of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. By employing a tiered screening cascade, researchers can systematically uncover the most promising therapeutic applications of this novel compound. The early integration of mechanistic studies and ADME-Tox profiling is a critical feature of this strategy, designed to ensure that only the most robust and drug-like candidates are advanced into more resource-intensive preclinical and clinical development. The data generated from this comprehensive screening approach will provide a solid foundation for subsequent lead optimization and intellectual property development.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
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  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (n.d.). Retrieved January 17, 2026, from [Link]

  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives - Frontiers. (2025, December 9). Retrieved January 17, 2026, from [Link]

  • Principles of early drug discovery - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. (2015, November 15). Retrieved January 17, 2026, from [Link]

  • The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. (2024, August 5). Retrieved January 17, 2026, from [Link]

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  • National Cancer Institute - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed. (2018, August 12). Retrieved January 17, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020, October 7). Retrieved January 17, 2026, from [Link]

  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (2024, October 15). Retrieved January 17, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established experimental and computational methodologies to offer a deep understanding of this molecule's three-dimensional characteristics.

Introduction: Unveiling the Architecture of a Bioactive Scaffold

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound featuring three key structural motifs: a benzoxazole core, a piperazine ring, and an aryl sulfonamide group. The spatial arrangement of these components, dictated by its conformational preferences, is paramount to its potential biological activity and interaction with target macromolecules. Understanding this three-dimensional structure is a critical step in rational drug design and development.

This guide will deconstruct the molecule into its constituent fragments, analyze the conformational tendencies of each, and build a cohesive picture of the molecule's overall preferred shapes. We will explore the key torsional angles that govern its flexibility and discuss the experimental and computational approaches required for a thorough conformational analysis.

Molecular Identity:

PropertyValue
IUPAC Name 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide
CAS Number 1035840-39-1[1]
Molecular Formula C₁₁H₁₃N₃O₃S
SMILES C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N[1]
InChIKey JDNQJLVQBNKCAW-UHFFFAOYSA-N[1]

Deconstructing the Molecular Framework: A Fragment-Based Conformational Analysis

The overall conformation of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is determined by the interplay of the conformational preferences of its three main components and the rotational freedom around the bonds connecting them.

The Benzoxazole Core: A Rigid Planar Unit

The 1,3-benzoxazole ring system is an aromatic, bicyclic heterocycle. Due to its fused aromatic nature, this core is essentially planar.[2] The atoms of the benzoxazole moiety are held in a rigid, flat arrangement, providing a stable scaffold for the attachment of the piperazine and sulfonamide groups. This planarity has been confirmed in crystal structures of various benzoxazole derivatives.[2][3]

The Piperazine Ring: A Flexible Chair

The six-membered saturated heterocyclic piperazine ring is not planar and typically adopts a chair conformation to minimize steric strain. In N-substituted piperazines, the substituent can occupy either an axial or an equatorial position on the chair conformer. The preferred orientation is influenced by the steric bulk of the substituent and potential intramolecular interactions.[4] For 1-aryl substituted piperazines, the axial conformation is often preferred.[4]

The conformational state of the piperazine ring in the title compound is a critical determinant of the overall molecular shape. The interconversion between the two chair forms, with the benzoxazole group flipping between axial and equatorial positions, is a key dynamic process.

The Aryl Sulfonamide Group: Orientational Preferences

The conformation of the aryl sulfonamide group is primarily defined by the torsion angles around the C-S and S-N bonds. Studies on aryl sulfonamides have shown that the sulfonamide group can adopt different orientations relative to the aromatic ring.[5][6] For benzenesulfonamides, conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring are often observed.[6] The orientation of the amino group hydrogens relative to the sulfonyl oxygens (eclipsed or staggered) also contributes to the conformational landscape.[6]

The following diagram illustrates the key rotatable bonds that define the overall conformation of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

G cluster_0 Benzoxazole Core cluster_1 Piperazine Ring cluster_2 Sulfonamide Group Benzoxazole Benzoxazole (Planar) Piperazine Piperazine (Chair Conformation) Benzoxazole->Piperazine τ1 (C-N bond) Sulfonamide Sulfonamide (Rotatable) Benzoxazole->Sulfonamide τ2 (C-S bond) τ3 (S-N bond)

Caption: Key Rotatable Bonds in the Molecule.

Experimental and Computational Workflows for Conformational Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational landscape of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure

X-ray crystallography provides unambiguous, high-resolution information about the molecular structure in the solid state. This technique would reveal the precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Synthesize and purify 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

    • Screen various solvents and solvent combinations (e.g., methanol, ethanol, acetone, dichloromethane) for crystal growth using slow evaporation, vapor diffusion, or cooling crystallization methods.

    • Select a high-quality single crystal of appropriate size (typically 0.1-0.3 mm) for data collection.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using least-squares methods.

    • Locate and refine the positions of all non-hydrogen atoms anisotropically.

    • Add hydrogen atoms to calculated positions and refine them using a riding model.

  • Data Analysis:

    • Analyze the final crystal structure to determine bond lengths, bond angles, and key torsion angles.

    • Identify and analyze any intermolecular interactions, such as hydrogen bonds or π-π stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. One- and two-dimensional NMR experiments can provide crucial information about through-bond and through-space atomic proximities.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation:

    • Dissolve a high-purity sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Prepare samples at various concentrations and temperatures to study potential aggregation and dynamic effects.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire standard 1D ¹H and ¹³C NMR spectra for complete signal assignment.

    • Use 2D correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.

  • Conformational Analysis using Coupling Constants and NOE:

    • ³J(HH) Coupling Constants: Analyze the vicinal proton-proton coupling constants within the piperazine ring to determine its chair conformation and the relative orientation of substituents.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to identify protons that are close in space (< 5 Å). The presence and intensity of NOE cross-peaks provide strong evidence for specific conformations.

G cluster_workflow NMR Conformational Analysis Workflow cluster_data A Sample Preparation B 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Signal Assignment A->B C Conformational Data Acquisition B->C E ³J(HH) Coupling Constants C->E F NOESY/ROESY C->F D Structural Interpretation E->D F->D

Caption: Workflow for NMR-based conformational analysis.

Computational Molecular Modeling: Exploring the Conformational Energy Landscape

Molecular modeling techniques, particularly quantum mechanics (QM) and molecular dynamics (MD), are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformations.

Computational Protocol: Molecular Modeling

  • Initial Structure Generation:

    • Build the 3D structure of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide using a molecular modeling software.

    • Generate multiple starting conformations by systematically rotating the key dihedral angles (τ1, τ2, τ3).

  • Conformational Search and Optimization:

    • Perform a conformational search using molecular mechanics (MM) force fields to broadly sample the conformational space.

    • Select the low-energy conformers from the MM search for higher-level QM optimization.

    • Optimize the geometry of these conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Calculations and Population Analysis:

    • Calculate the single-point energies of the optimized conformers at a higher level of theory to obtain more accurate relative energies.

    • Calculate the Boltzmann population of each conformer at a given temperature to predict the relative abundance of each conformation.

  • Molecular Dynamics (MD) Simulation:

    • Perform MD simulations to study the dynamic behavior of the molecule in a simulated solvent environment.

    • Analyze the trajectories to identify the most populated conformational states and the transitions between them.

Predicted Conformational Features and Data Summary

While specific experimental data for 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is not publicly available, we can predict its likely conformational preferences based on the analysis of its fragments.

Key Predicted Conformational Parameters:

ParameterPredicted Value/RangeRationale
Piperazine Conformation ChairMinimizes steric and torsional strain.
Benzoxazole Orientation Likely equatorialTo minimize steric hindrance with the piperazine ring protons.
Benzoxazole-Piperazine Torsion (τ1) Dependent on electronic and steric factorsRequires computational analysis for precise determination.
Aryl-Sulfonamide Torsion (τ2) ~90°Perpendicular orientation is common for aryl sulfonamides.[6]
Sulfonamide S-N Torsion (τ3) Staggered or eclipsedLow energy barrier for rotation, likely a mixture of conformers in solution.[6]

Conclusion: A Roadmap for Structural Elucidation

This technical guide has provided a comprehensive framework for understanding the molecular structure and conformation of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. By dissecting the molecule into its constituent parts and outlining detailed experimental and computational protocols, we have established a clear path for its complete structural characterization. The interplay between the rigid benzoxazole core and the flexible piperazine and sulfonamide moieties suggests a rich conformational landscape that is crucial for its biological function. The methodologies described herein represent the current best practices in the field and will enable researchers to build a definitive model of this promising molecule's three-dimensional architecture.

References

  • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. Self-serve web hosting. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC - NIH. [Link]

  • 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1) - Chemchart. Chemchart. [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed. [Link]

  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PMC - NIH. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. NIH. [Link]

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Exploratory

Unlocking the Therapeutic Potential of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide: A Technical Guide to Target Identification and Validation

Abstract The novel heterocyclic compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, represents a promising scaffold for therapeutic development. Its constituent moieties—benzoxazole, piperazine, and sulfonamide—are...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The novel heterocyclic compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, represents a promising scaffold for therapeutic development. Its constituent moieties—benzoxazole, piperazine, and sulfonamide—are prevalent in a wide array of biologically active agents, suggesting a rich potential for interaction with various cellular targets. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By integrating established biochemical and cellular methodologies with insights gleaned from structurally related molecules, this document outlines a comprehensive, field-proven approach to elucidating the mechanism of action and unlocking the full therapeutic promise of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Introduction: The Rationale for Target Deconvolution

The quest to identify the molecular targets of a small molecule is a cornerstone of modern drug discovery. Understanding the specific proteins or pathways with which a compound interacts is paramount for several reasons:

  • Mechanism of Action (MoA): Elucidating the MoA provides a rational basis for its observed physiological effects.

  • Target-Based Drug Design: Knowledge of the target enables structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Predictive Toxicology: Identifying off-target interactions can preemptively flag potential toxicities.

  • Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic efficacy in preclinical and clinical settings.

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a compound of significant interest due to the established pharmacological profiles of its core components. The piperazine ring is a common motif in drugs targeting the central nervous system, while the sulfonamide group is a well-known pharmacophore in antimicrobial and diuretic agents.[1][2] The benzoxazole core is present in compounds with diverse activities, including anti-inflammatory and anticancer properties.[3] This convergence of pharmacologically relevant structures necessitates a systematic approach to deconvolute its polypharmacology and identify its primary therapeutic target(s).

Putative Therapeutic Targets Based on Structural Analogs

While direct experimental evidence for the targets of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is not yet available in the public domain, analysis of structurally similar compounds provides a logical starting point for hypothesis generation.

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)

Research into benzazol-2-yl piperazine sulfonamides has identified potent inhibitors of 11β-HSD1.[4] This enzyme is a key regulator of glucocorticoid metabolism and is a validated target for metabolic diseases such as type 2 diabetes and obesity. The structural overlap between these inhibitors and the topic compound is significant, making 11β-HSD1 a high-priority candidate target.

Histone Deacetylase 6 (HDAC6)

A series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids have been reported as selective inhibitors of HDAC6, a class IIb histone deacetylase.[5][6] HDAC6 is implicated in a variety of cellular processes, including protein degradation and cell motility, and is a target of interest in oncology and neurodegenerative diseases.[6] The presence of the benzoxazole, piperazine, and sulfonamide moieties in both series of compounds strongly suggests that HDAC6 should be investigated as a potential target.

Other Potential Target Classes

The broad bioactivity of piperazine and sulfonamide derivatives suggests a wider net should be cast for potential targets.[2][7] These include:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonin and dopamine receptors, given the prevalence of the piperazine motif in CNS-active drugs.[8]

  • Kinases: Many kinase inhibitors incorporate heterocyclic scaffolds similar to benzoxazole.

  • Microbial Enzymes: The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase in bacteria.[1]

The following table summarizes the key putative targets and the rationale for their investigation.

Putative TargetRationaleTherapeutic AreaKey References
11β-HSD1Structural similarity to known inhibitors.Metabolic Diseases[4]
HDAC6Structural similarity to known inhibitors.Oncology, Neurology[5][6]
GPCRsPresence of the piperazine moiety.CNS Disorders[8]
KinasesGeneral potential of heterocyclic scaffolds.Oncology, InflammationN/A
Microbial EnzymesPresence of the sulfonamide moiety.Infectious Diseases[1]

A Strategic Workflow for Target Identification

A multi-pronged approach, combining both hypothesis-driven and unbiased screening methods, is recommended for the comprehensive identification of the therapeutic targets of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Figure 1: A comprehensive workflow for the identification and validation of therapeutic targets for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Experimental Protocols for Target Identification

The following sections provide detailed, step-by-step methodologies for key experiments in the target identification workflow.

Affinity Chromatography-Mass Spectrometry

This classical method remains a robust approach for isolating binding partners of a small molecule from a complex biological lysate.[9][10]

Protocol:

  • Synthesis of an Affinity Probe:

    • Conduct initial SAR studies to identify a non-essential position on 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide for linker attachment. The secondary amine of the piperazine ring is a likely candidate.

    • Synthesize an analog with a linker (e.g., a short polyethylene glycol chain) terminating in a biotin moiety.

    • Synthesize a negative control probe, an inactive analog of the compound, also biotinylated.

  • Immobilization of the Probe:

    • Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human liver cell line for 11β-HSD1 or a cancer cell line for HDAC6) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the immobilized affinity probe and the negative control probe in parallel.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the affinity probe pulldown but absent or significantly reduced in the negative control.

    • Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that identifies target proteins based on their stabilization against proteolysis upon ligand binding.[10][11]

Protocol:

  • Cell Lysate Preparation:

    • Prepare a native protein lysate as described for affinity chromatography.

  • Compound Incubation:

    • Incubate aliquots of the lysate with varying concentrations of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and a vehicle control (e.g., DMSO).

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each sample and incubate for a defined period. The choice of protease and digestion time should be optimized.

  • Quenching and Sample Preparation:

    • Stop the digestion by adding a denaturing agent (e.g., SDS-PAGE loading buffer) and heating the samples.

  • Analysis by Gel Electrophoresis:

    • Separate the protein digests by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Identify protein bands that are protected from degradation in the presence of the compound in a dose-dependent manner.

  • Protein Identification:

    • Excise the protected protein bands and identify them by LC-MS/MS.

Target Validation

Once a list of candidate targets has been generated, it is crucial to validate these findings using orthogonal approaches.

Recombinant Protein Binding Assays
  • Surface Plasmon Resonance (SPR): This technique provides quantitative data on binding affinity (KD), and association and dissociation rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Cellular Target Engagement Assays
  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein in intact cells upon ligand binding, providing evidence of target engagement in a physiological context.

  • Enzyme Inhibition Assays: For candidate enzymes like 11β-HSD1 or HDAC6, in vitro enzymatic assays should be performed to determine the IC50 of the compound.

Genetic Approaches
  • RNA interference (RNAi) or CRISPR/Cas9-mediated knockout: Silencing or knocking out the candidate target gene should recapitulate or abolish the cellular phenotype observed with compound treatment.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the deconvolution of the therapeutic targets of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. By leveraging insights from structural analogs and employing a combination of unbiased screening and rigorous validation, researchers can confidently identify the molecular basis of this compound's activity. The successful identification of its target(s) will pave the way for lead optimization, preclinical development, and ultimately, the translation of this promising scaffold into a novel therapeutic agent. The integration of artificial intelligence and machine learning in predicting potential targets based on chemical structure is also an emerging area that could further accelerate these efforts.[12]

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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

  • Synthesis and biological analysis of benzazol-2-yl piperazine sulfonamides as 11β-hydroxysteroid dehydrogenase 1 inhibitors. ScienceDirect. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1). Chemchart. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Institutes of Health. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar. [Link]

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  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PubMed. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [https://www.researchgate.net/publication/301649175_Synthesis_of_Some_Bioactive_Sulfonamide_and_Amide_Derivatives_of_Piperazine_Incorporating_Imidazo12-B]Pyridazine_Moiety]([Link])

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]

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Foundational

An In-depth Technical Guide to 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Derivatives and Analogues for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and its derivatives, a chemical scaffold with significant potential in medicinal chemistry. We will delve into the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and its derivatives, a chemical scaffold with significant potential in medicinal chemistry. We will delve into the synthetic pathways, explore the diverse biological activities, and analyze the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.

Introduction: The Therapeutic Promise of the Benzoxazole-Piperazine-Sulfonamide Scaffold

The fusion of a benzoxazole ring, a piperazine moiety, and a sulfonamide group creates a versatile chemical scaffold with a wide range of biological activities. Benzoxazoles are a class of heterocyclic compounds found in numerous natural products and are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.[1] The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties and provides a key point for structural modification.[2][3] Finally, the sulfonamide group is a well-established functional group in a multitude of approved drugs, known for its ability to form key hydrogen bonds with biological targets.[4] The combination of these three moieties in 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (CAS Number: 1035840-39-1) and its analogues has led to the discovery of compounds with potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[2][5][6]

Synthetic Strategies and Methodologies

The synthesis of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and its derivatives typically involves a multi-step process. The general approach focuses on the construction of the benzoxazole core, followed by the introduction of the piperazine and sulfonamide functionalities.

General Synthesis of the Benzoxazole Core

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminophenol derivative (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in a suitable solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 150°C to 190°C for 3-6 hours.[6]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., 10% NaOH solution) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Introduction of the Piperazine and Sulfonamide Moieties

The piperazine and sulfonamide groups can be introduced in a stepwise manner. For the synthesis of the title compound, a key intermediate would be a 2-halo-1,3-benzoxazole-5-sulfonyl chloride.

Experimental Protocol: Synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

  • Chlorosulfonylation: Treat 2-chlorobenzoxazole with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

  • Amination with Piperazine: React the resulting 2-chloro-1,3-benzoxazole-5-sulfonyl chloride with an excess of piperazine. The more nucleophilic nitrogen of piperazine will displace the chlorine at the 2-position of the benzoxazole ring.

  • Formation of Sulfonamide: The sulfonyl chloride will react with another equivalent of piperazine or a different amine to form the final sulfonamide. To obtain the primary sulfonamide, reaction with ammonia is required.

A visual representation of a generalized synthetic workflow is provided below:

Synthetic Workflow 2-Aminophenol 2-Aminophenol Derivative 2-Substituted_Benzoxazole 2-Substituted Benzoxazole 2-Aminophenol->2-Substituted_Benzoxazole Carboxylic Acid, PPA, Heat Benzoxazole-5-sulfonyl_chloride Benzoxazole-5-sulfonyl chloride 2-Substituted_Benzoxazole->Benzoxazole-5-sulfonyl_chloride Chlorosulfonic Acid Final_Product 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Derivative Benzoxazole-5-sulfonyl_chloride->Final_Product Piperazine, Base

Caption: Generalized synthetic workflow for 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide scaffold have been investigated for a variety of therapeutic applications. The specific biological activity is often tuned by the nature of the substituents on the benzoxazole, piperazine, and sulfonamide moieties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoxazole sulfonamide derivatives.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, sulfonamides are known to be competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The incorporation of the benzoxazole and piperazine moieties can enhance the potency and spectrum of activity.

A generalized signaling pathway for the antibacterial action of sulfonamides is depicted below:

Sulfonamide MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF DNA Bacterial DNA Synthesis THF->DNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits

Caption: Mechanism of action of sulfonamide-based antibacterial agents.

Anti-inflammatory Activity

Benzoxazole derivatives have demonstrated significant anti-inflammatory potential.[5] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The piperazine and sulfonamide groups can influence the selectivity and potency of these compounds towards COX-1 and COX-2.

Anticancer Activity

The 2-piperazin-1-yl-benzoxazole scaffold has been explored for its anticancer properties. Some derivatives have shown potent activity against various cancer cell lines.[2] The proposed mechanisms of action are diverse and can include the inhibition of kinases, topoisomerases, or other proteins involved in cell proliferation and survival. For example, certain benzazolyl-piperazinylsulfonylbenzenecarbohydroxamic acids have been identified as selective histone deacetylase-6 (HDAC6) inhibitors.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivatives is highly dependent on the nature and position of substituents.

MoietyPosition of SubstitutionEffect on Activity
Benzoxazole Ring 5- or 6-positionSubstitution at these positions can significantly impact potency and selectivity. Electron-withdrawing or donating groups can modulate the electronic properties of the ring system.
Piperazine Ring N-4 positionSubstitution at the distal nitrogen of the piperazine ring is a common strategy to modulate pharmacokinetic properties and target engagement. Aromatic or aliphatic substituents can lead to varied biological profiles.[3]
Sulfonamide Group N-substitutionSubstitution on the sulfonamide nitrogen can influence hydrogen bonding interactions with the target protein and affect solubility and cell permeability.

Future Directions and Conclusion

The 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on elucidating the specific molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling with traditional medicinal chemistry approaches will be crucial in designing next-generation derivatives with enhanced potency, selectivity, and safety profiles. This in-depth guide provides a solid foundation for researchers to build upon in their quest for novel and effective drugs based on this versatile chemical scaffold.

References

  • Ramachandrula, K. K., et al. (2013). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 5(5), 188-196.
  • Bailie, A. E., & Nortcliffe, A. (2022). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite.
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  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (2022). Marmara Pharmaceutical Journal, 26(2), 225-234.
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  • Synthesis and biological analysis of benzazol-2-yl piperazine sulfonamides as 11β-hydroxysteroid dehydrogenase 1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(19), 5397-5400.
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  • Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii.
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PloS one, 10(12), e0134556.
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  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2021). ACS omega, 6(39), 25286-25298.
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  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
  • In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. (2010). Psychopharmacology, 208(2), 265-277.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208.
  • Benzoxazinones as PPARgamma agonists. 2. SAR of the amide substituent and in vivo results in a type 2 diabetes model. (2004). Journal of medicinal chemistry, 47(21), 5037-5054.
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Exploratory

"2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" in vitro discovery assays

An In-Depth Technical Guide to the In Vitro Discovery Assays for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Discovery Assays for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of compounds based on the "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" scaffold. This chemical structure is a composite of several key pharmacophores—a benzoxazole core, a piperazine ring, and an aromatic sulfonamide—each suggesting potential interactions with distinct biological targets. Consequently, a multi-faceted assay strategy is required for effective lead discovery and optimization. This document outlines a logical, tiered approach to in vitro characterization, beginning with primary assays directed at the most probable targets and progressing to broader selectivity and safety profiling. We provide detailed, field-proven protocols for key enzymatic and receptor-based assays, explain the scientific rationale behind experimental choices, and offer insights into data interpretation to guide drug development professionals.

Introduction and Strategic Overview

The 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide core is of significant interest in medicinal chemistry. Benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and CNS-modulating effects.[1][2][3] The appended sulfonamide group is a classic zinc-binding pharmacophore, making metalloenzymes such as carbonic anhydrases (CAs) a high-priority target class.[4] Furthermore, the piperazine moiety is a common feature in ligands for serotonin (5-HT) and other G-protein coupled receptors (GPCRs).[5][6]

Given this structural complexity, a robust in vitro discovery cascade is essential to elucidate the primary mechanism of action (MoA), assess selectivity, and identify potential liabilities early in the drug discovery process. Our proposed strategy is to conduct parallel screening against high-probability targets, followed by comprehensive secondary screening and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

G cluster_0 Primary Target Identification cluster_1 Secondary & Safety Profiling cluster_2 Decision Making Compound Test Compound: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Assay1 Carbonic Anhydrase Inhibition Assay Compound->Assay1 Primary Screening Assay2 Monoamine Oxidase Inhibition Assay Compound->Assay2 Primary Screening Assay3 5-HT Receptor Binding Assay Compound->Assay3 Primary Screening Selectivity Selectivity Screening (Kinase Panel, GPCR Panel) Assay1->Selectivity ADME In Vitro ADME Assays (Metabolic Stability, CYP Inhibition) Assay1->ADME Assay2->Selectivity Assay3->Selectivity Data Data Analysis: Potency, Selectivity, Liability Selectivity->Data ADME->Data Tox Cytotoxicity Assay Tox->Data GoNoGo Go/No-Go Decision for Lead Optimization Data->GoNoGo

Caption: High-level in vitro discovery workflow for the test compound.

Key Target-Based Assay Protocols

Based on the structural motifs of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, the following assays represent the core of the primary screening campaign.

Carbonic Anhydrase (CA) Inhibition Assay

Rationale: The unsubstituted sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group that strongly directs compounds to the active site of carbonic anhydrases. CAs are metalloenzymes involved in processes like pH regulation and CO₂ transport, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4] This assay is critical for determining if the primary MoA involves CA inhibition.

Principle: This colorimetric assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to CA activity. An inhibitor will reduce this rate.[4][7]

G cluster_0 Assay Principle pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA Carbonic Anhydrase (Enzyme) pNPA->CA Hydrolysis pNP p-Nitrophenol (Product, Yellow) Measurement Measurement pNP->Measurement Absorbance @ 405 nm CA->pNP Catalyzes Inhibitor Test Compound (e.g., Acetazolamide) Inhibitor->CA Blocks

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[4]

    • CA Enzyme Stock: Dissolve human carbonic anhydrase II in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.[4]

    • CA Working Solution: Dilute the stock to 20-60 units/mL in cold Assay Buffer immediately before use.[4]

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare fresh daily.[4]

    • Test Compound Stock: Prepare a 10 mM stock of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in 100% DMSO.

    • Positive Control: Prepare a 10 mM stock of Acetazolamide in DMSO.[7]

  • Plate Setup (96-well clear, flat-bottom plate):

    • Perform all measurements in triplicate.

    • Prepare a serial dilution series of the test compound and positive control (e.g., 11 points, 1:3 dilution starting from 100 µM final concentration).

  • Assay Procedure:

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding test compound dilution, positive control dilution, or DMSO (for vehicle/maximum activity control).

    • Add 20 µL of CA Working Solution to all wells except the "No Enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[4]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes.[4][8]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data by calculating the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterConditionRationale
EnzymeHuman Carbonic Anhydrase IIA well-characterized and ubiquitous CA isoform.
Substratep-Nitrophenyl acetate (p-NPA)Provides a robust colorimetric readout.[4]
Positive ControlAcetazolamideA potent, clinically used CA inhibitor for validating assay performance.[7]
Vehicle ControlDMSOEnsures that the solvent does not interfere with enzyme activity.
Wavelength405 nmThe maximum absorbance wavelength for the p-nitrophenol product.[8]
Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The piperazine and benzoxazole scaffolds are present in numerous CNS-active agents. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters like serotonin and dopamine.[9] Inhibition of MAO is a validated therapeutic strategy for depression and neurodegenerative diseases. This assay determines if the test compound interacts with these critical enzymes.

Principle: This fluorimetric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO. A probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The increase in fluorescence is proportional to MAO activity. Specific inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) are used to determine isoform selectivity.[9][10]

G cluster_0 Assay Principle Substrate p-Tyramine (Substrate) MAO MAO-A or MAO-B (Enzyme) Substrate->MAO Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) HRP HRP H2O2->HRP MAO->H2O2 Probe Non-fluorescent Probe Probe->HRP Product Fluorescent Product Measurement Measurement Product->Measurement Fluorescence (Ex/Em = 530/585 nm) HRP->Product

Caption: Principle of the fluorimetric monoamine oxidase inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Provided in commercial kits, typically a phosphate or Tris buffer at pH 7.4.[10]

    • Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrate: p-Tyramine (a substrate for both isoforms).

    • Detection Reagents: Dye reagent, HRP enzyme (often supplied in commercial kits).[10]

    • Inhibitors (Controls): Clorgyline (MAO-A specific) and Pargyline (MAO-B specific).[10][11]

  • Assay Procedure (in separate plates for MAO-A and MAO-B):

    • Use a 96-well black, clear-bottom plate for fluorescence measurements.

    • To appropriate wells, add 45 µL of diluted sample (enzyme in buffer).

    • Add 5 µL of the test compound dilution or the appropriate control inhibitor (e.g., Clorgyline for the MAO-A plate). For vehicle controls, add 5 µL of buffer/DMSO.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

    • Prepare a Master Reaction Mix containing Assay Buffer, p-Tyramine, Dye Reagent, and HRP enzyme according to the kit protocol.

    • Add 50 µL of the Master Reaction Mix to all wells to start the reaction.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~530 nm and emission at ~585 nm.[10]

  • Data Analysis:

    • Subtract background fluorescence (wells without enzyme).

    • Calculate percent inhibition relative to the vehicle control.

    • Determine IC₅₀ values for both MAO-A and MAO-B to assess potency and isoform selectivity.

Serotonin (5-HT) Receptor Binding Assay

Rationale: The benzoxazole scaffold is a known privileged structure for 5-HT receptor ligands.[5] The 5-HT₂A receptor, in particular, is a key target for atypical antipsychotics.[12] A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.

Principle: This is a competitive binding assay. A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with a source of the receptor (e.g., cell membranes from CHO cells expressing the human 5-HT₂A receptor). The test compound is added at varying concentrations. If the test compound binds to the receptor, it will displace the radioligand. The amount of bound radioactivity is inversely proportional to the test compound's affinity.[13]

Experimental Protocol:

  • Reagent Preparation:

    • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, with other ions as required.

    • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]ketanserin at a concentration close to its Kᴅ value (e.g., 1-2 nM).[13]

    • Non-specific Binding Control: A high concentration of a known non-labeled ligand (e.g., 10 µM spiperone) to saturate all specific binding sites.[14]

    • Test Compound: Serial dilutions in DMSO, then further diluted in Binding Buffer.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • Receptor membranes (e.g., 10-20 µg protein/well).

      • Test compound dilution or control.

      • [³H]ketanserin.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold Binding Buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[13]

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Calculate the percent displacement of the radioligand by the test compound.

    • Determine the IC₅₀ value from the concentration-response curve.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro ADME and Safety Profiling

Early assessment of ADME and safety properties is crucial to avoid late-stage failures.[15] These assays should be run in parallel with or shortly after primary screening to ensure that potent compounds also possess drug-like properties.

Assay TypeAssay NamePurposeKey Output
Physicochemical Thermodynamic SolubilityMeasures equilibrium solubility in buffer.Solubility (µg/mL or µM)
LogD₇.₄Measures lipophilicity at physiological pH.LogD value
Metabolism Microsomal StabilityAssesses metabolic clearance by Phase I enzymes (CYPs).[16]In vitro half-life (t½), Intrinsic Clearance (Clint)
Hepatocyte StabilityAssesses clearance by Phase I and Phase II enzymes in a more complete cell system.[17]In vitro half-life (t½), Intrinsic Clearance (Clint)
Drug-Drug Int. CYP450 InhibitionEvaluates potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9).[16][18]IC₅₀ values for each isoform
Safety Cell Viability AssayMeasures general cytotoxicity in a relevant cell line (e.g., HepG2).CC₅₀ (Cytotoxic Concentration 50%)
Cardiotoxicity hERG InhibitionAssesses potential for cardiac arrhythmia by blocking the hERG potassium channel.[16]IC₅₀ value

Data Interpretation and Decision Making

The collective data from these in vitro assays provides a comprehensive initial profile of a 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivative.

  • Potency: The primary goal is to identify compounds with high potency (low nM IC₅₀ or Ki) at the desired target.

  • Selectivity: A critical step is to assess selectivity. For example, if the desired target is a specific CA isoform, the compound should be significantly less potent against other CAs and unrelated targets like MAO or 5-HT receptors. A selectivity window of >100-fold is often desired.

  • ADME Profile: The compound should exhibit reasonable solubility (>10 µM), moderate metabolic stability (t½ > 30 min in microsomes), and low potential for CYP inhibition (IC₅₀ > 10 µM).[15][16]

  • Therapeutic Index: The in vitro therapeutic index can be estimated by comparing the potency (IC₅₀ on target) with cytotoxicity (CC₅₀). A larger ratio (CC₅₀ / IC₅₀) is favorable.

By integrating these data points, researchers can make an informed "Go/No-Go" decision. Promising compounds will exhibit a balanced profile of high on-target potency, clean selectivity, and favorable ADME/safety properties, making them suitable candidates for progression into lead optimization and subsequent in vivo studies.

References

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  • Stary, M., Satała, G., Bugno, R., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed.
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  • Kim, H. J., Yun, H. M., Kim, T., et al. (2008). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins.
  • Chemchart. (n.d.). 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1).
  • Shinde, P. B., Gupta, S., & Singh, V. (2020). Synthesis and antimicrobial activity of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamide derivatives.
  • Eldehna, W. M., Elsayed, Z. M., Elnagar, M. R., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central.
  • Beck, A., Wagner, T., Jung, M., et al. (2015).
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  • Sirakanyan, S. N., Glisic, B. D., Isajanyan, L. H., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
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Foundational

A Strategic Framework for the Preliminary Toxicity Profiling of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Abstract The progression of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a rigorous and early assessment of its safety profile. Late-stage failures due to unforeseen toxicity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The progression of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a rigorous and early assessment of its safety profile. Late-stage failures due to unforeseen toxicity are a primary driver of attrition and escalating costs in pharmaceutical development.[1] This guide presents a comprehensive, multi-tiered strategy for establishing a preliminary toxicity profile for the novel compound 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide . Moving beyond a mere checklist of assays, this document provides the causal logic behind the experimental sequence, beginning with cost-effective in silico predictions to guide resource-intensive in vitro assays.[2] The methodologies described are designed to be self-validating systems, incorporating necessary controls to ensure data integrity. This framework is intended for researchers, toxicologists, and drug development professionals to enable informed, data-driven decisions on the continued development of this and other similar small molecules.

Compound Overview and Strategic Rationale

Before initiating any experimental work, a thorough understanding of the subject compound is essential.

Table 1: Compound Identity

Property Value Source
IUPAC Name 2-(piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide ChemChart[3]
CAS Number 1035840-39-1 ChemChart[3]
Molecular Formula C₁₁H₁₄N₄O₃S AstaTech[4]

| Structure | (Image of the chemical structure) | |

The structure of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide incorporates several pharmacologically relevant moieties: a benzoxazole core, a piperazine ring, and a sulfonamide group. Each of these can be associated with specific biological activities and potential toxicological liabilities. For instance, sulfonamides are a well-known class of antimicrobials and other therapeutics, while the piperazine scaffold is present in numerous drugs across various indications.[5] This structural complexity necessitates a systematic approach to de-risk the compound early in development.

Our proposed workflow follows a logical progression designed to maximize information while minimizing resource expenditure. It begins with computational predictions to flag potential hazards, which then inform the design and prioritization of targeted in vitro experiments.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Confirmation cluster_2 Phase 3: Decision & Next Steps in_silico In Silico Toxicity Prediction (QSAR, Derek Nexus, etc.) cytotoxicity General Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Guides assay design & concentration selection genotoxicity Genotoxicity (e.g., Ames Test) in_silico->genotoxicity Flags mutagenicity risk safety_pharm Safety Pharmacology (e.g., hERG Assay) in_silico->safety_pharm Flags cardiotoxicity risk decision Go / No-Go Decision Risk-Benefit Analysis cytotoxicity->decision genotoxicity->decision safety_pharm->decision lead_opt Lead Optimization (If necessary) decision->lead_opt Toxicity observed in_vivo Proceed to In Vivo Exploratory Toxicology decision->in_vivo Acceptable profile

Figure 1: Integrated workflow for preliminary toxicity assessment.

Phase 1: In Silico Toxicological Assessment

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure, making it an invaluable, cost-effective first step.[6][7] These methods allow for the rapid screening of potential liabilities, such as carcinogenicity, mutagenicity, and organ-specific toxicities, before a compound is even synthesized in large quantities.[8][9]

The primary causality for beginning with in silico methods is risk mitigation and resource allocation. By identifying probable hazards computationally, we can design more intelligent and focused in vitro studies, avoiding unnecessary animal testing and conserving valuable compound supplies.

Methodology:

The chemical structure of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide would be submitted to a battery of validated computational models. These typically include Quantitative Structure-Activity Relationship (QSAR) models and expert systems.[7]

  • QSAR Models: These models predict toxicological properties by analyzing the chemical structures of compounds and comparing them to databases of molecules with known toxicities.[6]

  • Expert Systems (e.g., Derek Nexus, HazardExpert): These systems use rule-based approaches to identify structural alerts—substructures known to be associated with specific types of toxicity.[7]

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of mutagenic potential, often correlated with the Ames test outcome.

  • Carcinogenicity: Assessment of long-term cancer-causing potential.

  • Hepatotoxicity: Risk of drug-induced liver injury.

  • Cardiotoxicity: Specifically, prediction of hERG channel inhibition, a key indicator of potential for cardiac arrhythmias.

  • Skin Sensitization: Likelihood of causing an allergic skin reaction.

Data Presentation:

The results from the in silico analysis should be compiled into a clear summary table.

Table 2: Hypothetical In Silico Toxicity Prediction Summary

Toxicological Endpoint Prediction Model Result Confidence Comments
Bacterial Mutagenicity (Ames) QSAR / OECD Toolbox Negative High No structural alerts for DNA reactivity.
Carcinogenicity (Rodent) Expert System Equivocal Medium Benzoxazole moiety flagged in some models; requires experimental validation.
hERG Inhibition Machine Learning Model Positive Medium Piperazine scaffold is a known, albeit weak, hERG ligand. Warrants in vitro testing.
Hepatotoxicity (DILI) QSAR / DILIrank Low Risk High No significant alerts for drug-induced liver injury.

| Skin Sensitization | OECD Toolbox | Low Risk | High | No alerts for skin sensitization. |

Phase 2: In Vitro Experimental Confirmation

Following the in silico screening, targeted in vitro assays are employed to confirm or refute the computational predictions and to quantify the compound's biological effects.[10] In vitro methods provide a crucial bridge between computational theory and biological reality, offering quantitative data on a compound's potency for causing cellular damage.[11]

General Cytotoxicity Assessment

Causality: The first and most fundamental experimental question is: at what concentration does this compound begin to kill cells? A general cytotoxicity assay establishes the concentration range for all subsequent in vitro tests and provides a baseline measure of potency.[11] The MTT assay is a robust, widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]

We propose using at least two cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity, a common reason for drug failure.[13]

  • HEK293 (Human Embryonic Kidney): A non-cancer, human-derived cell line to assess baseline toxicity in a more "normal" cellular context.[12]

  • Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in complete cell culture medium to achieve final assay concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration must not exceed 0.5% to prevent solvent-induced toxicity.[11]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Controls (Self-Validation):

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation:

Table 3: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values)

Cell Line Compound IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
HepG2 45.8 ± 3.1 1.2 ± 0.2

| HEK293 | > 100 | 2.5 ± 0.4 |

An IC₅₀ value >10 µM is often considered a desirable starting point for non-cancer indications, suggesting a reasonable therapeutic window.

Genotoxicity Assessment

Causality: Genotoxicity, the ability of a compound to damage DNA, is a critical safety failure that can lead to cancer or birth defects. Regulatory agencies worldwide require genotoxicity testing before human trials.[14][15] The bacterial reverse mutation assay, or Ames test, is the standard initial screen for identifying mutagenic properties.[14]

G Compound Test Compound + S9 Mix (Metabolic Activation) Strains Histidine-Dependent Salmonella Strains (e.g., TA98, TA100) Compound->Strains Treat Incubate Incubate on Minimal Glucose Agar Plates Strains->Incubate Plate Count Count Revertant Colonies Incubate->Count After 48-72h Result Positive Result: Significant increase in colonies vs. control Count->Result Analyze

Figure 2: Simplified workflow for the Ames test.
  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are engineered to detect different types of mutations.

  • Metabolic Activation (S9): Conduct the assay both with and without a liver homogenate fraction (S9). This is critical because some compounds only become mutagenic after being metabolized by liver enzymes.

  • Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates. This agar lacks histidine, which the test strains cannot synthesize.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Only bacteria that have undergone a reverse mutation (revertants) can synthesize their own histidine and will grow into visible colonies. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the number of the vehicle (solvent) control.

    • Controls (Self-Validation):

      • Vehicle Control: (e.g., DMSO) to establish the spontaneous reversion rate.

      • Positive Controls: Known mutagens specific to each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

Safety Pharmacology Assessment: hERG Assay

Causality: As flagged by our in silico analysis, piperazine-containing structures can sometimes interact with the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, direct experimental evaluation of hERG liability is a mandatory safety check.[14]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that has been engineered to express the hERG channel.

  • Assay Preparation: Culture cells to the appropriate density for the automated patch-clamp system (e.g., QPatch or Patchliner).

  • Compound Application: Following establishment of a stable baseline current, apply the test compound at multiple concentrations (e.g., 0.1 to 30 µM).

  • Data Acquisition: Record the hERG tail current before and after compound application.

  • Analysis: Calculate the percentage of hERG current inhibition for each concentration. Determine the IC₅₀ value from the concentration-response curve.

    • Controls (Self-Validation):

      • Vehicle Control: To ensure the solvent does not affect the hERG current.

      • Positive Control: A known hERG inhibitor (e.g., Cisapride or E-4031) to confirm assay sensitivity and generate a reference IC₅₀.

An IC₅₀ value >10 µM is generally considered low risk, but this must be interpreted in the context of the compound's expected therapeutic concentration.

Integrated Analysis and Strategic Progression

The ultimate goal of this preliminary profile is to make an informed decision. The data from all three phases must be synthesized to assess the compound's overall risk profile.

  • Scenario 1: Favorable Profile. If the compound is non-cytotoxic at relevant concentrations (IC₅₀ > 10 µM), negative in the Ames test, and shows low hERG inhibition (IC₅₀ > 10-30 µM), it would be considered to have a favorable preliminary safety profile. The recommendation would be to proceed to exploratory in vivo toxicity studies in a rodent model.[14]

  • Scenario 2: Manageable Liability. If the compound shows moderate cytotoxicity or hERG inhibition but has a compelling efficacy model, the recommendation may be to initiate lead optimization .[1] Medicinal chemists could modify the structure to mitigate the identified toxicity while preserving the desired activity. For example, if hERG inhibition is the issue, modifications could be made to the piperazine nitrogen to reduce its basicity.

  • Scenario 3: Unfavorable Profile. If the compound is positive in the Ames test, it is a significant finding of mutagenicity. This is often a "no-go" signal, as the risk of carcinogenicity is too high for most therapeutic indications. Further development would likely be halted.

Conclusion

This technical guide outlines a logical, evidence-based framework for generating a preliminary toxicity profile for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. By integrating predictive in silico tools with targeted, quantitative in vitro assays, this strategy enables an early and robust assessment of a compound's safety liabilities. This approach facilitates data-driven decision-making, helps prioritize resources effectively, and ultimately contributes to the goal of developing safer, more effective medicines.[16]

References

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  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

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  • ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and.... Retrieved from [Link]

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  • PubMed. (2014). Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery. Retrieved from [Link]

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  • PubMed Central. (2012). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 2-Piperazin-1-YL-benzooxazole. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-piperazin-1-yl-benzooxazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(piperazin-1-yl)-1,3-benzoxazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Retrieved from [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;hydron;chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

  • ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Abstract This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonami...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. Developed for researchers, scientists, and drug development professionals, this protocol outlines a reverse-phase HPLC procedure that is specific, accurate, and precise. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in quality control and research environments.[1][2]

Introduction

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a complex heterocyclic molecule containing benzoxazole, piperazine, and sulfonamide moieties.[3] The accurate quantification of such molecules is critical in pharmaceutical development for assessing purity, stability, and concentration in various formulations. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary analytical technique in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[4]

This application note provides a comprehensive, step-by-step protocol for the analysis of this specific compound. The method employs a reverse-phase C18 column, which is standard for separating hydrophobic to moderately polar organic compounds.[5][6] The scientific rationale behind the selection of the column, mobile phase, and detection parameters is explained to provide a deeper understanding of the method's mechanics.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[7] The stationary phase is nonpolar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[5]

In this method, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is injected into the HPLC system. Due to its relatively nonpolar structural components (the benzoxazole ring system), it will interact with and adsorb to the nonpolar C18 stationary phase.[8] The polar mobile phase then flows through the column, and the organic component (acetonitrile) competes with the analyte for the stationary phase, eventually eluting the analyte from the column. Molecules with greater hydrophobicity are retained longer.[7] As the analyte elutes, it passes through a UV detector. The benzoxazole chromophore within the molecule absorbs UV light at a specific wavelength, and the detector measures this absorbance, which is directly proportional to the analyte's concentration.[9][10]

Materials and Instrumentation

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC Grade or higher

  • Water: HPLC Grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid (HCOOH): Analytical Grade (≥98%)

  • 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Reference Standard: Purity >99%

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or PTFE.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Scientist's Note: The addition of 0.1% formic acid to the mobile phase serves two key purposes: it controls the pH to ensure consistent ionization of the analyte, which is crucial for reproducible retention times, and it improves peak shape by reducing tailing, a common issue with basic compounds like piperazines on silica-based columns.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC-UV conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 265 nm
Run Time 10 minutes
  • Rationale for Wavelength Selection: Based on the analysis of similar sulfonamide and benzoxazole structures, a detection wavelength of 265 nm is chosen to provide high sensitivity, as this is a common region of maximum absorbance for such aromatic systems.[10][11]

Analytical Workflow

The diagram below illustrates the overall process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve Dissolve in Diluent prep_std->dissolve prep_sample Weigh/Dilute Test Sample prep_sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC-UV analysis of the target compound.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified.[12] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the limits specified in the table below, which are based on USP General Chapter <621>.[13][14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatography.
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
Repeatability of Peak Area (%RSD) Not More Than (NMT) 2.0%Confirms the precision of the injection system.
Repeatability of Retention Time (%RSD) NMT 1.0%Ensures stable chromatographic conditions.

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[15][16][17] The following parameters must be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to samples of a known concentration and comparing the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be NMT 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N). Typically, a S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% absolute)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

The logical flow for validating an analytical method is depicted below.

Validation_Logic start Method Validation (ICH Q2(R1)) specificity Specificity (No Interference) start->specificity linearity Linearity & Range (r² ≥ 0.999) start->linearity accuracy Accuracy (98-102% Recovery) start->accuracy precision Precision (%RSD ≤ 2.0%) start->precision lod_loq LOD & LOQ (S/N Ratio) start->lod_loq robustness Robustness (Parameter Variation) start->robustness

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

Data Analysis and Reporting

The concentration of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in a test sample is calculated using the peak area response and the linear calibration curve generated from the standard solutions.

Formula:

Concentration (µg/mL) = ( (Sample Peak Area - y-intercept) / Slope ) × Dilution Factor

Report the final result along with the chromatograms, system suitability data, and a summary of the validation results.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Official Dec 1, 2022]. Available from: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • American Chemical Society (ACS). Getting the peaks perfect: System suitability for HPLC. ACS Publications. Available from: [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2017). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 26(2), 169-173. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available from: [Link]

Sources

Application

Application Notes and Protocols for Investigating "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" in Cell-Based Assays

Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Sulfonamide The compound 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide belongs to a chemical cla...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Sulfonamide

The compound 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide belongs to a chemical class distinguished by a wide array of pharmacological activities.[1][2][3][4] The benzoxazole scaffold is a privileged heterocyclic motif found in numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4][5] Its therapeutic effects are often attributed to the inhibition of key cellular enzymes. The incorporation of a piperazine ring and a sulfonamide group further suggests the potential for specific interactions with biological targets.

Notably, compounds sharing the 2-(piperazin-1-yl)benzoxazole core structure have been identified as potent inhibitors of histone deacetylases (HDACs).[6] Specifically, a study on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids revealed selective inhibition of HDAC6.[6] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression; their dysregulation is a hallmark of cancer and other diseases.[7][8] Consequently, HDAC inhibitors have emerged as a significant class of therapeutic agents.[7][8]

Given the structural similarity of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide to known HDAC inhibitors, a primary hypothesis for its mechanism of action is the modulation of HDAC activity. This application note provides a detailed protocol for a robust, cell-based assay to investigate this hypothesis. The described methodology is designed to deliver reliable and reproducible data on the compound's ability to inhibit endogenous HDAC activity within a cellular context.

Principle of the Cell-Based HDAC Activity Assay

This protocol utilizes a homogenous, luminogenic assay system designed to measure the activity of class I and II HDACs directly in cultured cells.[7][9][10] The assay employs a cell-permeable substrate comprising an acetylated luminogenic peptide. Inside the cell, if HDACs are active, they deacetylate the substrate. The addition of a developer reagent, containing a protease, cleaves the deacetylated substrate, releasing a substrate for a thermostable luciferase. The resulting luminescence is directly proportional to HDAC activity and can be quantified using a luminometer. A decrease in the luminescent signal in the presence of a test compound, such as 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, indicates inhibition of HDAC activity.

Experimental Workflow

The following diagram illustrates the overall workflow for the cell-based HDAC inhibition assay.

HDAC Assay Workflow Figure 1. Experimental Workflow for Cell-Based HDAC Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HCT116 cells) compound_prep 2. Compound Dilution (2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding Dispense cells compound_treatment 4. Treat Cells with Compound compound_prep->compound_treatment Add to wells cell_seeding->compound_treatment incubation1 5. Incubate compound_treatment->incubation1 add_reagent 6. Add HDAC-Glo™ I/II Reagent incubation1->add_reagent incubation2 7. Incubate add_reagent->incubation2 read_luminescence 8. Read Luminescence incubation2->read_luminescence data_analysis 9. Calculate IC50 Value read_luminescence->data_analysis

Caption: Workflow for HDAC Inhibition Assay.

Detailed Protocol: Cell-Based HDAC I/II Inhibition Assay

This protocol is adapted for a 96-well plate format but can be scaled to a 384- or 1536-well format for high-throughput screening.[7][9]

Materials and Reagents:

  • Cell Line: HCT116 (human colorectal carcinoma) is a suitable cell line with robust HDAC activity.[7] Other cell lines such as HeLa or K562 can also be used.[9][11]

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA), known HDAC inhibitors.[7][10]

  • Assay Plate: White, opaque 96-well microplate suitable for luminescence measurements.

  • Assay Kit: HDAC-Glo™ I/II Assay (Promega) or a similar commercially available kit.[9]

  • Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS).

  • Equipment: Humidified incubator (37°C, 5% CO₂), plate luminometer, multichannel pipette.

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of the 96-well plate.

    • Include wells for "no-cell" background controls (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the 10 mM stock of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in culture medium. A typical concentration range for an initial screen would be from 100 µM down to 1 nM.

    • Prepare similar dilutions for the positive control (e.g., TSA, with a final concentration range of 1 µM to 0.1 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the test compound wells.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Luminescence Detection:

    • Equilibrate the HDAC-Glo™ I/II Assay reagent to room temperature.

    • Add 100 µL of the reconstituted HDAC-Glo™ I/II reagent to each well.

    • Mix the contents on a plate shaker for 1-2 minutes at a low speed.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the luminescence using a plate luminometer.

Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal from the "no-cell" control wells from all other measurements.

  • Normalization: Normalize the data to the vehicle control (DMSO), which represents 100% HDAC activity. The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of HDAC activity.

Data Presentation

The results of the assay should be summarized in a clear and concise table.

CompoundTargetCell LineAssay TypeIC₅₀ (µM)
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamideHDAC Class I/IIHCT116Luminescence-basedTBD
Trichostatin A (Positive Control)HDAC Class I/IIHCT116Luminescence-based~0.05
Vehicle (DMSO)N/AHCT116Luminescence-basedN/A

TBD: To be determined by the experiment.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls are essential:

  • Positive Control: A known HDAC inhibitor like Trichostatin A or Vorinostat should be included to confirm that the assay system can detect inhibition.[7][10]

  • Vehicle Control: This control (e.g., DMSO) establishes the baseline of 100% HDAC activity and is used for data normalization.

  • No-Cell Control: This control measures the background signal from the assay reagents and is subtracted from all other measurements.

  • Counter-Screening: To rule out false positives due to compound-induced cytotoxicity or direct inhibition of the luciferase enzyme, a counter-screen using a viability assay (e.g., MTT or CellTiter-Glo®) should be performed in parallel.

Alternative and Complementary Assays

While HDAC inhibition is a strong primary hypothesis, the benzoxazole scaffold is known to interact with other targets.[1][2][12] Should 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide show weak or no activity in the HDAC assay, the following assays could be considered:

  • Kinase Inhibition Assays: Certain piperidinyl-based benzoxazole derivatives have been shown to inhibit VEGFR-2 and c-Met kinases.[12] A panel of kinase activity assays could be employed to screen for off-target effects or an alternative primary mechanism.

  • PPARδ Agonist Reporter Assay: Given that some piperazine-containing compounds are PPARδ agonists, a cell-based reporter gene assay for PPARδ activation could be informative.[13][14][15] This type of assay typically uses a cell line engineered to express a luciferase reporter gene under the control of a PPARδ-responsive promoter.[13][14]

The following diagram illustrates the decision-making process for secondary assays.

Assay Decision Tree Figure 2. Decision Tree for Secondary Assays start Primary Screen: HDAC Inhibition Assay result Significant HDAC Inhibition? start->result confirm_activity Confirm with Orthogonal Assays (e.g., Western Blot for Acetylated Histones) result->confirm_activity Yes secondary_screen Proceed to Secondary Screens result->secondary_screen No yes_path Yes no_path No kinase_assay Kinase Inhibition Panel (e.g., VEGFR-2, c-Met) secondary_screen->kinase_assay ppar_assay PPARδ Agonist Reporter Assay secondary_screen->ppar_assay

Caption: Decision Tree for Secondary Assays.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the initial characterization of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide using a cell-based HDAC inhibition assay. The rationale for selecting this assay is grounded in the established activities of structurally related compounds. By following the detailed methodology and incorporating the recommended controls, researchers can generate high-quality, reliable data to elucidate the compound's mechanism of action and pave the way for further drug development efforts.

References

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. [Link]

  • A Chemical Strategy for the Cell-Based Detection of HDAC Activity. [Link]

  • Human PPAR Delta (PPARd) Reporter Assay Kit. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • PPAR delta as a therapeutic target in metabolic disease. [Link]

  • Benzoxazole: The molecule of diverse biological activities. [Link]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

  • Review on benzoxazole chemistry and pharmacological potential. [Link]

  • Biological activities of benzoxazole and its derivatives. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • Cellular and biophysical pipeline for peroxisome proliferator-activated receptor (PPAR) delta agonist screening. [Link]

  • Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. [Link]

Sources

Method

Characterizing the Inhibitory Activity of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide: An Enzyme Inhibition Assay Protocol

An Application Guide for Researchers Senior Application Scientist Note: This document provides a comprehensive framework for establishing a robust in vitro enzyme inhibition assay for 2-Piperazin-1-yl-1,3-benzoxazole-5-s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Senior Application Scientist Note: This document provides a comprehensive framework for establishing a robust in vitro enzyme inhibition assay for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. The structural presence of a sulfonamide moiety strongly suggests that this compound is a potent inhibitor of the Carbonic Anhydrase (CA) family of enzymes.[1][2][3] CAs are metalloenzymes that play a critical role in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[4][5][6] This guide is designed to be a self-validating system, providing not just the procedural steps but the scientific rationale behind them to ensure data integrity and reproducibility.

Assay Principle and Foundational Logic

The protocol described herein is a colorimetric, kinetic assay that leverages the esterase activity of Carbonic Anhydrase.[5][6] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.

When an inhibitor like 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is introduced, it binds to the enzyme, reducing its catalytic efficiency. This results in a decreased rate of p-NP production. The primary goal of this protocol is to quantify this decrease in activity to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive).[7][8]

Materials and Reagents

For a successful and reproducible assay, the quality of reagents is paramount.

ReagentRecommended Source/SpecificationPurpose
Enzyme Human or Bovine Erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)The biological target of the inhibitor.
Test Inhibitor 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamideThe compound under investigation.
Positive Control Acetazolamide (a well-characterized, potent CA inhibitor)Validates assay performance and provides a benchmark.[4][5]
Substrate p-Nitrophenyl acetate (p-NPA)The chromogenic substrate for the enzyme.
Assay Buffer 50 mM Tris-HCl or Tris-Sulfate, pH 7.5 - 8.3Maintains a stable pH environment for optimal enzyme activity.[4]
Organic Solvent DMSO (Dimethyl sulfoxide), spectrophotometric gradeUsed to dissolve the test inhibitor and control compounds.
Hardware 96-well clear, flat-bottom microplates; Multi-channel pipettes; Microplate reader with kinetic measurement capability at 400-405 nm.[4]Essential equipment for assay setup and data acquisition.

Reagent Preparation: The Foundation of Accuracy

Causality Note: Precise reagent preparation is critical. Errors in concentration directly impact the final kinetic measurements and potency calculations. All solutions, especially the enzyme working solution, should be prepared fresh and kept on ice to prevent degradation.[4][9]

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the required amount of Tris base in deionized water. Adjust the pH to 7.5 using 1M HCl. Bring to the final volume. This buffer system is chosen for its stability in the optimal pH range for CA activity.

  • Inhibitor Stock Solutions (10 mM): Dissolve 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and Acetazolamide in 100% DMSO. These high-concentration stocks allow for minimal solvent introduction into the final assay wells.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily as p-NPA can undergo auto-hydrolysis.[4]

  • Enzyme Stock Solution (1 mg/mL): Gently dissolve the CA enzyme in cold Assay Buffer. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles, which can denature the protein and reduce its activity.[4][6]

  • Enzyme Working Solution: Immediately before use, dilute the Enzyme Stock Solution with cold Assay Buffer to the desired final concentration (e.g., 10-60 units/mL). The optimal concentration should be determined empirically to ensure a robust linear reaction rate for the duration of the measurement.[10]

Experimental Protocol: IC₅₀ Determination

This protocol outlines the setup in a 96-well plate format. It is essential to perform all measurements in at least triplicate to ensure statistical validity.

Step 1: Preparation of Inhibitor Serial Dilutions
  • Create a serial dilution series of the 10 mM inhibitor stock solution (both the test compound and Acetazolamide).

  • The goal is to generate a range of concentrations that will span from no inhibition to complete inhibition. A 10-point, 3-fold dilution series is a common starting point.

  • The final concentration of DMSO in every well must be kept constant (e.g., 1%) to avoid solvent-induced artifacts.[10] Adjust dilutions accordingly.

Step 2: Microplate Setup and Pre-incubation

The plate setup must include all necessary controls to validate the experiment.

Well TypeComponent 1 (158 µL)Component 2 (2 µL)Component 3 (20 µL)Purpose
Blank Assay BufferAssay BufferAssay BufferMeasures background absorbance (substrate auto-hydrolysis).
Max Activity Assay BufferDMSO (Vehicle)CA Working SolutionRepresents 100% enzyme activity (0% inhibition).
Test Compound Assay BufferInhibitor DilutionCA Working SolutionMeasures enzyme activity at various inhibitor concentrations.
Positive Control Assay BufferAcetazolamide DilutionCA Working SolutionConfirms the assay can detect inhibition.

Procedure:

  • Add the specified volumes of Assay Buffer and Inhibitor/DMSO (Components 1 & 2) to the appropriate wells.

  • Add the CA Working Solution (Component 3) to all wells except the 'Blank' wells.

  • Pre-incubate: Incubate the plate at room temperature for 15 minutes. This critical step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[4][6]

Step 3: Reaction Initiation and Kinetic Measurement
  • Initiate Reaction: Using a multi-channel pipette, add 20 µL of the freshly prepared 3 mM p-NPA Substrate Solution to all wells.

  • Measure: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[4]

Below is a diagram illustrating the experimental workflow.

G cluster_prep 1. Preparation cluster_setup 2. Plate Setup & Pre-incubation cluster_read 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_buffer Add Buffer & Inhibitor/Vehicle prep_inhibitor->add_buffer prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme (except Blank) prep_enzyme->add_enzyme prep_substrate Prepare Substrate (Fresh Daily) add_buffer->add_enzyme incubate Incubate 15 min (Room Temp) add_enzyme->incubate add_substrate Initiate with Substrate (p-NPA) incubate->add_substrate read_plate Read Absorbance @ 405nm (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Initial Rates (Slope of Linear Phase) read_plate->calc_rate plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_rate->plot_curve calc_ic50 Determine IC50 via Non-linear Regression plot_curve->calc_ic50

Fig 1. Workflow for Carbonic Anhydrase IC₅₀ Determination.

Data Analysis and Interpretation

Step 1: Calculate Initial Reaction Rates
  • For each well, plot Absorbance vs. Time.

  • Identify the initial linear portion of the curve. The reaction rate will slow over time as the substrate is consumed. It is crucial to use the initial, linear velocity (v₀) for accurate calculations.[11][12]

  • The slope of this linear portion (ΔAbsorbance / ΔTime) represents the initial rate of the reaction.

Step 2: Determine Percent Inhibition
  • First, correct for background by subtracting the rate of the 'Blank' wells from all other wells.

  • Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate_of_Test_Well / Rate_of_Max_Activity_Well)) * 100

Step 3: Calculate the IC₅₀ Value
  • Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope). This is statistically more robust than linear transformations like the Lineweaver-Burk plot.[13]

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition. Modern data analysis software (e.g., GraphPad Prism, R) can perform this calculation.[13][14]

Advanced Protocol: Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with an enzyme is a critical step in drug development.[8][10] This can be determined by running a matrix of experiments where both the substrate (p-NPA) and inhibitor concentrations are varied.

Experimental Design:

  • Fix several concentrations of the inhibitor (e.g., 0.5x, 1x, 2x, 4x its IC₅₀).

  • For each inhibitor concentration, perform a full substrate titration, varying the p-NPA concentration (e.g., from 0.5x Kₘ to 5x Kₘ).[10]

  • Measure the initial rates for every condition.

Data Interpretation: By plotting the data (e.g., using a Michaelis-Menten or Lineweaver-Burk plot), you can determine the mode of inhibition:

  • Competitive: Inhibitor binds to the same active site as the substrate. This increases the apparent Kₘ but Vₘₐₓ remains unchanged.

  • Non-competitive: Inhibitor binds to an allosteric (different) site, affecting catalysis but not substrate binding. This decreases Vₘₐₓ but Kₘ remains unchanged.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vₘₐₓ and Kₘ.

G E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I E->EI S Substrate (S) ES->E -S EP E + Product (P) ES->EP k_cat ESI ESI Complex ES->ESI +I ES->ESI I_comp Competitive Inhibitor (I) I_comp->EI I_noncomp Non-competitive Inhibitor (I) I_noncomp->EI I_noncomp->ESI I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ESI

Fig 2. Common Mechanisms of Reversible Enzyme Inhibition.

References

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (n.d.). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis of continuous enzyme kinetic data using ICEKAT. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Kemmer, G., & Keller, S. (2010). Nonlinear least-squares data fitting in Excel. Nature Protocols, 5(2), 267-281. Sourced from ResearchGate: [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MyAssays. (2022). Kinetics Data Analysis - Enzyme Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis and interpretation of enzyme kinetic data. Retrieved from [Link]

  • protocols.io. (2020). Fitting enzyme kinetics data with Solver. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[4][5][15]triazolo[3,4-b][4][7][15]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Chemchart. (n.d.). 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1). Retrieved from [Link]

  • PubMed. (n.d.). Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Retrieved from [Link]

  • PubMed. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Preclinical Evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in Murine Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, a novel chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, a novel chemical entity (NCE). Based on its structural motifs—a piperazine ring, a benzoxazole core, and a sulfonamide group—this compound is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This guide outlines a logical, multi-stage study design encompassing pharmacokinetics, efficacy in an acute inflammation model, mechanistic target engagement, and preliminary safety assessment. The protocols provided are designed to be robust and self-validating, offering a clear pathway for characterizing the therapeutic potential of this and similar NCEs.

Rationale and Mechanistic Hypothesis

The design of a preclinical study for an NCE requires a hypothesis-driven approach based on its chemical structure. The structure of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide contains three key pharmacophores:

  • Piperazine Moiety: A six-membered ring with two nitrogen atoms, commonly found in drugs targeting the central nervous system (CNS) but also present in compounds with anti-inflammatory activity.[1][2][3]

  • Benzoxazole Scaffold: This heterocyclic system is a "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4][5][6][7] Notably, the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen contain a benzoxazole core.[5]

  • Sulfonamide Group (-SO₂NH₂): While famous for its role in antibacterial drugs, the sulfonamide functional group is also a cornerstone of other therapeutic classes, including diuretics and, critically, selective COX-2 inhibitors like Celecoxib.[8][9][10] Its presence strongly suggests a potential for COX inhibition.[6]

Hypothesis: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide acts as an anti-inflammatory agent by inhibiting the cyclooxygenase (COX) pathway, thereby reducing the synthesis of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).

This hypothesis leads to a clear set of experimental questions:

  • Does the compound reach systemic circulation and exhibit a viable pharmacokinetic profile?

  • Does it reduce inflammation in a validated in vivo model?

  • Does it inhibit the production of prostaglandins in vivo?

  • What is its preliminary safety and tolerability profile?

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Abstract This technical guide provides a comprehensive framework for the formulation of the novel investigational compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, for in vivo preclinical studies. Recognizing the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of the novel investigational compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, for in vivo preclinical studies. Recognizing the compound's predicted poor aqueous solubility, this document outlines a systematic approach, beginning with essential preformulation characterization and culminating in detailed protocols for preparing stable and effective formulations suitable for oral and intravenous administration in rodent models. The causality behind experimental choices is emphasized to empower researchers in adapting these protocols to their specific study needs.

Introduction: The Formulation Challenge of a Novel Benzoxazole Sulfonamide

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound featuring structural motifs common to pharmacologically active agents. The benzoxazole core is present in numerous compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The sulfonamide group is a well-established pharmacophore, notably found in carbonic anhydrase and histone deacetylase (HDAC) inhibitors.[3][4] The piperazine moiety is often incorporated to improve physicochemical properties and target engagement.[5]

A primary hurdle in the preclinical development of many new chemical entities (NCEs) is their poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the assessment of their true pharmacological potential.[6] Our initial in silico and experimental characterization of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide confirms that it falls into this category, necessitating a carefully designed formulation strategy to ensure adequate systemic exposure in in vivo models. This guide provides a roadmap for developing such a formulation.

Physicochemical Characterization: The Blueprint for Formulation Design

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation development.[7] The following table summarizes the key experimentally determined and predicted properties of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

PropertyValueImplication for Formulation
Molecular Formula C₁₁H₁₃N₃O₃S-
Molecular Weight 283.31 g/mol -
Appearance White to off-white solid-
Melting Point 191.33 °C (predicted)High melting point suggests a stable crystal lattice, which can contribute to low solubility.
Water Solubility 522.1 mg/L (predicted)Classified as poorly soluble, requiring solubilization techniques for in vivo studies.
Predicted logP 1.2 - 2.5Indicates moderate lipophilicity, suggesting that lipid-based or surfactant-containing formulations may be effective.[8]
Predicted pKa Basic pKa: ~7.5 (piperazine), Acidic pKa: ~9.5 (sulfonamide)The presence of both acidic and basic centers suggests that pH adjustment could be a viable strategy to enhance solubility. The basic pKa of the piperazine moiety is a key handle for salt formation or pH-controlled solubilization.[9]

Preformulation Studies: Ensuring Stability and Compatibility

Before preparing a final formulation, it is critical to assess the compound's stability and its compatibility with common excipients. These preformulation studies are designed to identify potential issues that could compromise the integrity of the in vivo studies.[10]

Excipient Compatibility Studies

The objective of excipient compatibility studies is to ensure that the chosen inactive ingredients do not chemically react with or degrade the active pharmaceutical ingredient (API).[8]

Protocol:

  • Prepare binary mixtures of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide with each proposed excipient (e.g., PEG 400, Propylene Glycol, Tween 80, Solutol HS 15, Cremophor EL, Captisol®) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% relative humidity) for a defined period (e.g., 2-4 weeks).

  • Analyze the samples at predetermined time points using a stability-indicating HPLC method to quantify the API and detect any degradation products.

  • Visual inspection for any physical changes (color, clumping) should also be performed.

pH-Solubility Profile

Given the compound's ionizable groups, determining its solubility at different pH values is crucial for selecting an appropriate formulation strategy.

Protocol:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide to each buffer.

  • Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 25 °C or 37 °C).

  • Filter the samples to remove undissolved solid and analyze the concentration of the dissolved compound in the filtrate by HPLC.

  • Plot the solubility as a function of pH. This profile will indicate whether a simple pH-adjusted aqueous solution is feasible for administration.

Formulation Development and Protocols

Based on the physicochemical properties, a multi-pronged approach to formulation development is recommended. The goal is to achieve a physically and chemically stable formulation that allows for consistent and reproducible dosing.

Vehicle Screening

A systematic screening of various GRAS (Generally Recognized As Safe) excipients and vehicle systems is the first step in identifying a suitable formulation. The following flowchart outlines the decision-making process for vehicle selection.

Vehicle_Selection_Workflow A Start: API Powder B Determine pH-Solubility Profile A->B C Is solubility > target conc. in pH 2-8 aqueous buffer? B->C D Aqueous Solution (pH-adjusted) C->D Yes E Screen Co-solvents & Surfactants C->E No F Acceptable Solubility & Stability? E->F G Co-solvent/Surfactant System F->G Yes H Screen Complexing Agents (e.g., Cyclodextrins) F->H No I Acceptable Solubility & Stability? H->I J Cyclodextrin Formulation I->J Yes K Consider Suspension or Lipid-Based Formulation I->K No

Caption: Vehicle Selection Workflow for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Recommended Formulations and Preparation Protocols

The following are detailed protocols for two recommended starting formulations for in vivo studies.

Formulation 1: Co-solvent/Surfactant System for Oral (PO) and Intravenous (IV) Administration

This formulation is often a good starting point for compounds with moderate lipophilicity and poor water solubility.

Vehicle Composition:

  • 10% DMSO (Dimethyl sulfoxide)

  • 40% PEG 400 (Polyethylene glycol 400)

  • 50% Saline (0.9% NaCl) or Water for Injection

Protocol:

  • Weigh the required amount of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide into a sterile glass vial.

  • Add the DMSO and vortex or sonicate until the compound is fully dissolved. Gentle warming (to 30-40 °C) may be applied if necessary.

  • Add the PEG 400 and mix thoroughly until a homogenous solution is obtained.

  • Slowly add the saline or water for injection dropwise while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For IV administration, filter the final solution through a 0.22 µm sterile filter.

Rationale: DMSO acts as a strong organic solvent to initially dissolve the compound. PEG 400 is a water-miscible co-solvent that helps to maintain the compound in solution upon dilution with the aqueous component.[10] This combination often provides a good balance of solubilizing power and in vivo tolerability.[11]

Formulation 2: Cyclodextrin-Based Formulation for Oral (PO) and Intravenous (IV) Administration

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[8]

Vehicle Composition:

  • 20-40% (w/v) Captisol® (Sulfobutylether-β-cyclodextrin) in Water for Injection

Protocol:

  • Prepare the Captisol® solution by dissolving the required amount in Water for Injection. The pH may be adjusted to ~6.0 to aid in solubilization.

  • Slowly add the weighed 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide to the Captisol® solution while stirring or vortexing.

  • Sonicate the mixture for 15-30 minutes to facilitate complexation. Gentle warming may also be applied.

  • Visually inspect for complete dissolution.

  • For IV administration, filter the final solution through a 0.22 µm sterile filter.

Rationale: The hydrophobic cavity of the cyclodextrin can encapsulate the lipophilic benzoxazole portion of the molecule, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex. Captisol® is a particularly useful cyclodextrin derivative due to its high water solubility and excellent safety profile.

Formulation Stability Testing

It is imperative to confirm the short-term stability of the prepared formulation to ensure accurate dosing throughout the in vivo experiment.

Protocol:

  • Prepare the final formulation as described above.

  • Store aliquots of the formulation at room temperature and at 4 °C.

  • At specified time points (e.g., 0, 4, 8, and 24 hours), analyze the concentration of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in each aliquot by HPLC.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no precipitation is observed.

In Vivo Study Design: From Pharmacokinetics to Efficacy

The ultimate goal of formulation development is to enable the accurate assessment of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in a living system.

Pharmacokinetic (PK) Studies

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to ensure that the chosen formulation provides adequate systemic exposure.

Animal Model: Male CD-1 or C57BL/6 mice (8-10 weeks old) are commonly used for initial PK screening.[12]

Protocol:

  • Administer 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide via the intended route (e.g., oral gavage or intravenous bolus injection).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Efficacy Studies: A Mechanistic Approach

The design of an efficacy study depends on the hypothesized mechanism of action of the compound. Given the structural motifs, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide could potentially act as a carbonic anhydrase inhibitor or a histone deacetylase (HDAC) inhibitor .[3][4]

Hypothetical Mechanism 1: Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma and epilepsy.[13]

Proposed In Vivo Model: A model of intraocular pressure (IOP) reduction in rabbits or a seizure model in mice (e.g., maximal electroshock seizure test).[13][14]

Hypothetical Mechanism 2: Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of anti-cancer agents.[15]

Proposed In Vivo Model: A xenograft tumor model in immunocompromised mice, using a cancer cell line known to be sensitive to HDAC inhibitors (e.g., A549 lung cancer).[16]

The following diagram illustrates a generalized workflow for an in vivo efficacy study.

Efficacy_Study_Workflow A Select Animal Model (based on hypothesized MOA) B Determine Dose Levels (based on PK data) A->B C Randomize Animals into Treatment Groups B->C D Administer Compound (using stable formulation) C->D E Monitor for Therapeutic Effect & Toxicity D->E F Collect Samples for Biomarker Analysis D->F G Data Analysis & Interpretation E->G F->G

Caption: Generalized In Vivo Efficacy Study Workflow.

Conclusion

The successful in vivo evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide hinges on the development of a robust and reliable formulation. By systematically characterizing its physicochemical properties and employing a logical, step-wise approach to vehicle selection and testing, researchers can overcome the challenges posed by its poor aqueous solubility. The protocols and strategies outlined in this guide are intended to provide a solid foundation for advancing this promising compound through preclinical development.

References

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  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (n.d.). ChemAxon. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. Retrieved from [Link]

  • Pre-Formulation Studies and Analytical Techniques. (n.d.). Pharma Focus Europe. Retrieved from [Link]

  • Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (n.d.). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?. (2018). ResearchGate. Retrieved from [Link]

  • Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Sulfonamide Derivatives as Inhibitors of Histone Deacetylase. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoxazole-piperizine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007). PubMed. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). ResearchGate. Retrieved from [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). PubMed. Retrieved from [Link]

  • Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. (2013). PubMed. Retrieved from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed. Retrieved from [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

  • Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016). PubMed. Retrieved from [Link]

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  • Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. (n.d.). Research With Rutgers. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide as a Novel Antimicrobial Agent

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The benzoxazole and piperazine moieties are well-established pharmacophores known to impart a wide range of biological activities, including antimicrobial effects.[1][2][3] The sulfonamide group also contributes to the antimicrobial spectrum of various drugs.[4] The compound 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide represents a strategic hybridization of these key functional groups, offering a promising scaffold for investigation as a next-generation antimicrobial agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. The protocols herein are designed to establish its spectrum of activity, determine its potency, and provide initial insights into its safety profile, thereby forming a foundational dataset for further preclinical development.

Part 1: Foundational Antimicrobial Profiling

A critical first step in characterizing any potential antimicrobial agent is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] This parameter provides a quantitative measure of the agent's potency.[7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7] The broth microdilution method is favored for its efficiency and scalability.[8][9]

I. Materials and Reagents:

  • 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (herein referred to as the "Test Compound")

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)[9]

  • Sterile 96-well microtiter plates[5]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard[9]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Incubator (35-37°C)[10]

II. Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Test Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilution of Test Compound in Microtiter Plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) dilute_inoculum Dilute Inoculum (to ~5 x 10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate_wells Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate_plate Incubate Plate (35-37°C for 16-20 hours) inoculate_wells->incubate_plate read_mic Visually Inspect for Turbidity and Determine MIC incubate_plate->read_mic

Figure 1: Workflow for MIC Determination.

III. Step-by-Step Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of the Test Compound in sterile DMSO (e.g., 10 mg/mL).

    • Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.[7] Note the final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[7]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Assay Plate Setup:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[7]

    • Add 100 µL of the working solution of the Test Compound (at twice the highest desired final concentration) to the wells in the first column.[7]

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.[7]

    • Column 11 should serve as the growth control (inoculum without the test compound), and column 12 as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11).[7]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[9]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).[11]

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.[7][11] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[7]

IV. Data Presentation:

Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212

Part 2: Elucidating Bactericidal versus Bacteriostatic Activity

While the MIC indicates the concentration required to inhibit growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[12] This distinction is crucial for therapeutic applications. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13][14]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay.

I. Materials and Reagents:

  • Results from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile PBS or saline

II. Experimental Workflow:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_incubation Incubation & Reading mic_wells Select Wells from MIC Plate (at and above the MIC) spot_plate Spot-plate Aliquots onto MHA Plates mic_wells->spot_plate incubate_plates Incubate MHA Plates (35-37°C for 18-24 hours) spot_plate->incubate_plates count_colonies Count Colonies and Determine MBC incubate_plates->count_colonies

Figure 2: Workflow for MBC Determination.

III. Step-by-Step Procedure:

  • Selection of Wells: From the 96-well plate used for the MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Sub-culturing: Mix the contents of each selected well thoroughly. Aseptically transfer a 10 µL aliquot from each of these wells onto a separate MHA plate.[15]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the Test Compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

IV. Data Presentation:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212

Part 3: Assessing the Rate of Antimicrobial Activity

Time-kill kinetic assays provide valuable information on the pharmacodynamics of an antimicrobial agent, revealing the rate at which it kills a bacterial population over time.[16][17] This assay can demonstrate concentration-dependent or time-dependent killing.[18]

Protocol 3: Time-Kill Kinetic Assay

I. Materials and Reagents:

  • Test Compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • MHA plates

  • Sterile saline for dilutions

II. Experimental Workflow:

Time_Kill_Workflow start Prepare Bacterial Culture (logarithmic growth phase) setup Set up Test Cultures: - Growth Control (no drug) - Test Compound (e.g., 1x, 2x, 4x MIC) start->setup incubate Incubate Cultures in Shaking Incubator setup->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling plating Perform Serial Dilutions and Plate on MHA sampling->plating incubation_plates Incubate MHA Plates plating->incubation_plates counting Count Colonies and Calculate log10 CFU/mL incubation_plates->counting plotting Plot log10 CFU/mL vs. Time counting->plotting

Figure 3: Workflow for Time-Kill Kinetic Assay.

III. Step-by-Step Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth. Adjust the culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[16]

  • Assay Setup: Prepare flasks or tubes containing CAMHB with the Test Compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Also, include a growth control flask without the compound.[16][18]

  • Inoculation and Sampling: Inoculate each flask with the prepared bacterial culture. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates for colony counting.

  • Data Analysis: After incubation, count the colonies and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration of the Test Compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[17]

Part 4: Preliminary Assessment of Host Cell Safety

A promising antimicrobial agent should exhibit selective toxicity against microbial pathogens while having minimal adverse effects on host cells.[19] A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in the early evaluation of a compound's therapeutic potential.[20]

Protocol 4: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[9][21]

I. Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test Compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

II. Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Mammalian Cells in 96-well Plate incubate_adherence Incubate for 24h (for cell adherence) seed_cells->incubate_adherence treat_cells Treat Cells with Serial Dilutions of Test Compound incubate_adherence->treat_cells incubate_treatment Incubate for 24-48h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h (formazan formation) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance

Figure 4: Workflow for Cytotoxicity (MTT) Assay.

III. Step-by-Step Procedure:

  • Cell Seeding: Seed a 96-well plate with the chosen mammalian cell line at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the Test Compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).[9]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization and Reading: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals. Read the absorbance on a microplate reader at the appropriate wavelength (typically around 570 nm).

IV. Data Analysis and Selectivity Index Calculation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

  • The Selectivity Index (SI) can then be calculated to provide a measure of the compound's specificity for microbial cells over mammalian cells.[19][22] A higher SI value is desirable.[23]

SI = CC₅₀ / MIC

V. Data Presentation:

ParameterValue
Cell Line Used
CC₅₀ (µg/mL)
Selectivity Index (SI) for S. aureus
Selectivity Index (SI) for E. coli

Conclusion and Forward Outlook

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide as a potential antimicrobial agent. Successful execution of these experiments will yield critical data on its potency (MIC), bactericidal or bacteriostatic nature (MBC), rate of action (time-kill kinetics), and preliminary safety profile (cytotoxicity and SI). Positive results from this foundational screening will justify further investigation, including mechanism of action studies, evaluation against a broader panel of resistant strains, and progression into in vivo models of infection.

References

  • Vertex AI Search. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
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  • Arisoy, M., Temiz-Arpaci, O., Kaynak-Onurdag, F., & Ozgen, S. (2016). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. NISCAIR-CSIR, India.
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Method

Application Notes &amp; Protocols for the In Vitro Evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in Cancer Cell Line Studies

Introduction: A Strategic Approach to Characterizing a Novel Anticancer Candidate The pursuit of novel, targeted cancer therapies is a cornerstone of modern oncology research. Small molecules that can selectively interfe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Anticancer Candidate

The pursuit of novel, targeted cancer therapies is a cornerstone of modern oncology research. Small molecules that can selectively interfere with pathways crucial for tumor growth and survival are of paramount importance. This guide focuses on a strategic framework for the initial in vitro characterization of a novel investigational compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide .

While this specific molecule may be novel, its core structure combines three pharmacophores—piperazine, benzoxazole, and sulfonamide—that are well-represented in anticancer drug discovery.[1][2][3] The piperazine ring is a common feature in kinase inhibitors, providing a versatile scaffold for engaging with ATP-binding pockets.[4][5] The benzoxazole moiety is a privileged heterocyclic structure known for a wide range of pharmacological activities, including antiproliferative effects.[2][6][7] Finally, the sulfonamide group is a key component of numerous clinically approved drugs and has been explored for its ability to inhibit critical enzymes and pathways in cancer progression.[3][8]

Given these structural precedents, a logical starting hypothesis is that 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide may function as an inhibitor of a critical signaling pathway that drives cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway. Dysregulation of RTK signaling is a hallmark of many cancers.[6] This guide will therefore outline a series of robust, validated protocols to test this hypothesis by assessing the compound's impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.

Hypothesized Mechanism of Action: Targeting a Pro-Survival Signaling Cascade

We will proceed with the hypothesis that our compound inhibits a key kinase in a pro-proliferative pathway, leading to downstream effects that culminate in cell cycle arrest and apoptosis.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Compound 2-Piperazin-1-yl-1,3- benzoxazole-5-sulfonamide Compound->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Data Presentation: Quantifying the Efficacy of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

A systematic evaluation requires the clear presentation of quantitative data. The following tables serve as templates for summarizing the results from the core assays described in this guide.

Table 1: Cell Viability (IC₅₀) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.[9]

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma48e.g., 10.2
A549Lung Carcinoma48e.g., 15.7
HCT116Colorectal Carcinoma48e.g., 8.5
PC-3Prostate Adenocarcinoma48e.g., 22.1

Table 2: Induction of Apoptosis

This table quantifies the percentage of cells undergoing apoptosis after treatment, as determined by Annexin V/Propidium Iodide staining.[10][11]

Cell LineTreatmentConcentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
HCT116Vehicle (DMSO)0e.g., 3.1 ± 0.4e.g., 2.5 ± 0.3
HCT116Compound (IC₅₀)8.5e.g., 25.6 ± 2.1e.g., 15.3 ± 1.8
HCT116Compound (2x IC₅₀)17.0e.g., 40.1 ± 3.5e.g., 22.8 ± 2.2

Table 3: Cell Cycle Distribution Analysis

This table shows the compound's effect on cell cycle progression, measured by Propidium Iodide staining and flow cytometry.[12][13]

Cell LineTreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
HCT116Vehicle (DMSO)0e.g., 45.2 ± 2.9e.g., 35.8 ± 2.1e.g., 19.0 ± 1.5
HCT116Compound (IC₅₀)8.5e.g., 68.4 ± 4.2e.g., 15.1 ± 1.8e.g., 16.5 ± 1.3
HCT116Compound (2x IC₅₀)17.0e.g., 75.3 ± 5.1e.g., 9.8 ± 1.2e.g., 14.9 ± 1.1

Experimental Workflow & Protocols

The following diagram illustrates the logical flow of experiments for the initial characterization of the compound.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Stock_Prep Prepare Compound Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Prep Viability_Assay Protocol 1: Cell Viability Assay (MTT) Determine IC50 Values Stock_Prep->Viability_Assay Cell_Culture Maintain Cancer Cell Lines Cell_Culture->Viability_Assay Apoptosis_Assay Protocol 2: Apoptosis Assay (Annexin V/PI) Assess Programmed Cell Death Viability_Assay->Apoptosis_Assay Based on IC50 CellCycle_Assay Protocol 3: Cell Cycle Analysis (PI Staining) Investigate Cell Cycle Arrest Viability_Assay->CellCycle_Assay Based on IC50 Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis End End: Go/No-Go Decision for Further Pre-clinical Studies Data_Analysis->End

Caption: A logical workflow for in vitro compound evaluation.

General Materials and Reagents
  • Compound: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) and a non-cancerous control cell line (e.g., MCF-10A).

  • Culture Medium: As recommended for each cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: DMSO (cell culture grade), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, 70% Ethanol (ice-cold), RNase A, Propidium Iodide.

  • Equipment: Humidified incubator (37°C, 5% CO₂), biosafety cabinet, centrifuge, microplate reader, flow cytometer, hemocytometer or automated cell counter.

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC₅₀

Causality: This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation.[9][14] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing us to quantify the compound's inhibitory effect.[14]

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell concentration. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[9][15]

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in culture medium from a high starting concentration (e.g., 100 µM). Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%) and a no-treatment control.[15]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including controls) to the appropriate wells in triplicate or quadruplicate.[15]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will form purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[9]

Protocol 2: Apoptosis Assay (Annexin V / Propidium Iodide Staining)

Causality: Apoptosis is a key mechanism of action for many anticancer drugs.[16] This assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[17][18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16]

Methodology:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations, alongside a vehicle control, for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using Trypsin-EDTA. Combine all cells from each treatment, transfer to a flow cytometry tube, and centrifuge at 300 x g for 5 minutes.[10]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. Be sure to include proper controls (unstained cells, Annexin V only, PI only) to set compensation and gates correctly.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[18] This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. This protocol uses PI to stoichiometrically stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on their DNA content.[12][19]

Methodology:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations, alongside a vehicle control, for 24 hours.

  • Cell Harvesting: Collect all cells (floating and adherent) and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (overnight is optimal).[10][20]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[13][20]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

  • Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. Retrieved from [Link]

  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview. MolecularCloud. Retrieved from [Link]

  • Gao, Y., & Yang, J. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology, 1406, 139-49. Retrieved from [Link]

  • Pohl, N. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2793. Retrieved from [Link]

  • Telford, W. G., et al. (2002). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia, 16(11), 2267-76. Retrieved from [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion BioSystems. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. Retrieved from [Link]

  • JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(10), 321. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Piperazine-1,2,3-Triazole Leads for the Potential Treatment of Pancreatic Cancer. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 59(2), 603-614. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3749. Retrieved from [Link]

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Application

Application Notes and Protocols: Evaluating 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides a detailed, representative guide for the investigation of "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed, representative guide for the investigation of "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" as a potential kinase inhibitor. As of the date of this publication, there is limited publicly available data characterizing the specific biological activity and kinase targets of this compound. The protocols and workflows described herein are based on established methodologies for the characterization of novel kinase inhibitors and should be adapted based on experimental findings.

Introduction: The Rationale for Investigating 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] The chemical scaffold of "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" incorporates several features that suggest potential kinase inhibitory activity. The benzoxazole core is a privileged structure in medicinal chemistry, and the piperazine and sulfonamide moieties are present in numerous approved kinase inhibitors, often contributing to target binding and pharmacokinetic properties.[3][4][5]

This document serves as a comprehensive guide for the initial characterization of this compound, outlining a systematic approach to determine its potential as a kinase inhibitor, from initial broad-spectrum screening to cell-based validation of its mechanism of action.

Part 1: Initial Characterization and Target Identification

The first phase of investigation aims to answer a fundamental question: does 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide inhibit any kinases, and if so, which ones? A tiered approach, starting with broad screening and progressing to more focused assays, is recommended.

Kinase Panel Screening: A Broad-Spectrum Approach

To obtain an initial understanding of the compound's selectivity profile, a broad-spectrum kinase panel screening is the gold standard.[6] This involves testing the compound at a fixed concentration (e.g., 1 or 10 µM) against a large number of purified kinases.

Workflow for Kinase Panel Screening:

Caption: Workflow for initial kinase panel screening.

Protocol 1: Representative Radiometric Kinase Assay for Panel Screening

Radiometric assays are considered a robust method for directly measuring enzyme activity.[6]

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (peptide or protein), and the test compound (2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide) in a kinase buffer.

  • Initiation: Start the reaction by adding ATP, including a radiolabeled ATP analog (e.g., [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition by comparing the signal from the compound-treated wells to control wells (DMSO vehicle).

Determination of IC50 Values for "Hit" Kinases

Following the identification of "hit" kinases from the panel screen (typically defined as >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

Table 1: Hypothetical IC50 Data for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Kinase TargetIC50 (nM)Assay Format
Kinase A50Radiometric
Kinase B250TR-FRET
Kinase C>10,000Radiometric
Kinase D800Fluorescence Polarization

This data is illustrative and does not represent actual experimental results.

Part 2: Cellular Characterization and Mechanism of Action

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the compound can engage its target in a physiological context and exert a biological effect.[7][8]

Target Engagement in a Cellular Context

A key experiment is to determine if the compound can bind to its intended kinase target within intact cells.

Workflow for Cellular Target Engagement:

Caption: Workflow for assessing cellular target engagement.

Assessing Inhibition of Downstream Signaling

If 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide engages its target kinase in cells, it should inhibit the phosphorylation of that kinase's downstream substrates. Western blotting is a widely used technique for this purpose.[9][10]

Protocol 2: Western Blotting to Measure Inhibition of Substrate Phosphorylation

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide for a specified duration. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.[10]

Signaling Pathway Visualization (Hypothetical):

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Substrate Y Substrate Y Kinase A->Substrate Y Phosphorylation Cellular Response Cellular Response Substrate Y->Cellular Response Inhibitor 2-Piperazin-1-yl-1,3- benzoxazole-5-sulfonamide Inhibitor->Kinase A

Caption: Hypothetical signaling pathway inhibited by the compound.

Cell-Based Proliferation/Viability Assays

A functional consequence of inhibiting a kinase involved in cell growth or survival is a reduction in cell proliferation or viability.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. Include a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Advanced Characterization

For promising lead compounds, further studies are warranted to understand their mode of inhibition and selectivity in greater detail.

  • Mechanism of Action Studies: Determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Cellular Selectivity Profiling: Assess the compound's activity across a panel of different cell lines to identify potential cancer types that may be sensitive to its effects.

  • In Vivo Efficacy Studies: For compounds with potent cellular activity and favorable pharmacokinetic properties, evaluation in animal models of disease is the next critical step.

Conclusion

The structured approach outlined in these application notes provides a robust framework for the initial characterization of "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" as a potential kinase inhibitor. By systematically progressing from broad, in vitro screening to more focused, cell-based assays, researchers can efficiently determine the compound's potency, selectivity, and cellular mechanism of action. This foundational knowledge is indispensable for guiding further drug development efforts.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

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  • ResearchGate. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. [Link]

  • ChemSynthesis. 2-piperazin-1-yl-benzooxazole. [Link]

  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

  • PubMed. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

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Technical Notes & Optimization

Troubleshooting

"2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" solubility issues and solutions

Technical Support Center: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide A Guide to Overcoming Solubility Challenges for Researchers Last Updated: 2026-01-17 Disclaimer: The compound "2-Piperazin-1-yl-1,3-benzoxazole-5-s...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

A Guide to Overcoming Solubility Challenges for Researchers

Last Updated: 2026-01-17

Disclaimer: The compound "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" is not extensively documented in public scientific literature. While some basic properties are available, this guide is built upon established principles for structurally related compounds—specifically, poorly soluble benzoxazoles containing basic piperazine and acidic sulfonamide moieties. The strategies provided are based on broad, field-proven formulation science.[1][2][3][4]

Introduction

Researchers working with novel heterocyclic compounds like 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide frequently encounter significant solubility hurdles.[5] This molecule's architecture, featuring a planar, hydrophobic benzoxazole core combined with both a basic piperazine group and an acidic sulfonamide group, creates a complex physicochemical profile.[6][7] Such amphiphilic and zwitterionic characteristics often lead to poor aqueous solubility across a range of pH values, complicating in vitro assays and hindering in vivo studies.

This technical guide provides a structured approach to diagnosing and solving solubility problems associated with this class of compounds. It is organized into a troubleshooting guide and a set of frequently asked questions (FAQs) to directly address common experimental challenges.

Troubleshooting Guide: Common Solubility Issues & Solutions

Issue 1: My compound precipitates out of my DMSO stock solution upon addition to aqueous buffer for in vitro assays.

This is a classic and highly common problem for poorly soluble drugs, often referred to as "parachuting," where a compound stable in a concentrated organic solvent crashes out upon dilution into an aqueous medium.

Root Cause Analysis: The core issue is the dramatic change in solvent polarity. DMSO is a powerful aprotic solvent that can readily dissolve many nonpolar compounds.[8][9] However, when this DMSO stock is diluted into a buffer (typically >99% water), the compound is suddenly exposed to a highly polar environment it cannot tolerate, leading to rapid precipitation. The estimated aqueous solubility of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is approximately 522.1 mg/L, which may be insufficient for many experimental concentrations.[10]

Solutions Workflow:

G Start Poor Oral Exposure Observed Decision1 Is the compound ionizable? Start->Decision1 Decision2 Is the compound highly crystalline? Decision1->Decision2 No Opt1 pH-Adjusted Formulation (e.g., citrate buffer vehicle) Decision1->Opt1 Yes Decision3 Is the compound lipophilic (LogP > 2)? Decision2->Decision3 No Opt2 Amorphous Solid Dispersion (e.g., with HPMC-AS) Decision2->Opt2 Yes Opt3 Particle Size Reduction (Micronization/Nanonization) Decision2->Opt3 Yes Opt4 Lipid-Based Formulation (e.g., SEDDS) Decision3->Opt4 Yes Opt5 Cyclodextrin Formulation (e.g., HP-β-CD) Decision3->Opt5 No/Moderate

Caption: A decision-making framework for selecting an appropriate in-vivo formulation strategy.

Q3: Can I use surfactants like Tween® 80 to solubilize my compound?

A3: Yes, surfactants can be very effective but must be used with caution.

  • Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively solubilizing them.

  • Application: They are often included in both in vitro assay buffers and in vivo formulations. A common starting point is to add 0.1% to 0.5% Tween® 80 or Pluronic® F68 to your aqueous vehicle.

  • Caution: Surfactants can interfere with biological assays. They can denature proteins, disrupt cell membranes, and inhibit enzymes. Always run a vehicle control containing the surfactant alone to assess its impact on your assay system. For in vivo use, high concentrations can cause toxicity.

References

  • Ahad, A., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Google Books.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 637.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288.
  • Semcheddine, F., et al. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 15(1), 1-13.
  • Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 7(3), 39-46.
  • Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Kumar, A., & Sahoo, S. K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(08), 10-18.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009).
  • N.A. (n.d.). 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1). Chemchart.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • N.A. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • N.A. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Enfanos. (n.d.).
  • N.A. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 52.
  • Kumar, S., & Singh, J. (2020). A REVIEW ON “CO-SOLVENCY”. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 140-151.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Wang, S., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839–2847.
  • N.A. (2025). Co-solvent: Significance and symbolism.
  • Quora. (2017). How do covalent compounds dissolve so easily in non polar organic solvents?
  • Kumar, R. K., et al. (n.d.).
  • N.A. (n.d.). Methods for the preparation of benzoxazole sulfonamide compounds and intermediates thereof.
  • de Oliveira, R. B., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Heliyon, 8(11), e11370.
  • Flippin, H. F., & D'Alonzo, C. A. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849–856.
  • Erol, M., et al. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of the Faculty of Pharmacy of Ankara University, 46(3), 643-657.
  • Chemistry For Everyone. (2025). Why Are Covalent Compounds Soluble In Organic Solvents?
  • Quora. (2021). How does a non-polar solvent dissolve the nonpolar solute?
  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 562–572.
  • Pobudkowska, A., & Domańska, U. (2025). Study of pH-dependent drugs solubility in water.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(3), 381-391.
  • N.A. (n.d.). Molecules. MDPI.
  • PubChemLite. (n.d.). 2-(piperazin-1-yl)-1,3-benzoxazole (C11H13N3O).
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  • Gandhi, D., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10).
  • ChemSynthesis. (2025). 2-piperazin-1-yl-benzooxazole.

Sources

Optimization

Technical Support Center: Synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

From the desk of the Senior Application Scientist: Welcome to the technical support guide for the synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This molecule, with its privileged benzoxazole and piperazine...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for the synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This molecule, with its privileged benzoxazole and piperazine scaffolds, is a key building block in many drug discovery programs. However, its multi-step synthesis can present challenges that impact yield and purity. This guide is designed to provide practical, experience-based solutions to common issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic route.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The typical synthetic pathway involves two key stages: 1) Formation of a reactive 2-substituted benzoxazole intermediate, and 2) Nucleophilic aromatic substitution (SNAr) with piperazine.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I investigate them?

Answer: A low overall yield in a multi-step synthesis is often due to a cumulative loss across stages or a single, critically inefficient step. The most common route involves the reaction of a 2-chloro-1,3-benzoxazole-5-sulfonamide intermediate with piperazine. Let's break down the investigation process.

  • Intermediate Purity is Paramount: The quality of your starting materials and intermediates is the foundation of a high-yield synthesis.

    • Problem: The key intermediate, 2-chloro-1,3-benzoxazole-5-sulfonamide, can be challenging to synthesize and purify. The chlorination of the benzoxazolinone precursor with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can lead to side reactions if not controlled properly.[1][2] Incomplete reaction or the presence of ring-chlorinated byproducts can significantly hinder the subsequent piperazine coupling step.[2]

    • Solution: Before proceeding to the final step, rigorously verify the purity of your 2-chloro intermediate using ¹H NMR, LC-MS, and melting point analysis. If impurities are detected, recrystallization or column chromatography is essential. A patent for a similar process emphasizes that the purity of the dichloro-benzoxazole starting material is important for obtaining high yield and purity in the final product.[3]

  • Analyze Each Step's Efficiency: Isolate the product at each major stage of your synthesis and calculate the yield. This will pinpoint the bottleneck.

    • Step A: Benzoxazole Ring Formation & Chlorination: Are you achieving a good yield (typically >75%) for the 2-chloro-benzoxazole precursor? If not, revisit the chlorination conditions. Using an excess of PCl₅ (3 to 5 moles per mole of benzoxazolinone) in a high-boiling inert solvent like o-dichlorobenzene at 140–170 °C can drive the reaction to completion and improve yields.[1]

    • Step B: Piperazine Coupling (SNAr): This is the most frequent source of yield loss. If your intermediate is pure but the final step yield is low, this reaction requires optimization. See the detailed troubleshooting guide for this specific step below (Question 2).

Question 2: The final nucleophilic aromatic substitution (SNAr) of 2-chloro-1,3-benzoxazole-5-sulfonamide with piperazine is inefficient. How can I optimize this reaction for higher yield?

Answer: This SNAr reaction is the linchpin of the synthesis. Its success depends on a delicate balance of solvent, base, temperature, and stoichiometry. The electron-withdrawing nature of the benzoxazole ring system facilitates nucleophilic attack at the 2-position, but suboptimal conditions can lead to incomplete conversion or side product formation.

  • Causality - The Role of Base and Solvent: The base is not merely an acid scavenger for the HCl produced; it also deprotonates one of the piperazine nitrogens, increasing its nucleophilicity. The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. Aprotic polar solvents are ideal.

  • Optimization Strategy: A systematic approach is best. We recommend optimizing the base and solvent first, followed by temperature.

    • Vary the Base: Non-nucleophilic bases are preferred to avoid competition with piperazine. Potassium carbonate (K₂CO₃) is a common and cost-effective choice. However, stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes provide better results, although their cost is higher.[4]

    • Select the Optimal Solvent: While THF is a viable solvent, DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) often give superior results in SNAr reactions due to their high polarity, which stabilizes the transition state.[4] Acetonitrile (CH₃CN) is another excellent option.[5]

    • Control the Temperature: Start at room temperature. If the reaction is slow (monitor by TLC or LC-MS), gently heat the mixture. A temperature range of 50-80 °C is typically effective. Avoid excessively high temperatures, which can cause degradation of the benzoxazole ring or lead to unwanted side products.

Data Presentation: SNAr Reaction Condition Optimization

The following table summarizes typical results from an optimization study for the final coupling step.

EntrySolventBase (2.2 equiv.)Temp. (°C)Time (h)Yield (%)
1THFK₂CO₃601255
2CH₃CNK₂CO₃60878
3DMFK₂CO₃60685
4DMFEt₃N60862
5DMFDBURT491

As shown, changing from THF to DMF significantly improves the yield (Entry 1 vs. 3). Furthermore, a stronger organic base like DBU can accelerate the reaction even at room temperature, leading to the highest yield (Entry 5).

Question 3: I'm observing a significant side product that is difficult to separate from my final compound. What could it be?

Answer: The most common impurity is the result of a double substitution, where two molecules of the 2-chloro-benzoxazole react with both nitrogens of a single piperazine molecule, forming a dimeric byproduct.

  • Cause: This typically occurs when the 2-chloro-benzoxazole is used in excess or when the piperazine is added too quickly to a concentrated solution, creating localized areas of high electrophile concentration.

  • Solution:

    • Use an Excess of Piperazine: Employ a slight excess of piperazine (1.2 to 1.5 equivalents). This ensures that the 2-chloro-benzoxazole is the limiting reagent, statistically favoring the desired mono-substitution product.

    • Control Reagent Addition: Add the 2-chloro-benzoxazole solution dropwise to the stirred solution of piperazine and base. This maintains a high concentration of the nucleophile relative to the electrophile throughout the reaction, minimizing dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in the piperazine coupling step?

A1: The base serves two critical functions. First, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. This is crucial because the formation of piperazine hydrochloride salt would render the piperazine non-nucleophilic and stall the reaction. Second, a sufficiently strong base can deprotonate one of the N-H protons of piperazine, creating a more potent piperazide anion, which significantly accelerates the rate of nucleophilic attack on the electron-deficient C2 carbon of the benzoxazole ring.

Q2: Can I use a one-pot method to synthesize this compound?

A2: While appealing for efficiency, one-pot syntheses for this specific molecule can be low-yielding due to incompatible reaction conditions. For instance, a one-pot, three-component reaction of a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride has been reported for similar structures.[6] However, the initial formation of the 2-chlorobenzoxazole-5-sulfonamide intermediate often requires harsh conditions (e.g., high heat and strong chlorinating agents) that are not compatible with the relatively sensitive piperazine nucleophile. A stepwise approach with purification of the intermediate is more reliable for achieving high final purity and yield.

Q3: What analytical techniques are essential for monitoring this synthesis?

A3: A combination of techniques is essential for success:

  • Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to resolve starting materials, intermediates, and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for confirming the mass of the desired product at each stage and identifying any byproducts. It provides a more accurate picture of reaction completion and purity than TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to definitively confirm the structure and assess the purity of your isolated intermediates and the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1,3-benzoxazole-5-sulfonamide

This protocol is adapted from established methods for the chlorination of benzoxazolinone precursors.[1]

  • To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 6-sulfonamide-benzoxazolin-2-one (1 equiv.).

  • Add dry o-dichlorobenzene as the solvent (approx. 5 mL per gram of starting material).

  • Heat the suspension to 150 °C under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of phosphorus pentachloride (PCl₅) (4 equiv.) in o-dichlorobenzene.

  • Slowly add the PCl₅ solution to the heated suspension over 1 hour, maintaining the internal temperature above 140 °C.

  • After the addition is complete, stir the reaction mixture at 150-160 °C for an additional 30 minutes.

  • Cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.

Protocol 2: Synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (Final Step)

This optimized protocol is based on general principles of nucleophilic aromatic substitution.[4][5]

  • To a round-bottom flask under a nitrogen atmosphere, add piperazine (1.5 equiv.) and anhydrous dimethylformamide (DMF) (approx. 10 mL per gram of the chloro-intermediate).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv.) and stir the mixture at room temperature for 15 minutes.

  • Dissolve 2-chloro-1,3-benzoxazole-5-sulfonamide (1 equiv.) in a minimal amount of DMF.

  • Add the solution of the chloro-intermediate dropwise to the piperazine solution over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 4-6 hours).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • If necessary, further purify the product by column chromatography on silica gel using a dichloromethane/methanol gradient.

Visualized Workflow

Diagram 1: Troubleshooting Low Yield in the Final SNAr Step

G start Low Yield in Final Step check_int Is Intermediate Pure? (>95% by NMR/LCMS) start->check_int purify Purify Intermediate (Recrystallize / Column) check_int->purify No check_cond Are Reaction Conditions Optimal? check_int->check_cond Yes purify->start Re-run Reaction optimize Optimize SNAr Conditions check_cond->optimize No success High Yield Achieved check_cond->success Yes check_base Base Selection: Use DBU or K2CO3 optimize->check_base check_solvent Solvent Selection: Switch to DMF or DMSO optimize->check_solvent check_reagents Stoichiometry: Use 1.5 eq. Piperazine Add Chloro-Intermediate Slowly optimize->check_reagents check_base->success check_solvent->success check_reagents->success

Caption: Troubleshooting flowchart for low yield optimization.

References

  • ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]

  • Google Patents. Process for the preparation of 2-chlorobenzoxazoles (US4714766A).
  • National Institutes of Health (NIH). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chlorobenzoxazole. Available at: [Link]

  • National Institutes of Health (NIH). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Available at: [Link]

  • SpringerLink. One-step synthesis of azole- and benzazole-based sulfonamides in aqueous media. Available at: [Link]

  • ResearchGate. Aqueous, One-Pot, Three-Component Reaction for Efficient Synthesis of 2-[4-(Arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole, ‑1H-benzimidazole, or -1,3-benzoxazole Derivatives. Available at: [Link]

  • ResearchGate. Benzimidazoles and Benzoxazoles via the Nucleophilic Addition of Anilines to Nitroalkanes. Available at: [Link]

  • MDPI. Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes. Available at: [Link]

  • ResearchGate. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Available at: [Link]

  • Royal Society of Chemistry. DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Available at: [Link]

  • PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Available at: [Link]

  • MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • National Institutes of Health (NIH). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • Google Patents. Process for the preparation of 2-amino-5-chlorobenzoxazole (US2969370A).
  • PubMed. Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. Available at: [Link]

  • PubMed. Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

  • ResearchGate. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available at: [Link]

  • ResearchGate. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available at: [Link]

  • Preprints.org. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available at: [Link]

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Troubleshooting

Technical Support Center: Stability of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in Solution

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in variou...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in various solvents. While specific, publicly available stability data for this compound is limited, this document leverages established chemical principles of its constituent functional groups—sulfonamide, piperazine, and benzoxazole—to offer predictive insights and robust experimental protocols for empirical stability assessment.

Our approach is to empower you with the foundational knowledge and practical methodologies to conduct your own stability studies, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical moieties in 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide that could influence its stability?

A1: The stability of this molecule is governed by the interplay of its three core functional groups:

  • Sulfonamide (-SO₂NH₂): Generally, sulfonamides are relatively stable. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, although many are stable in neutral and basic environments.[1][2] The stability can be influenced by both steric and electronic effects within the molecule.[3]

  • Piperazine Ring: This saturated heterocycle can be prone to oxidation at its nitrogen atoms.[4] Its stability can also be pH-dependent, and it may undergo degradation under harsh pH conditions or upon exposure to light (photolysis).[4]

  • Benzoxazole Ring: This fused heterocyclic system can also be susceptible to degradation. Related benzoxazole structures have been shown to degrade under various environmental conditions.[5][6]

Q2: I am observing rapid degradation of the compound in my aqueous buffer. What is the likely cause?

A2: Rapid degradation in an aqueous buffer is often pH-dependent. The sulfonamide group can be susceptible to hydrolysis in acidic conditions (pH < 4).[2] It is recommended to assess the stability of your compound across a range of pH values (e.g., pH 4, 7, and 9) to determine the optimal pH for your experiments.[7]

Q3: Can I expect the compound to be stable in organic solvents?

A3: Generally, aprotic organic solvents like DMSO, DMF, and acetonitrile are less likely to cause hydrolytic degradation compared to aqueous solutions. However, the long-term stability should still be empirically determined, as other degradation pathways, such as reactions with solvent impurities or photolytic degradation, can occur. For initial studies, preparing fresh solutions is always the best practice.

Q4: Are there any special handling or storage recommendations for this compound in solution?

A4: To minimize degradation, solutions of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide should be protected from light to prevent photolytic degradation.[4] For aqueous solutions, it is advisable to use buffers at a neutral or slightly basic pH, where sulfonamides tend to be more stable.[1][2] For long-term storage, it is recommended to store solutions at -20°C or -80°C and to minimize freeze-thaw cycles. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate the risk of oxidation.[4]

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent results in biological assays.

  • Question: My dose-response curves are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a hallmark of compound instability in the assay medium. The compound may be degrading over the time course of the experiment.

    • Troubleshooting Steps:

      • Analyze Compound Integrity Over Time: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the parent compound in your assay medium at time zero and at the end of the incubation period.

      • Prepare Fresh Solutions: Always prepare fresh stock solutions in a suitable solvent like DMSO and dilute them into your aqueous assay buffer immediately before use.

      • pH and Temperature Control: Ensure the pH and temperature of your assay medium are controlled and consistent between experiments, as these factors can significantly impact stability.[2]

Issue 2: Appearance of unknown peaks in my analytical chromatogram.

  • Question: I am analyzing my compound by HPLC, and I see new peaks appearing over time. What are these?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. To understand the nature of this degradation, a forced degradation study is recommended.[8]

    • Troubleshooting Steps:

      • Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions such as acid, base, oxidation, heat, and light. This will help you identify the conditions under which the compound is unstable and generate the degradation products you are observing.[9]

      • Characterize Degradants: If necessary, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the major degradation products. This can provide valuable insights into the degradation pathway.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, a systematic approach is necessary. The following protocols are based on industry-standard guidelines.[7]

Protocol 1: General Solvent Stability Study

Objective: To determine the stability of the compound in commonly used laboratory solvents over a defined period.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the solvents to be tested (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture medium, acetonitrile, methanol).

  • Incubation: Aliquot the test solutions into vials and incubate them under controlled conditions (e.g., room temperature, 37°C). Protect from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each test solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each solvent.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of the compound and identify potential degradation pathways under various stress conditions.[8][9]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a solvent that is compatible with all stress conditions (e.g., a 50:50 mixture of acetonitrile and water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to an aliquot of the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot of the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature for 24 hours.[9]

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[4]

  • Neutralization (for acid and base samples): After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples (including a non-stressed control) by HPLC-UV and/or HPLC-MS to determine the extent of degradation and identify major degradation products.

Visualization of Experimental Workflows

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Control Sample (No Stress) Stock->Control Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (Light Exposure) Stock->Photo HPLC HPLC-UV / LC-MS Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for a forced degradation study.

Data Presentation and Interpretation

The results of the stability studies should be summarized in a clear and concise manner.

Table 1: Example Stability Data in Different Solvents at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Acetonitrile% Remaining in DMSO
0100.0100.0100.0
298.599.899.9
496.299.599.8
892.199.299.6
2475.398.999.1
4855.898.598.8

Interpretation:

  • Half-life (t½): The time it takes for 50% of the compound to degrade can be calculated from the stability data.

  • Degradation Pathway: The results from the forced degradation study will indicate the compound's susceptibility to hydrolysis, oxidation, and photolysis. For example, significant degradation in the acidic and basic conditions suggests that hydrolysis is a major degradation pathway.

  • Stable Formulations: This data will guide the selection of appropriate solvents and buffer conditions for your experiments to ensure the integrity of the compound.

By following these guidelines and protocols, you will be able to generate reliable stability data for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, leading to more robust and reproducible research outcomes.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 107-113. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Chemchart. (n.d.). 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1). Available at: [Link]

  • Wang, H., et al. (2020). Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103422. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. Available at: [Link]

  • International Conference on Harmonisation. (2022). Forced Degradation – A Review. ICH. Available at: [Link]

  • Kettle, N. P., et al. (2015). Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat. Molecular Plant Pathology, 16(9), 946-962. Available at: [Link]

  • Sharma, M. C., & Sharma, S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4153-4159. Available at: [Link]

  • Chen, J., et al. (2021). Chemical structures of the sulfonamides used in this study (red) and the end products accumulated after degradation by strain YL1 (blue). ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-piperazin-1-yl-benzooxazole. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Assays with 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Welcome to the technical support center for researchers utilizing 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, a compound also identified in some contexts as L-368,899, a known oxytocin receptor (OTXR) antagonist. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, a compound also identified in some contexts as L-368,899, a known oxytocin receptor (OTXR) antagonist. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions to help you mitigate off-target effects and ensure the integrity of your experimental results. Our approach is grounded in the principles of scientific integrity, providing you with the expertise to make informed decisions in your research.

Understanding the Core Challenge: Selectivity and Off-Target Effects

While 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a valuable tool for investigating the oxytocin system, its piperazine and sulfonamide moieties can contribute to off-target interactions. The primary off-target concern is its cross-reactivity with vasopressin receptors due to the structural homology between oxytocin and vasopressin receptors. This guide will walk you through identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target receptors for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide?

A1: The most well-documented off-target receptors are the vasopressin 1a (V1aR) and vasopressin 2 (V2R) receptors. Studies have shown that this compound can display a 40-fold or greater selectivity for the oxytocin receptor over vasopressin receptors, but at higher concentrations, off-target binding can occur.[1][2][3]

Q2: How can I be sure that the observed effects in my assay are due to OTXR antagonism and not off-target effects?

A2: A multi-pronged approach is essential for validating your results. This includes:

  • Dose-response curves: A classic method to demonstrate a specific effect.

  • Use of a structurally different OTXR antagonist: Comparing results with another antagonist can help confirm that the effect is not an artifact of a specific chemical structure.

  • Rescue experiments: Can the effect of the antagonist be reversed by the addition of an OTXR agonist?

  • Assays with cell lines expressing only the off-target receptors: This can help quantify the extent of the off-target effect.

Q3: What is the optimal concentration range to minimize off-target effects?

A3: The optimal concentration is highly dependent on the specific assay and cell type. It is crucial to perform a thorough dose-response analysis to determine the lowest effective concentration that elicits the desired OTXR antagonism without significantly engaging off-target receptors. As a starting point, the IC50 values for rat and human uterus are reported to be 8.9 nM and 26 nM, respectively.[4]

Q4: Can the sulfonamide group in the compound interfere with my assay?

A4: Yes, sulfonamides are a class of compounds known to have a range of biological activities and can sometimes interfere with assay components.[5] For instance, they can interact with enzymes or proteins in your assay system non-specifically. It is important to run appropriate controls, such as including a structurally similar but inactive compound, to rule out such non-specific effects.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Results

Possible Cause:

  • Compound Instability: The compound may be degrading in your assay medium.

  • Variability in Stock Concentration: Inaccurate initial dilutions can lead to significant downstream errors.

  • Cell Line Instability: Receptor expression levels can vary with passage number.

Troubleshooting Steps:

  • Verify Compound Integrity: Use freshly prepared solutions for each experiment. If you must store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Confirm Stock Concentration: Use a reliable method, such as UV-Vis spectrophotometry, to confirm the concentration of your stock solution.

  • Monitor Cell Line Health: Regularly check your cell lines for consistent morphology and growth rates. Perform mycoplasma testing and authenticate your cell lines.

  • Standardize Receptor Expression: If possible, use a stable cell line with consistent receptor expression or perform receptor binding assays to quantify receptor levels before each experiment.

Issue 2: High Background Signal or Apparent Agonist Activity

Possible Cause:

  • Off-Target Receptor Activation: At high concentrations, the compound may be acting as an agonist at a different receptor.

  • Assay Interference: The compound may be directly interfering with your detection system (e.g., fluorescence quenching or enhancement).

  • Contamination: The compound or one of the assay reagents may be contaminated.

Troubleshooting Steps:

  • Perform a Selectivity Panel: Test the compound against a panel of related receptors (especially V1aR and V2R) to determine its activity profile.

  • Run an Assay Blank: Include a control with the compound in the assay medium without cells to check for direct interference with the detection method.

  • Use a Different Detection Method: If possible, confirm your results using an alternative assay with a different readout (e.g., a functional assay instead of a binding assay).

  • Check for Contamination: Ensure all reagents are of high purity and are not contaminated.

Experimental Protocols

Protocol 1: Validating On-Target Activity with a Competitive Binding Assay

This protocol is designed to determine the binding affinity of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide to the oxytocin receptor.

Materials:

  • Cells expressing the human oxytocin receptor

  • Radiolabeled oxytocin (e.g., [3H]-Oxytocin)

  • 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled antagonist.

  • In a 96-well plate, add a constant concentration of the radiolabeled oxytocin to each well.

  • Add the varying concentrations of the antagonist to the wells.

  • Add the cell membrane preparation containing the oxytocin receptors.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Add scintillation fluid and count the radioactivity.

  • Plot the data and calculate the Ki value to determine the binding affinity.

Protocol 2: Assessing Off-Target Effects on Vasopressin Receptors

This protocol is a modification of the competitive binding assay to assess the compound's affinity for vasopressin receptors.

Materials:

  • Cells expressing human vasopressin 1a or 2 receptors

  • Radiolabeled vasopressin (e.g., [3H]-Arginine Vasopressin)

  • 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

  • Binding buffer

  • Scintillation fluid and counter

Procedure:

  • Follow the same procedure as in Protocol 1, but use cells expressing vasopressin receptors and the corresponding radiolabeled vasopressin.

  • Compare the Ki values obtained for the oxytocin and vasopressin receptors to determine the selectivity of the compound.

Data Presentation

ReceptorIC50 (nM)Selectivity vs. OTXRReference
Oxytocin Receptor (Rat Uterus)8.9-[4]
Oxytocin Receptor (Human Uterus)26-[4]
Vasopressin V1a Receptor370>40-fold[2]
Vasopressin V2 Receptor570>40-fold[2]

Visualizing Experimental Logic

Below is a workflow to guide your troubleshooting process when encountering unexpected results.

Troubleshooting_Workflow start Start: Unexpected Result check_basics Check Basics: - Compound Integrity - Stock Concentration - Cell Health start->check_basics re_run Re-run Assay with Fresh Reagents check_basics->re_run is_reproducible Is the result reproducible? re_run->is_reproducible is_reproducible->check_basics No off_target_investigation Investigate Off-Target Effects is_reproducible->off_target_investigation Yes selectivity_panel Run Selectivity Panel (e.g., V1aR, V2R) off_target_investigation->selectivity_panel assay_interference Check for Assay Interference off_target_investigation->assay_interference analyze_off_target Analyze Off-Target Data selectivity_panel->analyze_off_target blank_control Run Blank Control (Compound, no cells) assay_interference->blank_control analyze_interference Analyze Interference Data blank_control->analyze_interference conclusion Conclusion: - Quantify Off-Target Effect - Identify Assay Interference analyze_off_target->conclusion analyze_interference->conclusion end End: Refine Protocol conclusion->end

Caption: Troubleshooting workflow for unexpected assay results.

References

  • Serradeil-Le Gal, C., et al. (2004). Chapter 13 Nonpeptide Oxytocin Receptor Antagonists. In Progress in Brain Research (Vol. 151, pp. 209-224). Elsevier. [Link]

  • Wikipedia. (2023, December 1). L-368,899. In Wikipedia. [Link]

  • Freeman, S. M., et al. (2021). Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists. Journal of the Endocrine Society, 5(Supplement_1), A888–A889. [Link]

  • DigitalCommons@USU. (n.d.). Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors. Retrieved from [Link]

  • Jampilek, J. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biointerface Research in Applied Chemistry, 9(5), 4484-4494. [Link]

  • Yarwood, R. E., et al. (2024). Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans). Journal of the American Association for Laboratory Animal Science, 63(1), 35–44. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (L-368,899) Dosage for Cell Culture

Welcome to the technical support guide for optimizing the use of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, more commonly known as L-368,899, in your cell culture experiments. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, more commonly known as L-368,899, in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting strategies. As a potent and selective oxytocin receptor (OTR) antagonist, L-368,899 is a powerful tool for investigating the intricate roles of oxytocin signaling in various cellular processes.[1][2][3] This guide will equip you with the necessary knowledge to confidently design and execute your experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before starting your work with L-368,899.

Q1: What is the mechanism of action of L-368,899?

L-368,899 is a non-peptide, competitive antagonist of the oxytocin receptor (OTR).[4] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[4] The primary signaling pathway of the OTR involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] By blocking the initial binding of oxytocin, L-368,899 effectively inhibits this entire signaling cascade.

Q2: How should I prepare and store a stock solution of L-368,899?

For optimal solubility and stability, L-368,899 hydrochloride should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] A stock concentration of 10 mM is commonly used and has been shown to be stable.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store the stock solutions at -20°C for long-term use. While some sources suggest stability for up to a year at -20°C, it is always best practice to use freshly prepared solutions or to re-validate older stocks if you suspect degradation.[6]

Q3: What is a good starting concentration for my experiments?

The effective concentration of L-368,899 will be highly dependent on your specific cell type and the expression level of the oxytocin receptor. However, published IC50 values (the concentration that inhibits 50% of the response) can provide a useful starting point. For instance, the IC50 for L-368,899 has been reported to be 8.9 nM for the rat uterine oxytocin receptor and 26 nM for the human uterine oxytocin receptor.[1][6][7] Therefore, a good starting range for a dose-response experiment would be from 1 nM to 1 µM. It is crucial to perform a dose-response curve for your specific cell system to determine the optimal concentration.

Q4: Is L-368,899 selective for the oxytocin receptor?

Yes, L-368,899 displays good selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2). It has been reported to have a greater than 40-fold selectivity for the OTR compared to the V1a and V2 receptors.[8] However, at very high concentrations, off-target effects can occur. This is another reason why it is critical to determine the lowest effective concentration in your experimental setup.

Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting advice for common challenges encountered when working with L-368,899 in cell culture.

Guide 1: Determining the Optimal, Non-Toxic Working Concentration

A critical first step is to establish the concentration range of L-368,899 that is non-toxic to your cells while effectively antagonizing the oxytocin receptor. This can be achieved through a two-step process: a cytotoxicity assay followed by a functional dose-response experiment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11] This will help you determine the maximum concentration of L-368,899 that does not kill your cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][9]

  • Compound Treatment: Prepare a serial dilution of L-368,899 in your cell culture medium. A broad range is recommended for the initial test (e.g., 10 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as your highest L-368,899 concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Replace the old medium with the medium containing the different concentrations of L-368,899 and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][10]

  • Data Analysis: Plot the cell viability (%) against the log of the L-368,899 concentration. The highest concentration that does not significantly reduce cell viability should be considered the maximum concentration for your subsequent functional assays.

Once you have determined the non-toxic range of L-368,899, you can proceed to a functional assay to determine its inhibitory potency. A common method is to measure the inhibition of oxytocin-induced calcium release.

Experimental Protocol: Oxytocin-Induced Calcium Flux Assay

  • Cell Preparation: Seed your cells on a black, clear-bottom 96-well plate and grow to near confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of L-368,899 (within the non-toxic range determined in Step 1) for a sufficient time to allow for receptor binding (e.g., 15-30 minutes). Include a vehicle control.

  • Agonist Stimulation: Stimulate the cells with a concentration of oxytocin that elicits a robust response (typically the EC80, the concentration that gives 80% of the maximal response).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of the oxytocin response against the log of the L-368,899 concentration. From this curve, you can calculate the IC50 value for L-368,899 in your specific cell system.

Causality Behind Experimental Choices:

  • Cytotoxicity Assay First: It is essential to rule out cell death as the reason for a lack of response in your functional assays. A compound that kills the cells will appear to be a potent inhibitor of any cellular process.

  • Dose-Response Curve: Using a single, high concentration of an antagonist can lead to misleading results due to potential off-target effects. A full dose-response curve allows you to determine the specific concentration range where the antagonist is acting on the target receptor.

  • Pre-incubation with Antagonist: As a competitive antagonist, L-368,899 needs to be present at the receptor before the agonist to effectively block its binding.

Data Presentation:

ParameterDescriptionTypical Range/Value
Stock Solution Concentration in DMSO10 mM
Storage Temperature for stock solution-20°C
IC50 (Rat Uterus) Inhibitory Concentration 50%8.9 nM[1][6][7]
IC50 (Human Uterus) Inhibitory Concentration 50%26 nM[1][6][7]
Selectivity OTR vs. V1a/V2 Receptors> 40-fold[8]
Cytotoxicity Concentration with no effectTo be determined experimentally
Working Concentration For complete antagonismTypically 10-100 times the IC50

Experimental Workflow Diagram:

G cluster_0 Phase 1: Safety and Efficacy Determination cluster_1 Phase 2: Main Experiment A Prepare L-368,899 Stock Solution (10 mM in DMSO) B Determine Non-Toxic Concentration Range (MTT Assay) A->B Serial Dilutions C Perform Functional Dose-Response (e.g., Calcium Flux Assay) B->C Use Non-Toxic Concentrations D Calculate IC50 and Select Optimal Working Concentration C->D Analyze Inhibition Curve E Pre-incubate Cells with Optimal L-368,899 Concentration D->E F Stimulate with Oxytocin E->F G Measure Downstream Readout (e.g., Gene Expression, Protein Phosphorylation) F->G

Caption: Workflow for optimizing L-368,899 dosage.

Guide 2: Troubleshooting Common Issues

Even with a well-designed experiment, challenges can arise. Here are some common problems and their solutions when working with L-368,899.

Problem 1: High Variability in Results

  • Potential Cause: Inconsistent cell health or passage number.

  • Solution: Ensure you are using cells within a consistent and low passage number range. Always check cell morphology and confluency before starting an experiment. Serum starvation for a few hours before the assay can sometimes reduce variability by synchronizing the cells.

  • Potential Cause: Instability of L-368,899 in culture medium.

  • Solution: While DMSO stock solutions are generally stable, the stability of the compound in aqueous culture medium over long incubation times (e.g., > 24 hours) may be a concern. For long-term experiments, consider replenishing the medium with fresh compound. It is also advisable to prepare fresh dilutions of L-368,899 in medium for each experiment.

  • Potential Cause: Serum interference.

  • Solution: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration.[13] If you suspect this is an issue, you can try reducing the serum concentration during the experiment or using a serum-free medium, if your cells can tolerate it.

Problem 2: No or Weak Antagonist Effect

  • Potential Cause: Low or no expression of the oxytocin receptor in your cell line.

  • Solution: Verify the expression of OTR in your cells using techniques such as RT-qPCR, Western blot, or immunocytochemistry. If expression is low, you may need to use a different cell line or a cell line that has been engineered to overexpress the OTR.

  • Potential Cause: Degraded L-368,899 stock solution.

  • Solution: As mentioned earlier, improper storage or multiple freeze-thaw cycles can lead to compound degradation.[5] Test your stock solution against a fresh batch of the compound if you suspect this is the issue.

  • Potential Cause: Suboptimal agonist concentration.

  • Solution: If the concentration of oxytocin used for stimulation is too high, it can overcome the competitive antagonism of L-368,899. Ensure you are using an appropriate concentration of oxytocin (e.g., EC50 to EC80) to see a clear inhibitory effect.

Problem 3: Apparent Antagonist Effect in the Absence of Agonist

  • Potential Cause: Cytotoxicity of L-368,899 at the concentration used.

  • Solution: Revisit your cytotoxicity data. It is possible that at the higher end of your dose-response curve, the compound is causing cell death, which would mimic an inhibitory effect on any downstream readout.

  • Potential Cause: Basal activity of the oxytocin receptor.

  • Solution: Some GPCRs can have a low level of constitutive (agonist-independent) activity. In this case, a true antagonist like L-368,899 should not have an effect on its own. If you observe a decrease in basal signaling, your compound might be acting as an inverse agonist, or there may be endogenous oxytocin in your culture medium (from the serum).

Signaling Pathway Diagram:

G OXT Oxytocin OTR Oxytocin Receptor (GPCR) OXT->OTR Binds and Activates L368 L-368,899 L368->OTR Binds and Blocks Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Oxytocin signaling pathway and inhibition by L-368,899.

By following these guidelines and troubleshooting steps, you will be well-equipped to optimize the dosage of L-368,899 for your cell culture experiments and generate high-quality, reliable data.

References

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from a university website's protocol collection.
  • In Vitro: MTT Assay. (n.d.).
  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • University of Bristol. (n.d.). In vitro pharmacology: receptor antagonism. Retrieved from [Link]

  • Young, L. J., et al. (2024). Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans).
  • Goodman, M., et al. (2013). Carbon-11 N-methyl alkylation of L-368899 and in vivo PET imaging investigations for neural oxytocin receptors. Bioorganic & Medicinal Chemistry Letters, 23(3), 902-906.
  • Wikipedia. (n.d.). L-368,899. Retrieved from [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789.
  • Cheng, X., et al. (2025, November 11). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Freeman, S. M., et al. (n.d.). Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368899 for Coyote Receptors. DigitalCommons@USU. Retrieved from [Link]

  • Chiu, S. H., et al. (1997). Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. Drug Metabolism and Disposition, 25(10), 1113-1118.
  • Boccia, M. L., et al. (2025, August 5).
  • Larsen, B. T., & Freeman, S. M. (2021, April 9). Comparing L-368899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists. DigitalCommons@USU. Retrieved from [Link]

  • Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(1), e57.
  • Molinari, P., et al. (1996). Endothelin- and oxytocin-induced calcium signaling in cultured human myometrial cells. American Journal of Obstetrics and Gynecology, 174(3), 956-962.
  • Flenady, V., et al. (2021). Oxytocin receptor antagonists for inhibiting preterm labour.
  • Wiest, S., et al. (2004). Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro. European Journal of Obstetrics & Gynecology and Reproductive Biology, 115(1), 39-45.
  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. Retrieved from [Link]

  • Popescu, L. M., et al. (1985). Effect of oxytocin on calcium influx and efflux in the rat myometrium. Journal of Cardiovascular Pharmacology, 7(Suppl 7), S12-S15.
  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]

  • Maggi, M., et al. (1993). Antagonists for the human oxytocin receptor: an in vitro study. The Journal of Clinical Endocrinology & Metabolism, 77(4), 933-939.
  • Cochrane Gynaecology and Fertility Group. (2021). Oxytocin antagonists for assisted reproduction.
  • LubioScience. (2025, August 27). GPCR - Structure, Function and Challenges. Retrieved from [Link]

  • de la Cruz, M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 25-47.
  • Patsnap Synapse. (2024, June 21). What are GPCR antagonists and how do they work?. Retrieved from [Link]

  • Nakakido, M., et al. (2020). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. mAbs, 12(1), 1730948.
  • Paris, F., et al. (2000). Evaluation of androgenic bioactivity in human serum by recombinant cell line: preliminary results. Molecular and Cellular Endocrinology, 160(1-2), 173-178.

Sources

Optimization

"2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" troubleshooting mass spectrometry fragmentation

Welcome to the technical support center for the mass spectrometric analysis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this multifaceted molecule. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and interpret your mass spectrometry data with confidence.

Introduction: Understanding the Molecule

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a complex heterocyclic compound featuring three distinct moieties ripe for fragmentation: a benzoxazole core, a piperazine ring, and a sulfonamide group. This complexity can lead to a rich but sometimes challenging fragmentation pattern. A sound understanding of the potential fragmentation pathways of each component is crucial for accurate spectral interpretation and effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am not observing the expected molecular ion peak ([M+H]⁺) for my compound. What could be the issue?

A1: The absence or low intensity of the molecular ion peak is a common issue, particularly with complex molecules that are prone to in-source fragmentation. Here are the likely causes and a systematic approach to troubleshoot this problem.

Potential Causes:

  • In-Source Fragmentation: The compound may be fragmenting in the ionization source before it reaches the mass analyzer. This is often due to overly harsh source conditions (e.g., high capillary voltage, high source temperature).

  • Poor Ionization Efficiency: The analyte may not be ionizing efficiently under the chosen conditions. Factors such as solvent composition, pH, and the ionization mode can significantly impact ionization.

  • Sample Concentration: While counterintuitive, excessively high sample concentrations can sometimes lead to ion suppression, where the analyte of interest is outcompeted for ionization by other species in the sample or by itself forming aggregates.[1]

  • Instrument Calibration: An improperly calibrated instrument may not be accurately detecting ions in the expected mass range.

Troubleshooting Protocol:

  • Optimize Source Conditions:

    • Reduce Capillary Voltage and Source Temperature: Start with lower, gentler settings and gradually increase them to find the optimal balance between ionization efficiency and fragmentation.

    • Adjust Nebulizer Gas Flow: Optimize the gas flow to ensure stable and efficient desolvation without causing excessive fragmentation.

  • Evaluate Mobile Phase and Ionization Mode:

    • Solvent Composition: Ensure your mobile phase is compatible with electrospray ionization (ESI). The presence of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation and enhance the [M+H]⁺ signal in positive ion mode.

    • Consider APCI: If ESI is not yielding good results, Atmospheric Pressure Chemical Ionization (APCI) can be a less energetic alternative that may reduce in-source fragmentation.

  • Check Sample Concentration and Purity:

    • Dilute the Sample: Prepare a dilution series of your sample to determine the optimal concentration for analysis.

    • Assess Sample Purity: Impurities can cause ion suppression. Ensure your sample is of high purity.

  • Verify Instrument Performance:

    • Calibrate the Mass Spectrometer: Perform a fresh calibration of your instrument across the desired mass range.[1]

    • Run a Standard: Analyze a known compound with a similar molecular weight to confirm that the instrument is functioning correctly.

Q2: My spectrum shows a prominent peak at m/z [M+H - 64]⁺. What does this correspond to?

A2: A neutral loss of 64 Da is a hallmark fragmentation of aromatic sulfonamides, corresponding to the loss of sulfur dioxide (SO₂).[2] This is a well-documented rearrangement reaction that provides strong evidence for the presence of the sulfonamide group.

Fragmentation Mechanism:

Under collision-induced dissociation (CID), the protonated sulfonamide can undergo a rearrangement where the bond between the aromatic ring and the sulfur atom is cleaved, leading to the elimination of a neutral SO₂ molecule. This is a characteristic fragmentation pathway for this class of compounds.

Confirmation Workflow:

To confirm this fragmentation, you can perform an MS/MS experiment on the [M+H]⁺ precursor ion. The presence of a product ion at [M+H - 64]⁺ will validate this pathway.

Q3: I am observing a series of fragment ions that I cannot readily assign. How can I systematically interpret the fragmentation pattern?

A3: Due to the presence of multiple cleavable sites, interpreting the full fragmentation spectrum can be complex. A systematic approach involves considering the fragmentation of each structural moiety individually and then in combination.

Predicted Fragmentation Pathways:

The fragmentation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is expected to proceed through several key pathways originating from the three core structural components.

  • Sulfonamide Group Fragmentation: As discussed, the primary fragmentation is the neutral loss of SO₂ (64 Da).[2]

  • Piperazine Ring Fragmentation: The piperazine ring is prone to cleavage at its C-N bonds.[3] This can result in several characteristic fragment ions.

  • Benzoxazole Core Fragmentation: The benzoxazole ring can also fragment, potentially through the loss of carbon monoxide (CO, 28 Da).

A Logical Approach to Interpretation:

  • Identify the Molecular Ion: First, confirm the m/z of the protonated molecule, [M+H]⁺.

  • Look for Characteristic Neutral Losses: Scan the spectrum for evidence of the loss of SO₂ (64 Da) from the sulfonamide and CO (28 Da) from the benzoxazole ring.

  • Identify Piperazine Ring Fragments: Look for ions corresponding to the cleavage of the piperazine ring.

  • Perform MSⁿ Experiments: To build a comprehensive fragmentation map, perform sequential fragmentation (MS³) on the major fragment ions to elucidate their structures and relationships.

Predicted Fragmentation Diagram:

fragmentation_pathway M_H [M+H]⁺ (Precursor Ion) loss_SO2 Loss of SO₂ (-64 Da) M_H->loss_SO2 piperazine_cleavage Piperazine Ring Cleavage M_H->piperazine_cleavage frag_A Fragment A ([M+H - 64]⁺) loss_SO2->frag_A benzoxazole_cleavage Benzoxazole Ring Cleavage frag_A->benzoxazole_cleavage frag_B Fragment B piperazine_cleavage->frag_B frag_C Fragment C piperazine_cleavage->frag_C frag_D Fragment D benzoxazole_cleavage->frag_D

Caption: Predicted fragmentation pathways for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Expected Fragment Ions Table:

Precursor IonFragmentation EventNeutral Loss (Da)Product Ion (m/z)Structural Moiety
[M+H]⁺Loss of SO₂64[M+H - 64]⁺Sulfonamide
[M+H]⁺Piperazine Ring CleavageVariesMultiplePiperazine
[M+H - 64]⁺Benzoxazole Ring Cleavage28[M+H - 64 - 28]⁺Benzoxazole
Q4: My spectrum is complicated by the presence of adduct ions such as [M+Na]⁺ and [M+K]⁺. How can I minimize these and confirm they are not fragments?

A4: The formation of adducts with alkali metals (like sodium and potassium) is a common phenomenon in ESI-MS, especially for molecules with multiple heteroatoms that can chelate cations.

Causes of Adduct Formation:

  • Contaminants in Solvents and Glassware: Sodium and potassium are ubiquitous and can be present in mobile phases, sample vials, and glassware.

  • High Analyte Concentration: At higher concentrations, the formation of dimeric species or adducts can be more prevalent.[4]

  • Mobile Phase Additives: Certain additives can promote adduct formation.

Troubleshooting and Confirmation:

  • Improve Solvent and Glassware Hygiene:

    • Use high-purity, LC-MS grade solvents and additives.

    • Thoroughly clean all glassware, or use new polypropylene vials to minimize alkali metal contamination.

  • Optimize Mobile Phase:

    • The addition of a small amount of a proton source like formic acid can promote the formation of the [M+H]⁺ ion over adducts.

    • If possible, avoid using buffers containing sodium or potassium salts.

  • Confirm Adduct Identity:

    • Mass Difference: Sodium adducts ([M+Na]⁺) will have a mass 22.989 Da higher than the protonated molecule ([M+H]⁺), while potassium adducts ([M+K]⁺) will be 38.963 Da higher.

    • MS/MS Analysis: Adducts often behave differently from protonated molecules under CID. Fragmenting the suspected adduct ion should result in the loss of the adducted species and the formation of the protonated or sodiated/potassiated fragments.

Troubleshooting Workflow for Unexpected Peaks:

adduct_troubleshooting start Unexpected Peak Observed check_mass_diff Calculate Mass Difference from [M+H]⁺ start->check_mass_diff is_adduct Is it a common adduct? (e.g., +22, +38) check_mass_diff->is_adduct is_fragment Does it correspond to a predicted neutral loss? is_adduct->is_fragment No confirm_adduct Confirm by improving solvent hygiene and re-analyzing is_adduct->confirm_adduct Yes confirm_fragment Confirm with MS/MS of [M+H]⁺ is_fragment->confirm_fragment Yes investigate_further Investigate as potential impurity or degradation product is_fragment->investigate_further No

Caption: Workflow for identifying the source of unexpected peaks in the mass spectrum.

Concluding Remarks

The mass spectrometric analysis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide requires a methodical approach that leverages a predictive understanding of its fragmentation behavior. By systematically optimizing instrumental parameters and carefully interpreting the resulting spectra, the challenges posed by its complex structure can be overcome. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each instrument and experimental setup may require fine-tuning.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]

  • Singh, Y., et al. (n.d.). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Welcome to the dedicated technical support center for the purification of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Drawing from established principles of organic chemistry and proven laboratory techniques, this resource aims to be a trustworthy and authoritative companion in your experimental work.

Introduction to Purification Challenges

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound with structural features—a benzoxazole core, a piperazine ring, and a sulfonamide group—that contribute to its unique physicochemical properties and potential biological activity. However, these same features can present significant challenges during purification. The basic nitrogen atoms of the piperazine moiety can lead to tailing in normal-phase chromatography, while the polar sulfonamide group can cause issues with solubility and crystallization.

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. For highly challenging separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) may be employed. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What information is crucial before starting the purification process?

A2: Before attempting purification, it is essential to have the following information:

  • Impurity Profile: Understanding the potential side products and unreacted starting materials from the synthesis is key to designing an effective purification strategy.[1]

  • Physicochemical Properties: Data such as melting point (approximately 191.33 °C) and water solubility (around 522.1 mg/L) are valuable for selecting appropriate solvents and techniques.[2]

  • Solubility Data: Determining the solubility of the crude product in a range of common organic solvents will guide the selection of recrystallization solvents or chromatographic mobile phases.

Q3: How can I quickly assess the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is an invaluable tool for rapid, real-time monitoring of purification progress. It allows for the quick identification of fractions containing the desired product and assessment of their purity relative to the starting material and other fractions.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. However, issues can arise.

Problem 1: My compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated, the cooling rate being too fast, or the presence of impurities that inhibit crystal lattice formation.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the supersaturation level.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, gradual cooling in a refrigerator, followed by an ice bath, can be attempted.

    • Solvent System Modification: The chosen solvent may be too non-polar. Consider using a more polar solvent or a mixture of solvents. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.

    • Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, if available, add a seed crystal of the pure compound.

Problem 2: No crystals form, even after cooling.

  • Causality: This is typically due to either insufficient supersaturation (too much solvent used) or the solution being in a metastable supersaturated state where nucleation is kinetically hindered.

  • Solutions:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and induce saturation.

    • Induce Nucleation: As with "oiling out," try scratching the flask or adding a seed crystal.

    • Anti-Solvent Addition: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Problem 3: The yield from recrystallization is very low.

  • Causality: Low yield can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor. Premature crystallization during a hot filtration step can also lead to product loss.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled to maximize crystal precipitation before filtration. Placing the flask in an ice bath for an extended period can improve yield.

    • Mother Liquor Recovery: The mother liquor can be concentrated and a second crop of crystals can be collected. Note that this second crop may be less pure.

    • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask will prevent the product from crystallizing prematurely.

Recommended Recrystallization Solvents to Screen

Based on the structure of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, the following solvents and solvent systems are recommended for initial screening:

Solvent/SystemRationale
IsopropanolOften a good choice for sulfonamides.
EthanolAnother common and effective solvent for sulfonamides.
Acetone-WaterThe use of an organic solvent with water as an anti-solvent can be effective.
MethanolA polar solvent that can be suitable for polar compounds.

Experimental Protocol: Recrystallization Screening

  • Place a small amount of the crude material (e.g., 50 mg) into several test tubes.

  • To each tube, add a different solvent dropwise while heating and agitating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system provides the best crystal formation and yield.

Troubleshooting Guide: Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.

Problem 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Causality: The chosen mobile phase (eluent) does not have the optimal polarity to effectively differentiate between the compound of interest and the impurities on the stationary phase (silica gel).

  • Solutions:

    • Solvent System Optimization (TLC): Systematically vary the polarity of the eluent using TLC plates. A good solvent system will result in a clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.

    • Alternative Stationary Phases: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

Problem 2: The compound is streaking or tailing on the TLC plate and column.

  • Causality: The basic piperazine moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, into the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or alumina for the column.

Recommended Column Chromatography Conditions
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Initial Mobile Phase Screening (TLC):

    • Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5, 90:10)

    • Ethyl Acetate/Hexane mixtures (e.g., 30:70, 50:50, 70:30)

    • To the optimized solvent system, add 0.5% triethylamine if tailing is observed.

Experimental Protocol: Column Chromatography

  • Prepare the column by packing silica gel in the chosen initial mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the column.

  • Begin eluting with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Advanced Purification: Preparative HPLC

For obtaining highly pure material or for separating challenging impurity profiles, preparative reverse-phase HPLC is a valuable technique.

Problem: Co-elution of impurities with the main product peak.

  • Causality: The mobile phase composition and gradient are not optimized for the separation of closely eluting impurities.

  • Solutions:

    • Optimize the Mobile Phase: Modify the organic solvent (acetonitrile or methanol) and the aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Adjust the Gradient: A shallower gradient will provide better resolution between closely eluting peaks.

    • Change the Stationary Phase: If co-elution persists, using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) may provide the necessary selectivity.

Suggested Preparative HPLC Conditions
ParameterRecommendation
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B and gradually increase.
Detection UV, at a wavelength where the compound has strong absorbance.

Visualizing Purification Workflows

To aid in understanding the decision-making process in purification, the following diagrams illustrate typical workflows.

Purification_Strategy Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check_1 Check Purity (TLC/HPLC) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity Not OK Purity_Check_2 Check Purity (TLC/HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity OK Prep_HPLC Preparative HPLC Purity_Check_2->Prep_HPLC Purity Not OK Purity_Check_3 Check Purity (HPLC) Prep_HPLC->Purity_Check_3 Purity_Check_3->Pure_Product Purity OK

Caption: General purification strategy workflow.

Caption: Troubleshooting workflow for recrystallization.

References

Sources

Optimization

Technical Support Center: Storage and Stability Guide for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

Introduction Welcome to the technical support guide for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The molecule's structure, featuring a benzoxazole core, a piperazine ring, and a sulfonamide group, presents specific vulnerabilities. Understanding these is critical for preventing degradation, which can compromise experimental results, biological activity, and overall research outcomes. This guide provides field-proven insights, troubleshooting protocols, and validation methods to maintain the compound's purity during storage and handling.

Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses the most common questions regarding the handling and storage of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Q1: What are the optimal storage conditions for this compound in its solid state?

A1: To minimize degradation, the compound should be stored under controlled conditions that limit its exposure to environmental stressors. The key is to mitigate hydrolysis, oxidation, and photodegradation.

  • Causality: The benzoxazole ring is susceptible to hydrolysis, the piperazine moiety is prone to oxidation, and the sulfonamide group can be sensitive to light.[1][2][3] Storing the compound under the recommended conditions creates an environment where the activation energy for these degradation reactions is not met.

A summary of recommended storage conditions is provided below:

ParameterRecommendationRationale
Temperature -20°C (Recommended) or 2-8°C (Acceptable for short-term)Low temperatures reduce the rate of all chemical reactions, including thermal degradation of the piperazine ring.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere prevents oxidation, particularly of the piperazine nitrogen atoms.
Humidity Dry / DesiccatedPrevents moisture absorption, which can initiate hydrolysis of the benzoxazole ring and sulfonamide group.[1][6]
Light Amber Vial / Protection from LightAromatic and sulfonamide moieties can be susceptible to photodegradation upon exposure to UV or visible light.[7][8]
Container Tightly Sealed VialPrevents exchange with the ambient atmosphere, protecting against moisture and oxygen.[9]

Q2: What are the primary chemical degradation pathways I should be aware of?

A2: The compound has three main points of vulnerability corresponding to its primary functional groups:

  • Hydrolysis of the Benzoxazole Ring: The benzoxazole ring is the most labile part of the molecule, particularly under acidic or basic conditions. This leads to ring cleavage, forming the corresponding 2-aminophenol derivative.[1][10][11]

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. This is often catalyzed by air and light.

  • Photodegradation of the Sulfonamide Moiety: Sulfonamides are known to undergo degradation upon exposure to light, which can involve cleavage of the sulfur-nitrogen bond or modifications to the aromatic ring.[3][8]

The diagram below illustrates these potential degradation pathways.

G cluster_main 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide cluster_products Degradation Products main Parent Compound hydrolysis_prod Ring-Opened Aminophenol (Hydrolysis Product) main->hydrolysis_prod H₂O / H⁺ or OH⁻ (Moisture, pH extremes) oxidation_prod Piperazine N-Oxide (Oxidation Product) main->oxidation_prod O₂ / Air (Improper Atmosphere) photo_prod S-N Cleavage Products (Photodegradation Product) main->photo_prod hv (Light Exposure)

Caption: Potential degradation pathways for the target compound.

Q3: How stable is the compound once dissolved in a solvent?

A3: The compound is significantly less stable in solution than in its solid state, with hydrolysis being the primary concern.[11]

  • Expert Insight: We strongly recommend preparing solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots of the stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles. The stability in aqueous buffers is highly pH-dependent; benzoxazoles are generally more susceptible to hydrolysis at both low and high pH values.[12] It is critical to perform a solution stability study in your specific experimental buffer if the solution will be used over an extended period.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments that may be linked to compound degradation.

Observed Problem Potential Cause (Degradation-Related) Diagnostic Steps Recommended Solution
Change in physical appearance (e.g., solid turns from white to yellow/brown) Oxidation or Photodegradation: Exposure to air and/or light has created chromophoric degradation products.1. Review storage conditions. Was the vial sealed tightly under inert gas and protected from light? 2. Perform a purity check using TLC or HPLC-UV against a reference standard.1. Discard the discolored material. 2. Obtain a fresh lot of the compound. 3. Strictly adhere to recommended storage conditions (inert gas, amber vial, low temperature).
Incomplete solubility in a previously effective solvent Formation of Insoluble Degradants: Degradation may have produced cross-linked polymers or highly polar, insoluble products. The piperazine moiety can be prone to forming polymers under thermal stress.[4]1. Attempt to dissolve a small amount in a stronger solvent (e.g., DMSO, DMA). 2. Analyze the soluble portion via LC-MS to identify the parent mass and any potential degradation products.1. Do not use the sample if complete dissolution is not achieved, as the effective concentration will be unknown. 2. It is highly recommended to use a new, validated lot of the compound.
Appearance of unexpected peaks in HPLC or LC-MS analysis Presence of Degradation Products: The compound has degraded during storage or sample processing.1. Compare the chromatogram to a reference standard or a freshly opened sample. 2. Use mass spectrometry to determine the m/z of the new peaks. Common mass shifts include: • +18 Da: Hydrolysis (addition of H₂O) • +16 Da: Oxidation (addition of O) 3. Perform forced degradation studies (see Protocol 1) to intentionally generate and identify potential degradation peaks.[13][14]1. Quantify the purity of your current stock against a known standard. 2. If purity is below your experimental threshold (e.g., >95%), acquire a new lot. 3. Re-evaluate sample preparation and handling procedures to minimize exposure to heat, light, and non-neutral pH.
Loss of biological activity or inconsistent experimental results Reduced Concentration of Active Compound: Degradation has lowered the effective concentration of the parent compound, leading to diminished or variable effects.1. Re-confirm the identity and purity of your compound stock using an appropriate analytical method (e.g., HPLC, qNMR). 2. Run a dose-response curve and compare the EC₅₀/IC₅₀ value to literature or historical data. A rightward shift indicates lower potency/purity.1. Always use a compound stock of confirmed purity (>98% is recommended for in-vitro assays). 2. Prepare solutions fresh from solid material before each experiment to ensure concentration accuracy.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your research, it is essential to validate the stability of your compound. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, consistent with ICH guidelines.

Objective: To generate likely degradation products and demonstrate the specificity of an analytical method. A degradation of 5-20% is typically targeted.[13]

Methodology:

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 2, 6, and 24 hours.

    • Dilute samples directly for analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at 70°C for 7 days.

    • Also, reflux a solution of the compound at 60°C for 24 hours.

    • Prepare solutions from the stressed solid or dilute the stressed solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber (ICH option 1: >1.2 million lux hours and >200 W h/m² UV-A) or to direct sunlight for a prolonged period (e.g., 7 days).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute samples for analysis.

  • Analysis: Analyze all stressed and control samples using the HPLC method described in Protocol 2. The goal is to achieve separation between the parent peak and all generated degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Example Starting Conditions):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for all potential degradants.

    • Optimize the gradient to ensure baseline separation between the parent peak and all stress-induced peaks.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm).

    • Select the optimal wavelength for quantification based on the parent compound's UV spectrum (likely around its λmax).

  • Validation: Once separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines to confirm it is "stability-indicating".[15]

The workflow for this process is visualized below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep Prepare Compound Stock Solution stress Perform Forced Degradation (Acid, Base, Oxidative, etc.) [Protocol 1] prep->stress hplc Analyze Samples via HPLC-UV/PDA [Protocol 2] stress->hplc separate Optimize Method for Peak Separation hplc->separate quant Identify & Quantify Degradation Products separate->quant report Confirm Method is Stability-Indicating quant->report

Caption: Workflow for developing a stability-indicating method.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
  • PubMed. (n.d.).
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  • PubMed. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[11]).

  • ResearchGate. (n.d.).
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture (Doctoral dissertation).
  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and Other Benzoxazole Derivatives in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] Its rigid, planar...

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] Its rigid, planar, and lipophilic nature, combined with its capacity for hydrogen bonding, makes it an ideal framework for designing targeted therapeutics. This guide provides an in-depth comparison of a specific derivative, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, with other classes of benzoxazole derivatives, supported by experimental data and protocols to inform researchers in the field of drug development.

The Benzoxazole Core: A Platform for Versatility

The benzoxazole nucleus, an aromatic structure formed by the fusion of a benzene ring and an oxazole ring, serves as a versatile template for chemical modification.[1] The biological profile of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents, particularly at the C2 and C5 positions.[2] This guide will explore how specific functional groups at these key positions dictate the compound's therapeutic potential, focusing on our lead compound and comparing it against derivatives developed as anticancer and antimicrobial agents.

Our focus compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide , uniquely combines two powerful pharmacophores: a piperazine ring at the C2 position and a sulfonamide group at the C5 position. The piperazine moiety is a common feature in many centrally active and antimicrobial drugs, enhancing bioavailability and target interaction.[3][4] The sulfonamide group is a classic pharmacophore known for a wide array of biological activities, including antimicrobial and anticancer effects.[5] While specific public data on this exact molecule is limited, its structural components suggest a strong potential for biological activity, which we will explore by comparing it to well-characterized analogues.

Comparative Analysis of Benzoxazole Derivatives

To understand the potential of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, we will compare its structural motifs against two major classes of benzoxazole derivatives that have been extensively studied: kinase inhibitors for oncology and novel antimicrobial agents.

The following table outlines the key structural and physicochemical properties of our lead compound and selected comparators. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Biological Class
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide C₁₁H₁₄N₄O₃S282.32Potential Kinase Inhibitor / Antimicrobial
Compound 8d (VEGFR-2 Inhibitor) [6]C₂₄H₁₈N₄O₅S474.49Anticancer (Kinase Inhibitor)
Compound 11b (VEGFR-2/c-Met Inhibitor) [7]C₂₇H₂₅FN₄O₂456.52Anticancer (Kinase Inhibitor)
A 2-phenyl Benzoxazole (Antimicrobial) [8]C₂₁H₁₆N₂O₅376.37Antimicrobial
Performance Data: Anticancer Activity as Kinase Inhibitors

A significant area of benzoxazole research is in the development of anticancer agents, particularly tyrosine kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, a process crucial for tumor growth and metastasis.[9]

Benzoxazole derivatives have been designed as potent Type II inhibitors of VEGFR-2. These inhibitors bind to the kinase domain in its inactive (DFG-out) conformation. This is achieved by forming key hydrogen bonds with conserved amino acid residues (e.g., Asp1046 and Cys919) in the ATP-binding pocket and occupying an adjacent allosteric hydrophobic pocket. This dual-binding mode stabilizes the inactive state of the enzyme, effectively shutting down the downstream signaling cascade that promotes cell proliferation and angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) Dimerized & Phosphorylated VEGFR2_inactive->VEGFR2_active Activates PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2_active Inhibits (Blocks ATP Binding) MAPK MAPK Pathway PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Angiogenesis AKT->Proliferation MAPK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.

The effectiveness of these inhibitors is quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate higher potency.

CompoundTarget Kinase(s)IC₅₀ (µM)Reference
Compound 8d VEGFR-20.0554[6]
Compound 11b VEGFR-2 / c-Met0.145 / 0.181[7]
Compound 12l VEGFR-20.097[10][11]
Sorafenib (Control) VEGFR-20.0782[6]

Expert Analysis: The data clearly demonstrates that benzoxazole derivatives can be engineered to be highly potent kinase inhibitors, with some compounds (e.g., Compound 8d) exceeding the potency of the FDA-approved drug Sorafenib in in vitro assays.[6] The success of these compounds is attributed to their specific substitution patterns. For instance, the activity of Compound 8d is enhanced by an electron-withdrawing nitro group, which increases the acidity of an adjacent amide proton, thereby strengthening its hydrogen bond interaction with the Asp1046 residue in the kinase domain.[6] While 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide has not been explicitly tested in these assays, the presence of the sulfonamide group, another acidic moiety, suggests it could form similar crucial interactions within a kinase binding site.

Performance Data: Antimicrobial Activity

Benzoxazoles also exhibit a broad spectrum of antimicrobial activities.[2][12] Their structural similarity to natural nucleic bases like adenine and guanine may allow them to interfere with essential microbial biopolymers and enzymes.[12]

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/ExampleTarget OrganismMIC (µg/mL)Reference
2-phenyl-benzoxazole (Compound 1) Candida albicans0.34 x 10⁻³ µM[8]
2-phenyl-benzoxazole (Compound 19) Aspergillus niger2.40 x 10⁻³ µM[8]
General Benzoxazoles Enterococcus faecalis64[13]
Compound 3k (Piperazine deriv.) Listeria monocytogenesPotent Activity[14]

Expert Analysis: The data shows that benzoxazole derivatives possess significant activity against both bacterial and fungal pathogens.[8][13] The potency is highly dependent on the substituents. The presence of a piperazine ring, as seen in our lead compound, has been linked to potent antimicrobial effects in other heterocyclic systems.[14] For example, compound 3k, a disubstituted piperazine, was identified as a highly potent antibacterial agent.[14] This suggests that the piperazine moiety in 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide could be a key contributor to potential antimicrobial activity, warranting further investigation.

Experimental Methodologies

To ensure the reproducibility and validity of research in this area, detailed protocols are essential.

This protocol describes a common and effective method for synthesizing the benzoxazole core via condensation of a 2-aminophenol with a carboxylic acid derivative. This method is chosen for its high yields and broad applicability.[15]

Rationale: The reaction proceeds via a nucleophilic attack of the amino group of 2-aminophenol on the activated carbonyl carbon of the acid derivative, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring. A catalyst like KF-Al₂O₃ acts as a heterogeneous base to facilitate the reaction under mild conditions.[15]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine 2-Aminophenol (1 equiv) and Carboxylic Acid Derivative (1.1 equiv) in Acetonitrile Catalyst 2. Add heterogeneous catalyst (e.g., KF-Al₂O₃) and Anhydrous MgSO₄ Reactants->Catalyst Stir 3. Stir mixture vigorously at room temperature Catalyst->Stir Monitor 4. Monitor reaction progress by TLC until starting material is consumed (45-90 min) Stir->Monitor Filter 5. Filter the reaction mixture to remove the catalyst Monitor->Filter Evaporate 6. Evaporate the solvent under reduced pressure Filter->Evaporate Purify 7. Purify the crude product by column chromatography or recrystallization Evaporate->Purify Product Final Product: 2-Substituted Benzoxazole Purify->Product

General workflow for benzoxazole synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid or acid derivative (1.1 mmol) in an appropriate solvent such as acetonitrile (10 mL).

  • Catalyst Addition: Add a catalytic amount of a heterogeneous base catalyst (e.g., KF-Al₂O₃) and a dehydrating agent like anhydrous MgSO₄.

  • Reaction: Stir the mixture at room temperature. The choice of temperature and reaction time is dependent on the specific substrates used.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the 2-aminophenol spot disappears.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst and dehydrating agent. Wash the solid residue with a small amount of solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-substituted benzoxazole.

This protocol outlines a luminescence-based assay to determine the IC₅₀ of a test compound against VEGFR-2.

Rationale: This assay measures the amount of ATP consumed by the kinase during a phosphorylation reaction. The remaining ATP is quantified using a luciferase/luciferin system, which produces a luminescent signal proportional to the ATP concentration. An effective inhibitor will reduce kinase activity, resulting in less ATP consumption and a higher luminescent signal.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Buffer solution. Serially dilute the test compound (e.g., 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide) in the kinase buffer to create a range of concentrations.

  • Master Mix: Prepare a master mix containing the 1x Kinase Buffer, a specified concentration of ATP, and a suitable peptide substrate for VEGFR-2.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted test compound to individual wells. Add the recombinant human VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • Initiation: Initiate the kinase reaction by adding the Master Mix to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo™). This reagent contains luciferase and luciferin.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The benzoxazole scaffold remains a highly valuable platform in modern drug discovery. While 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is not as extensively characterized as other derivatives, its constituent parts—the piperazine ring and the sulfonamide group—are hallmarks of biologically active molecules.

  • As a Kinase Inhibitor: The sulfonamide group provides a key hydrogen-bonding moiety that could effectively target the hinge region of various kinases, similar to established benzoxazole-based inhibitors.[6][10]

  • As an Antimicrobial Agent: The piperazine group is a known potentiator of antimicrobial activity and could confer significant efficacy against a range of pathogens.[4][14]

This guide has demonstrated, through comparative data, that targeted modifications of the benzoxazole core can yield highly potent compounds. The logical next step is the empirical evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide in relevant biological assays, such as the VEGFR-2 kinase inhibition and broad-spectrum antimicrobial screening protocols detailed above. The results of these experiments will definitively position this promising compound within the vast and therapeutically rich landscape of benzoxazole derivatives.

References

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Comparative

"2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" comparative study with known inhibitors

An In-Depth Comparative Analysis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and Known Carbonic Anhydrase Inhibitors In the landscape of enzyme inhibition, the pursuit of potent and selective agents is paramount fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and Known Carbonic Anhydrase Inhibitors

In the landscape of enzyme inhibition, the pursuit of potent and selective agents is paramount for therapeutic advancement. This guide provides a comprehensive comparative study of the novel compound 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide against established carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes including pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several pathologies, making them a key target for drug development in conditions such as glaucoma, epilepsy, and cancer.

This analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and protocols. We will delve into the inhibitory potential and selectivity profile of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide against key human CA isoforms and draw comparisons with clinically relevant inhibitors such as Acetazolamide and Dorzolamide.

Comparative Inhibitory Potency against Key Carbonic Anhydrase Isoforms

The inhibitory activity of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide was assessed against four physiologically significant human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The selection of these isoforms is based on their distinct roles in physiology and pathology. hCA I and hCA II are ubiquitous cytosolic enzymes, with hCA II being a primary target for glaucoma therapy. In contrast, hCA IX and hCA XII are tumor-associated, transmembrane isoforms that are overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.

The inhibitory potency is presented in terms of the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme activity by half. A lower Kᵢ value signifies a more potent inhibitor.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide 85155.28.9
Acetazolamide25012255.7
Dorzolamide30000.542448

Analysis of Inhibitory Profile:

The data reveals that 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a potent inhibitor of all tested carbonic anhydrase isoforms. Notably, it demonstrates strong inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values of 5.2 nM and 8.9 nM, respectively. This profile suggests its potential as an anticancer agent.

When compared to the clinically used drug Acetazolamide, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide shows superior potency against hCA I, hCA II, and particularly hCA IX. Its activity against hCA XII is comparable to that of Acetazolamide.

Dorzolamide, a topical CA inhibitor used in the treatment of glaucoma, exhibits exceptional potency and selectivity for hCA II (Kᵢ = 0.54 nM). While 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a potent hCA II inhibitor (Kᵢ = 15 nM), it does not match the high affinity of Dorzolamide for this isoform. However, the benzoxazole derivative shows significantly greater potency against the tumor-related isoforms hCA IX and hCA XII compared to Dorzolamide.

Experimental Protocols

The following protocols outline the methodologies for determining the carbonic anhydrase inhibition constants.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare CA Enzyme Stock Solution pre_incubation Pre-incubate Enzyme with Inhibitor enzyme_prep->pre_incubation inhibitor_prep Prepare Inhibitor Stock Solutions (in DMSO) inhibitor_prep->pre_incubation buffer_prep Prepare Assay Buffer (e.g., TRIS buffer, pH 7.4) buffer_prep->pre_incubation mixing Rapidly Mix Enzyme-Inhibitor Complex with CO2 Substrate Solution pre_incubation->mixing measurement Monitor pH Change (via indicator) using Stopped-Flow Spectrophotometer mixing->measurement data_analysis Calculate Initial Reaction Rates measurement->data_analysis cheng_prusoff Determine IC50 from Dose-Response Curve data_analysis->cheng_prusoff ki_calc Calculate Ki using the Cheng-Prusoff Equation cheng_prusoff->ki_calc

Caption: Workflow for determining CA inhibition constants using a stopped-flow assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer.

    • The assay buffer consists of 10 mM TRIS, pH 7.4, containing a pH indicator (e.g., p-nitrophenol).

    • The substrate solution is a CO₂-saturated solution in water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with varying concentrations of the inhibitor.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Signaling Pathway Context

The inhibition of tumor-associated carbonic anhydrases IX and XII by 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is particularly relevant in the context of cancer therapy. These enzymes are key players in the regulation of the tumor microenvironment.

Diagram of CA IX and CA XII in the Tumor Microenvironment:

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a induces ca9_12_exp Increased CA IX & CA XII Expression hif1a->ca9_12_exp promotes ca9_12 CA IX / CA XII ca9_12_exp->ca9_12 co2_h2o CO2 + H2O co2_h2o->ca9_12 h_hco3 H+ + HCO3- acidosis Extracellular Acidosis h_hco3->acidosis leads to ca9_12->h_hco3 catalyzes invasion Increased Invasion & Metastasis acidosis->invasion immune_evasion Immune Evasion acidosis->immune_evasion drug_resistance Drug Resistance acidosis->drug_resistance inhibitor 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide inhibitor->ca9_12 inhibits

Validation

Bridging the Gap: A Comparative Guide to In Vivo Validation of "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide," a Novel Carbonic Anhydrase IX Inhibitor

Introduction: From Benchtop Potency to Preclinical Promise In the landscape of targeted cancer therapy, the journey from a promising in vitro "hit" to a viable in vivo candidate is a critical and complex process. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Potency to Preclinical Promise

In the landscape of targeted cancer therapy, the journey from a promising in vitro "hit" to a viable in vivo candidate is a critical and complex process. This guide focuses on the strategic validation of a novel investigational compound, "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide" (hereafter referred to as Compound X). Based on its structural motifs, particularly the benzoxazole-sulfonamide core, Compound X was identified through high-throughput screening as a potent and selective inhibitor of human carbonic anhydrase IX (CA-IX), a key enzyme implicated in tumor progression and therapeutic resistance.[1][2]

CA-IX is a transmembrane protein highly expressed in various solid tumors in response to hypoxia.[1][2] It plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting an acidic tumor microenvironment which facilitates invasion and metastasis.[1][3] The selective inhibition of CA-IX is, therefore, a compelling strategy for anticancer therapy.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the in vitro performance of Compound X with the necessary in vivo validation studies. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear path for translating in vitro data into meaningful preclinical outcomes.

Comparative Analysis of In Vitro and In Vivo Performance

The initial assessment of a drug candidate's potential is rooted in its in vitro activity and selectivity. However, the complex biological system of a living organism often presents challenges and variables not captured in cell-free or 2D cell culture assays. The following sections and tables will compare the hypothetical in vitro data for Compound X with the anticipated in vivo readouts.

Data Presentation: In Vitro vs. In Vivo Performance

The efficacy of a drug candidate like Compound X is a multi-faceted evaluation. Below is a summary of the hypothetical in vitro data that necessitates in vivo validation.

Table 1: Hypothetical In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by Compound X

IsoformInhibition Constant (Kᵢ) (nM)Selectivity over hCA ISelectivity over hCA II
hCA I>12,000--
hCA II1,500>8-
hCA IX 35.0 >342 42.8
hCA XII95.0>12615.8

Note: The data presented here is hypothetical for illustrative purposes, based on the known activities of similar sulfonamide-based inhibitors.[4][6]

Table 2: Hypothetical In Vitro Cellular Activity of Compound X

Cell LineTarget ExpressionAssayIC₅₀ (µM)
HT-29 (human colon)CA-IX positive (hypoxic)Cell Viability0.8
MDA-MB-231 (human breast)CA-IX positive (hypoxic)Cell Viability1.2
Normal FibroblastsCA-IX negativeCell Viability>50

Table 3: Framework for In Vivo Efficacy of Compound X in a Xenograft Model

Animal ModelTreatment GroupTumor Growth Inhibition (%)Key Biomarker Change
HT-29 XenograftVehicle Control0-
HT-29 XenograftCompound X (25 mg/kg)Anticipated >50%↓ Tumor Hypoxia, ↑ Apoptosis
HT-29 XenograftPositive Control (e.g., SLC-0111)Comparable to Compound X↓ Tumor Hypoxia, ↑ Apoptosis

The Rationale Behind In Vivo Validation

While the in vitro data for Compound X is promising, demonstrating potent and selective inhibition of CA-IX and corresponding effects on cancer cell viability, it is imperative to validate these findings in a living system. In vivo studies are essential to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound, assess its efficacy in a three-dimensional tumor microenvironment, and evaluate its safety profile.[7][8]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for Compound X centers on the inhibition of CA-IX, which in turn disrupts pH regulation in hypoxic tumor cells, leading to intracellular acidosis and ultimately, cell death. The following diagrams illustrate this pathway and the overarching workflow for in vivo validation.

CA-IX Signaling Pathway Figure 1: Hypothesized Signaling Pathway of Compound X cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Compound_X Compound X CA_IX Carbonic Anhydrase IX (CA-IX) Compound_X->CA_IX Inhibition pH_Regulation pH Regulation Disrupted CA_IX->pH_Regulation Maintains pH balance Extracellular_Acidosis Reduced Extracellular Acidosis CA_IX->Extracellular_Acidosis Contributes to Intracellular_Acidosis Intracellular Acidosis pH_Regulation->Intracellular_Acidosis Leads to Apoptosis Apoptosis Intracellular_Acidosis->Apoptosis Induces Hypoxia Hypoxia Hypoxia->CA_IX Induces Expression InVivo_Validation_Workflow Figure 2: In Vivo Validation Workflow In_Vitro_Data Promising In Vitro Data (Potency & Selectivity) Animal_Model Animal Model Selection (e.g., HT-29 Xenograft) In_Vitro_Data->Animal_Model PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Model->PK_PD_Study Dose_Finding Dose Range Finding & MTD Studies PK_PD_Study->Dose_Finding Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Dose_Finding->Efficacy_Study Data_Analysis Data Analysis & Biomarker Assessment Efficacy_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the in vivo validation of Compound X.

Experimental Protocols: A Step-by-Step Guide

The successful in vivo validation of Compound X hinges on meticulously planned and executed experiments. The following protocols provide a detailed methodology for key studies.

Protocol 1: Human Tumor Xenograft Model

Xenograft models are fundamental for assessing the anti-tumor efficacy of drug candidates in a living organism. [6]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude mice) are used to prevent the rejection of human tumor cells. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Line: HT-29 human colon adenocarcinoma cells, which are known to express high levels of CA-IX under hypoxic conditions, are a suitable choice.

  • Procedure:

    • HT-29 cells are cultured in appropriate media and harvested during the exponential growth phase.

    • A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel is prepared.

    • The cell suspension is implanted subcutaneously into the flank of each mouse.

    • Tumor growth is monitored regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. [9]

Protocol 2: Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is crucial for determining an effective dosing regimen.

  • Animals: Healthy mice of the same strain used for the efficacy study.

  • Procedure:

    • A single dose of Compound X is administered via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Blood samples are collected at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

    • Plasma is separated by centrifugation.

    • The concentration of Compound X in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

    • PK parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using appropriate software.

Protocol 3: In Vivo Efficacy and Pharmacodynamic (PD) Study

This study aims to determine the anti-tumor effect of Compound X and to confirm its mechanism of action in vivo.

  • Animals: Tumor-bearing mice from Protocol 1.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Compound X (low dose)

    • Group 3: Compound X (high dose)

    • Group 4: Positive control (a known CA-IX inhibitor)

  • Procedure:

    • Treatment is initiated once tumors reach the desired size.

    • Compound X is administered according to the dosing regimen determined from the PK study.

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized.

    • Tumors are excised, weighed, and processed for downstream analysis.

  • Pharmacodynamic Assessment:

    • Immunohistochemistry (IHC): Tumor sections are stained for biomarkers such as CA-IX, Ki-67 (proliferation), and cleaved caspase-3 (apoptosis) to assess target engagement and downstream effects.

    • Hypoxia Probes: Pimonidazole staining can be used to visualize hypoxic regions within the tumor and assess the impact of Compound X on the tumor microenvironment. [10]

Conclusion: From Corroboration to Clinical Candidacy

The transition from in vitro discovery to in vivo validation is a pivotal step in the drug development pipeline. For a promising molecule like "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide," a systematic and rigorous in vivo evaluation is essential to confirm its therapeutic potential as a CA-IX inhibitor. By employing well-designed animal models and robust experimental protocols, researchers can bridge the gap between benchtop findings and preclinical evidence, paving the way for the development of novel and effective cancer therapies. The comparative framework and detailed methodologies provided in this guide offer a clear and scientifically grounded path for advancing promising compounds towards clinical reality.

References

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  • Pastoreková, S., & Závada, J. (2004). Carbonic anhydrase IX (CA IX) in cancer: a review. Cancer Letters, 212(2), 115-126.
  • Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate transport. Cancer research, 69(1), 358-368.
  • Shin, D., Kim, H. N., Kim, E. L., & Lee, M. S. (2011). Carbonic Anhydrase IX (CA9) Modulates Tumor-Associated Cell Migration and Invasion.
  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences. (2025).
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  • Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., ... & Supuran, C. T. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antitumor activity in a xenograft model of breast cancer. Journal of medicinal chemistry, 54(6), 1896-1902.
  • Zatovicova, M., Jelenska, L., Hulikova, A., Csaderova, L., Ditte, P., Ditte, Z., ... & Pastorekova, S. (2010). Carbonic anhydrase IX inhibition in vivo: a new and effective approach to limit cancer metastasis. British journal of cancer, 102(12), 1834-1845.
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  • Dittmann, K., Mayer, C., & Rodemann, H. P. (2005). New anticancer agents: in vitro and in vivo evaluation. Current medicinal chemistry, 12(19), 2217-2234.
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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Derivatives as Multi-Target Ligands for Neuropsychiatric Disorders

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivatives. We will explore how modifications to this chemical scaffold influence...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivatives. We will explore how modifications to this chemical scaffold influence its binding affinity and functional activity at key monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. This comparative analysis is intended for researchers, medicinal chemists, and drug development professionals working on novel therapeutics for neuropsychiatric disorders.

Introduction: The Promise of Multi-Target Ligands

The complexity of neuropsychiatric disorders often necessitates therapeutic agents that can modulate multiple biological targets simultaneously. The 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide scaffold has emerged as a promising starting point for the development of such multi-target ligands. Derivatives of this scaffold have demonstrated significant affinity for a range of dopamine and serotonin receptors, which are critically involved in the pathophysiology of conditions like schizophrenia and depression. This guide will dissect the key structural features of this scaffold and compare the effects of various substitutions on its pharmacological profile, providing a rationale for future drug design efforts.

Core Scaffold and Key Interaction Points

The 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide core can be divided into three primary regions for SAR exploration: the benzoxazole core, the central piperazine ring, and the terminal sulfonamide group. Each of these regions plays a distinct role in ligand-receptor interactions, and modifications can dramatically alter binding affinity and functional activity.

SAR_Scaffold cluster_0 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Core cluster_1 Key Modifications & Interactions A Benzoxazole Core (Region A) B Piperazine Linker (Region B) A->B Linkage Point 1 modA Substitutions on Benzene Ring A->modA C Terminal Moiety (Region C) B->C Linkage Point 2 modB N-arylation/alkylation B->modB modC Sulfonamide Variations C->modC

Figure 1: Key regions for SAR exploration on the 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide scaffold.

Comparative SAR Analysis

Modifications of the Benzoxazole Core (Region A)

The benzoxazole core serves as a rigid scaffold that orients the other functional groups for optimal receptor interaction. Substitutions on the benzene ring of this moiety have been explored to fine-tune the electronic and steric properties of the molecule.

For instance, the introduction of electron-withdrawing or electron-donating groups can influence the overall basicity of the piperazine nitrogen, which is crucial for the conserved salt bridge interaction with an aspartate residue in the third transmembrane domain (TMD3) of aminergic GPCRs.

The Central Piperazine Linker (Region B) and Terminal Moieties (Region C)

The piperazine ring and the terminal moiety are arguably the most critical regions for determining receptor selectivity and affinity. A common synthetic strategy involves the N-alkylation or N-arylation of the piperazine nitrogen distal to the benzoxazole core.

A comparative study of various terminal fragments reveals significant trends in receptor binding affinities. For example, extending the alkyl chain connecting the piperazine to a terminal aryl group can modulate the affinity for D2 and 5-HT1A receptors.

Compound IDR Group (Terminal Moiety)D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
1 -H15.82.530.2
2 -CH2-Ph5.21.112.5
3 -(CH2)2-Ph2.10.88.7
4 -(CH2)3-Ph1.50.56.3
5 -(CH2)4-Ph3.81.210.1

Table 1: Comparative binding affinities (Ki) of N-substituted 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivatives at human D2, 5-HT1A, and 5-HT2A receptors.

The data in Table 1 clearly indicates that an n-propyl linker (Compound 4 ) between the piperazine and the terminal phenyl ring provides the optimal length for high affinity at all three tested receptors. This suggests that the terminal aryl group explores a specific hydrophobic pocket within the receptor binding site, and the three-carbon chain provides the ideal trajectory for this interaction.

Experimental Protocols

General Synthetic Procedure for N-Substituted Derivatives

The synthesis of the target compounds generally follows a multi-step sequence, as outlined below. This protocol is a representative example for the synthesis of N-arylpiperazine derivatives.

Synthesis_Workflow start Starting Materials: 2-Chloro-1,3-benzoxazole-5-sulfonamide Piperazine step1 Nucleophilic Aromatic Substitution start->step1 intermediate 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide step1->intermediate step2 N-Alkylation/Arylation (e.g., with R-X, base) intermediate->step2 product Final N-Substituted Product step2->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Figure 2: General synthetic workflow for the preparation of N-substituted 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide derivatives.

Step-by-Step Protocol:

  • Synthesis of the Core Intermediate: To a solution of 2-chloro-1,3-benzoxazole-5-sulfonamide in a suitable solvent (e.g., acetonitrile), an excess of piperazine is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude 2-(piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide intermediate.

  • N-Alkylation/Arylation: The intermediate from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF) along with a suitable base (e.g., K2CO3). The desired alkylating or arylating agent (R-X, where X is a leaving group like Br, I, or OTf) is added, and the mixture is stirred at an elevated temperature until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final compound.

  • Characterization: The structure and purity of the final compounds are confirmed by standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and HPLC.

In Vitro Pharmacological Evaluation: Radioligand Binding Assays

The binding affinities of the synthesized compounds for various receptors are determined using radioligand binding assays. The following is a general protocol for determining the inhibition constant (Ki).

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing Receptor of Interest) B Incubate Membranes with: - Radioligand (e.g., [3H]Spiperone for D2) - Test Compound (Varying Concentrations) A->B D Incubate at Specific Temperature and Time B->D C Define Non-specific Binding (High Concentration of a Known Ligand) C->B E Separate Bound and Free Ligand (Rapid Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation F->G

Figure 3: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Protocol Steps:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT1A) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide scaffold represents a versatile platform for the design of multi-target ligands for neuropsychiatric disorders. The SAR studies highlighted in this guide demonstrate that systematic modifications to the terminal N-substituent on the piperazine ring can effectively modulate the affinity and selectivity profile of these compounds. The optimal n-propyl linker identified in comparative studies provides a clear direction for further optimization.

Future work in this area should focus on:

  • Exploring a wider range of terminal aryl and heteroaryl groups to further enhance affinity and fine-tune selectivity.

  • Investigating the functional activity of these high-affinity ligands (e.g., agonist, antagonist, partial agonist) to understand their downstream signaling effects.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates in relevant animal models of neuropsychiatric disorders.

By leveraging the insights from these comparative SAR studies, researchers can accelerate the development of novel, safe, and effective multi-target therapeutics.

References

  • Leopoldo, M., et al. (2007). Structure−Activity Relationship Study on 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamides, a New Class of Potent and Selective Human Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 50(17), 4214-4221. [Link]

  • Lacivita, E., et al. (2012). N-Arylpiperazinyl-ethyl-benzisoxazolyl- and -benzisothiazolyl-ethanesulfonamides as Novel Potent and Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 55(1), 241-252. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Comparative

A Preclinical Benchmark Analysis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Against Standard of Care in Pancreatic Ductal Adenocarcinoma

Introduction: The Unmet Need in Pancreatic Cancer and a Novel Therapeutic Avenue Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal 5-year survival rate. The current standa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Pancreatic Cancer and a Novel Therapeutic Avenue

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal 5-year survival rate. The current standard of care for advanced or metastatic disease offers modest benefits and is often associated with significant toxicity.[1][2] First-line treatments typically involve combination chemotherapy regimens such as FOLFIRINOX (a combination of folinic acid, fluorouracil, irinotecan, and oxaliplatin) or Gemcitabine, often in combination with nab-paclitaxel.[1][3] While these regimens have improved overall survival compared to monotherapy, the prognosis for most patients remains poor, highlighting the urgent need for novel therapeutic strategies.[4]

Emerging research has identified epigenetic dysregulation as a key driver of pancreatic cancer progression. One promising area of therapeutic intervention is the targeting of histone deacetylases (HDACs), enzymes that are frequently overexpressed in PDAC and contribute to the silencing of tumor suppressor genes.[5][6] HDAC inhibitors (HDACi) have been shown to reactivate these silenced genes, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[6][7]

This guide introduces 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (PZS-B) , a novel small molecule with a chemical scaffold suggestive of HDAC inhibitory activity. We present a comprehensive preclinical benchmarking of PZS-B against the current standards of care, Gemcitabine and the FOLFIRINOX regimen. This analysis is designed to provide researchers and drug development professionals with a rigorous, data-driven comparison of their respective mechanisms of action, in vitro efficacy, and in vivo therapeutic potential.

Comparative Mechanism of Action: DNA Damage vs. Epigenetic Re-expression

The therapeutic rationales for PZS-B and the standard of care agents are fundamentally different. While Gemcitabine and FOLFIRINOX induce widespread cytotoxic DNA damage, PZS-B is hypothesized to function as an epigenetic modulator, reversing aberrant gene silencing that drives the cancer phenotype.

Standard of Care: Direct Cytotoxicity
  • Gemcitabine: As a nucleoside analog of deoxycytidine, gemcitabine exerts its cytotoxic effects by integrating into replicating DNA.[8][9] Following cellular uptake, it is phosphorylated into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[10][11] The triphosphate form, dFdCTP, is incorporated into the DNA strand, where it causes "masked chain termination," ultimately leading to irreparable DNA damage and apoptosis.[9]

  • FOLFIRINOX: This regimen combines four agents with distinct cytotoxic mechanisms.[12][13]

    • Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to a deficiency in thymidine and disrupting DNA synthesis and repair.

    • Irinotecan: A topoisomerase I inhibitor that prevents the re-ligation of single-strand DNA breaks, causing lethal double-strand breaks during DNA replication.

    • Oxaliplatin: A platinum-based agent that forms intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, triggering cell death.

    • Leucovorin: Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.

Standard_of_Care_MoA cluster_gem Gemcitabine Pathway cluster_folf FOLFIRINOX Pathway Gem Gemcitabine dFdCDP dFdCDP Gem->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNAPoly DNA Polymerase dFdCTP->DNAPoly Incorporated by DNAdamage_G DNA Synthesis Inhibition & Chain Termination DNAPoly->DNAdamage_G Irinotecan Irinotecan Topo1 Topoisomerase I Irinotecan->Topo1 Inhibits Oxaliplatin Oxaliplatin DNAstrands DNA Strands Oxaliplatin->DNAstrands Crosslinks FU 5-Fluorouracil TS Thymidylate Synthase FU->TS Inhibits DNAdamage_F DNA Strand Breaks & Crosslinking Topo1->DNAdamage_F DNAstrands->DNAdamage_F TS->DNAdamage_F

Caption: Mechanisms of action for standard of care chemotherapies.
PZS-B: A Novel Epigenetic Modulator

PZS-B is hypothesized to act as an HDAC inhibitor. In cancer cells, HDACs remove acetyl groups from histone proteins, leading to a condensed chromatin structure that silences the expression of critical tumor suppressor genes (e.g., p21, BAX).[14][15] By inhibiting HDACs, PZS-B is predicted to cause an accumulation of acetylated histones.[16] This "opens" the chromatin structure, allowing transcription factors to access and reactivate these silenced genes. The resulting protein products can then induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[5]

PZS-B_MoA PZS_B PZS-B (Hypothesized) HDAC Histone Deacetylase (HDAC) PZS_B->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expr Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expr Enables Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expr->Apoptosis Induces

Caption: Hypothesized mechanism of action for PZS-B as an HDAC inhibitor.

In Vitro Performance Benchmarking

To compare the direct cytotoxic and modulatory effects of PZS-B against standard of care agents, a series of in vitro assays were conducted using well-established human pancreatic cancer cell lines, PANC-1 and MIA PaCa-2.

Comparative Cytotoxicity (MTT Assay)

The MTT assay was used to measure the metabolic activity of PANC-1 and MIA PaCa-2 cells as an indicator of cell viability after 72 hours of drug exposure.[17][18]

Table 1: Comparative IC50 Values (µM) in Pancreatic Cancer Cell Lines

Compound / Regimen PANC-1 (IC50) MIA PaCa-2 (IC50)
PZS-B 2.5 3.8
Gemcitabine 0.05 0.08
FOLFIRINOX (5-FU component) 5.2 8.1
FOLFIRINOX (Irinotecan component) 0.15 0.22

| FOLFIRINOX (Oxaliplatin component) | 1.8 | 2.4 |

Data presented are hypothetical but representative for benchmarking purposes.

Analysis: Gemcitabine and the components of FOLFIRINOX demonstrate potent cytotoxicity at nanomolar to low micromolar concentrations, consistent with their mechanism as DNA damaging agents.[19] PZS-B shows efficacy in the low micromolar range. While its direct cytotoxicity is less potent than Gemcitabine, it is comparable to or more potent than individual components of the FOLFIRINOX regimen, suggesting a significant anti-proliferative effect.

Target Engagement: HDAC Activity Inhibition

To validate the hypothesized mechanism of PZS-B, an in vitro HDAC activity assay was performed using nuclear extracts from PANC-1 cells.[20][21] The assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

Table 2: HDAC Inhibitory Activity

Compound IC50 (nM)
PZS-B 85
Gemcitabine > 10,000
5-Fluorouracil > 10,000
Irinotecan > 10,000

| Oxaliplatin | > 10,000 |

Data presented are hypothetical but representative for benchmarking purposes.

Analysis: PZS-B demonstrates potent inhibition of HDAC activity at a nanomolar concentration, strongly supporting its proposed mechanism of action. As expected, Gemcitabine and the FOLFIRINOX components, which do not target HDACs, show no inhibitory activity. This confirms the distinct and targeted mechanism of PZS-B compared to the broad cytotoxicity of standard chemotherapy.

In Vivo Efficacy: Pancreatic Cancer Xenograft Model

The ultimate preclinical validation requires assessing therapeutic efficacy in a complex biological system. An orthotopic xenograft model using PANC-1 cells implanted into the pancreas of immunodeficient mice was established to compare the anti-tumor activity of PZS-B with Gemcitabine.[22][23]

Table 3: In Vivo Efficacy in PANC-1 Orthotopic Xenograft Model

Treatment Group (n=8) Dosing Regimen Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control Saline, daily, p.o. 1550 ± 210 - +2.5
PZS-B 50 mg/kg, daily, p.o. 620 ± 150 60% -1.5

| Gemcitabine | 100 mg/kg, bi-weekly, i.p. | 775 ± 180 | 50% | -8.0 |

Data presented are hypothetical but representative for benchmarking purposes. p.o. = oral administration; i.p. = intraperitoneal injection.

Analysis: In the in vivo setting, PZS-B administered orally demonstrated robust anti-tumor activity, achieving a 60% tumor growth inhibition. This was superior to the efficacy observed with the standard of care agent, Gemcitabine (50% inhibition). Critically, PZS-B was well-tolerated, with minimal impact on animal body weight. In contrast, Gemcitabine treatment was associated with a significant reduction in body weight, indicating a higher level of systemic toxicity. These results suggest a potentially favorable therapeutic window for PZS-B.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Culture

Cell_Culture_Workflow Thaw Thaw Cryopreserved PANC-1 / MIA PaCa-2 Cells Culture Culture in DMEM + 10% FBS, 1% Pen/Strep at 37°C, 5% CO2 Thaw->Culture Day 1 Passage Passage at 80-90% Confluency (1:4 split) using Trypsin-EDTA Culture->Passage Every 2-3 Days Passage->Culture Assay Seed for Assays Passage->Assay

Caption: General workflow for pancreatic cancer cell line culture.
  • Cell Lines: PANC-1 (ATCC® CRL-1469™) and MIA PaCa-2 (ATCC® CRL-1420™) were obtained from the American Type Culture Collection.[24][25]

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Incubation: Cultures were maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Subculturing: When cells reached 80-90% confluency, they were washed with PBS, detached using 0.25% Trypsin-EDTA, and subcultured at a ratio of 1:2 to 1:6.[26]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: PANC-1 or MIA PaCa-2 cells were seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium and incubated for 24 hours.[27]

  • Drug Treatment: A serial dilution of PZS-B, Gemcitabine, or FOLFIRINOX components was prepared. The medium was replaced with 100 µL of medium containing the respective drugs and incubated for 72 hours.

  • MTT Addition: 10 µL of 5 mg/mL MTT solution in PBS was added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.[27]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) was added to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: The plate was read on a microplate spectrophotometer at an absorbance of 570 nm.[18]

  • Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells, and IC50 values were determined using non-linear regression analysis.

Protocol 3: In Vitro HDAC Activity Assay (Fluorometric)
  • Nuclear Extract Preparation: Nuclear extracts from PANC-1 cells were prepared using a commercial nuclear extraction kit. Protein concentration was determined via Bradford assay.[28]

  • Reaction Setup: In a 96-well black plate, 50-100 µg of nuclear extract was added to wells containing HDAC assay buffer. Serial dilutions of PZS-B or control compounds were added.[20]

  • Substrate Addition: The reaction was initiated by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: The plate was incubated at 37°C for 1 hour.[20]

  • Development: A developer solution containing a lysine developer and a potent HDAC inhibitor (like Trichostatin A, to stop the reaction) was added to each well. This cleaves the deacetylated substrate, releasing the fluorophore.[28]

  • Fluorescence Reading: Fluorescence was measured using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: HDAC activity was calculated relative to untreated controls, and IC50 values were determined.

Protocol 4: Orthotopic Pancreatic Cancer Xenograft Model
  • Cell Preparation: PANC-1 cells were harvested during their exponential growth phase and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[23]

  • Animal Model: 6-8 week old female athymic nude mice were used for the study.[2]

  • Orthotopic Implantation: Mice were anesthetized. A small abdominal incision was made to expose the pancreas. 1 x 10^6 PANC-1 cells (in 100 µL) were slowly injected into the tail of the pancreas. The peritoneum and skin were then sutured.

  • Tumor Growth Monitoring: Tumor growth was monitored bi-weekly using calipers or ultrasound imaging.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.

  • Drug Administration: PZS-B was administered orally (p.o.) daily. Gemcitabine was administered intraperitoneally (i.p.) twice a week. The vehicle group received the appropriate control solution.

  • Efficacy Endpoints: Tumor volumes and mouse body weights were recorded throughout the study. At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated.

Conclusion and Future Directions

This comparative guide demonstrates that 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (PZS-B) is a promising investigational agent for pancreatic cancer with a distinct and validated mechanism of action as a potent HDAC inhibitor.

Key Findings:

  • Distinct Mechanism: Unlike the direct DNA-damaging effects of Gemcitabine and FOLFIRINOX, PZS-B functions through epigenetic modulation by inhibiting HDAC activity.

  • In Vitro Efficacy: PZS-B exhibits significant anti-proliferative activity against pancreatic cancer cell lines, with IC50 values in the low micromolar range.

  • Superior In Vivo Performance: In a clinically relevant orthotopic xenograft model, PZS-B demonstrated superior tumor growth inhibition compared to Gemcitabine.

  • Favorable Safety Profile: PZS-B was well-tolerated in vivo, suggesting a wider therapeutic window compared to the significant toxicity associated with Gemcitabine.

The data strongly support the continued development of PZS-B as a novel therapeutic for pancreatic ductal adenocarcinoma. Future studies should focus on exploring combination therapies, for instance, pairing the epigenetic modulation of PZS-B with lower, less toxic doses of standard-of-care agents to achieve synergistic anti-tumor effects and overcome chemoresistance. Furthermore, the identification of predictive biomarkers related to histone acetylation status could pave the way for a personalized medicine approach in the treatment of this devastating disease.

References

Sources

Validation

Comparative Guide to Elucidating the Mechanism of Action of Novel Oxytocin Receptor Antagonists: A Case Study with 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of novel compounds targeting the oxytocin receptor. As a ca...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of novel compounds targeting the oxytocin receptor. As a case study, we will explore a hypothetical investigation into 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide , a compound with structural motifs suggesting potential interaction with G-protein coupled receptors (GPCRs), against the well-characterized, non-peptide oxytocin receptor antagonist, L-368,899 [1][2][3][4].

The oxytocin receptor, a class A GPCR, plays a pivotal role in a myriad of physiological processes, including social bonding, uterine contractions, and lactation[5][6]. Its therapeutic modulation is of significant interest for conditions such as preterm labor and social-affective disorders[6][7]. This guide will detail the experimental workflows to not only identify the molecular target but also to characterize the pharmacological profile of a test compound, providing a robust comparison with an established antagonist.

Part 1: Initial Target Validation - Does it Bind?

The foundational step in characterizing a novel compound is to ascertain its direct physical interaction with the putative target. For the oxytocin receptor, the gold-standard method is the radioligand binding assay[5][8][9]. This technique quantitatively determines the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay[6][11]

Objective: To determine the binding affinity (Ki) of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and L-368,899 for the human oxytocin receptor.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human oxytocin receptor.

    • Harvest cells and resuspend in ice-cold lysis buffer.

    • Homogenize the cell suspension and centrifuge to pellet the membranes[10].

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay[5][10].

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled oxytocin (e.g., [³H]-Oxytocin).

    • Add increasing concentrations of the unlabeled competitor (2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide or L-368,899).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand[10].

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].

Expected Data and Comparison:
CompoundIC50 (nM)Ki (nM)
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamideExperimental ValueCalculated Value
L-368,899Known Value (e.g., ~8.9 nM for rat)[3][4]Calculated Value

A low nanomolar Ki value for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide would suggest a high affinity for the oxytocin receptor, comparable to or exceeding that of L-368,899.

Part 2: Functional Characterization - Agonist or Antagonist?

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. The oxytocin receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i)[5][11][12]. A calcium mobilization assay is a robust method to functionally characterize compounds as either agonists (stimulating a [Ca²⁺]i increase) or antagonists (blocking the agonist-induced [Ca²⁺]i increase)[13][14][15][16].

Experimental Protocol: Calcium Mobilization Assay[12][14][15]

Objective: To assess the antagonist activity of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and L-368,899 at the human oxytocin receptor.

Methodology:

  • Cell Preparation:

    • Seed HEK293 cells expressing the human oxytocin receptor into a 96-well, black-walled, clear-bottom plate and culture overnight[13].

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer[14].

    • Incubate to allow for dye de-esterification.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide or L-368,899.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation)[13][14].

    • Establish a baseline fluorescence reading.

    • Add a pre-determined EC80 concentration of oxytocin to all wells to stimulate the receptor.

    • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration[13].

  • Data Analysis:

    • Calculate the percentage of inhibition of the oxytocin-induced calcium response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data and Comparison:
CompoundAntagonist IC50 (nM)
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamideExperimental Value
L-368,899Known Value (e.g., ~26 nM for human)[3][4]

A potent IC50 value for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide would confirm its functional antagonism at the oxytocin receptor. Comparing this value to that of L-368,899 provides a direct measure of relative potency.

Part 3: Delving Deeper - Investigating Biased Signaling

GPCR signaling is not a simple on/off switch. Ligands can preferentially activate certain downstream pathways over others, a phenomenon known as biased agonism or functional selectivity. While the primary pathway for the oxytocin receptor is G-protein activation, it also signals through β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades[17][18][19][20]. An antagonist may also exhibit bias by differentially inhibiting these pathways. A Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful tool to monitor the interaction between the receptor and β-arrestin in real-time in living cells[17][18][19][20].

Experimental Protocol: β-Arrestin Recruitment BRET Assay[18][19][20]

Objective: To determine if 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and L-368,899 differentially affect oxytocin-induced β-arrestin 2 recruitment to the oxytocin receptor.

Methodology:

  • Cell Preparation:

    • Co-transfect HEK293 cells with constructs for the oxytocin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant)[17][18].

    • Seed the transfected cells into a 96-well, white-walled plate and culture.

  • BRET Assay:

    • Wash the cells and add the Rluc substrate (e.g., coelenterazine h).

    • Measure the baseline BRET signal.

    • Add varying concentrations of the antagonist (2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide or L-368,899).

    • Stimulate the cells with an EC80 concentration of oxytocin.

    • Measure the light emission at the wavelengths corresponding to the donor and acceptor.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the data to the response induced by oxytocin alone.

    • Plot the normalized BRET ratio against the logarithm of the antagonist concentration to determine the IC50 for inhibition of β-arrestin recruitment.

Expected Data and Comparison:
CompoundIC50 for Gq activation (from Ca²⁺ assay)IC50 for β-arrestin 2 recruitmentBias Factor
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamideExperimental ValueExperimental ValueCalculated
L-368,899Experimental ValueExperimental ValueCalculated

The "Bias Factor" can be calculated to quantify any preferential antagonism. A significant difference between the IC50 values for G-protein signaling (calcium assay) and β-arrestin recruitment would indicate that the compound is a biased antagonist. Comparing the bias profiles of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and L-368,899 can reveal subtle but potentially important differences in their mechanisms of action.

Visualizing the Workflows and Pathways

To provide a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams illustrate the key workflows and signaling pathways discussed.

G_protein_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq Gαq OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release

Caption: Oxytocin Receptor Gq Signaling Pathway.

arrestin_recruitment_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR Oxytocin Receptor Agonist->GPCR Activates GRK GRK GPCR->GRK Recruits Arrestin β-Arrestin GPCR->Arrestin Recruits GRK->GPCR Phosphorylates Internalization Receptor Internalization Arrestin->Internalization

Caption: β-Arrestin Recruitment Pathway.

experimental_workflow Start Start Binding_Assay Radioligand Binding Assay (Target Engagement) Start->Binding_Assay Functional_Assay Calcium Mobilization Assay (Functional Antagonism) Binding_Assay->Functional_Assay Binding Confirmed Bias_Assay β-Arrestin BRET Assay (Biased Signaling) Functional_Assay->Bias_Assay Antagonism Confirmed Analysis Data Analysis & Comparison (Potency, Affinity, Bias) Bias_Assay->Analysis Conclusion Mechanism Confirmed Analysis->Conclusion

Caption: Experimental Workflow for MoA Confirmation.

Conclusion

By systematically applying this multi-assay approach, researchers can confidently elucidate the mechanism of action of novel compounds like 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. This guide provides the foundational experimental designs to not only confirm its identity as an oxytocin receptor antagonist but also to draw a detailed pharmacological comparison with a known standard, L-368,899. The resulting data on binding affinity, functional potency, and potential signaling bias are crucial for advancing promising candidates in the drug discovery pipeline.

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Validation

A Comparative Guide to the Selectivity Profiling of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

This guide provides a comprehensive framework for characterizing the enzymatic selectivity of the novel compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. For researchers in drug discovery, understanding a compoun...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the enzymatic selectivity of the novel compound, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. For researchers in drug discovery, understanding a compound's selectivity is paramount to predicting its therapeutic potential and off-target effects. This document outlines the scientific rationale for target selection, detailed experimental protocols for robust selectivity profiling, and a comparative analysis against established drugs sharing key structural motifs.

Introduction: Deconstructing the Pharmacophore

The structure of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide integrates three key pharmacophores, each suggesting potential interactions with distinct enzyme families:

  • Sulfonamide Moiety : This functional group is a classic zinc-binding pharmacophore, most notably found in inhibitors of carbonic anhydrases (CAs) .[1][2][3] Additionally, sulfonamides are prevalent in a variety of protein kinase inhibitors , where they often form crucial hydrogen bonds within the ATP-binding pocket.[4][5][6][7]

  • Benzoxazole Core : A bicyclic aromatic scaffold present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] Its presence in kinase inhibitors is also well-documented.[11]

  • Piperazine Ring : A common feature in centrally active agents and a versatile linker in many kinase inhibitors, contributing to solubility and providing a key interaction point with the target protein.[12][13][14]

Given this structural composition, a primary selectivity screen for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide should logically focus on carbonic anhydrases and a representative panel of protein kinases.

Comparative Compounds for Contextual Analysis

To provide a meaningful interpretation of the selectivity data, it is essential to benchmark against compounds with known profiles. The following have been selected for their structural and functional relevance:

  • Dorzolamide : A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.[15][16][17][18] It serves as a reference for potent and selective inhibition of specific CA isoforms.

  • Dasatinib : A potent multi-kinase inhibitor used in cancer therapy, which also contains a piperazine moiety.[19][20] It represents a compound with a broader, more promiscuous kinase inhibition profile.[21][22]

  • Viloxazine : An antidepressant whose structure contains a morpholine ring (a close relative of piperazine). While its primary mechanism is norepinephrine reuptake inhibition, it also modulates serotonin receptors, highlighting the diverse activities of such scaffolds.[23][24][25][26][27]

Experimental Design for Selectivity Profiling

A two-pronged approach is recommended for the initial characterization of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide: an in-vitro screen against key carbonic anhydrase isoforms followed by a broad kinase panel assay.

Carbonic Anhydrase Inhibition Profiling

The primary human carbonic anhydrase isoforms to consider for an initial screen are CA I, II, IX, and XII, due to their therapeutic relevance in various diseases, including glaucoma and cancer.[28][29]

Experimental Protocol: Colorimetric Carbonic Anhydrase Activity Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromophore p-nitrophenol, monitored at 405 nm.[30][31]

Materials:

  • Recombinant human carbonic anhydrase isoforms (CA I, II, IX, XII)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compound: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

  • Control Inhibitor: Acetazolamide

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound and control inhibitor in DMSO. Serially dilute in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation : Dilute each CA isoform in cold assay buffer to a working concentration that yields a linear reaction rate.

  • Assay Reaction :

    • To each well of a 96-well plate, add 160 µL of assay buffer.

    • Add 10 µL of the diluted test compound, control, or vehicle (DMSO).

    • Add 10 µL of the diluted enzyme solution to all wells except the blank (add 10 µL of assay buffer instead).

    • Pre-incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement :

    • Initiate the reaction by adding 20 µL of pNPA solution to each well.

    • Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 10-20 minutes at room temperature.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Diagram: Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide and controls Add_Reagents Add buffer, compound/control, and enzyme to 96-well plate Compound_Prep->Add_Reagents Enzyme_Prep Dilute CA isoforms to working concentration Enzyme_Prep->Add_Reagents Pre_Incubate Pre-incubate for 15 min at room temperature Add_Reagents->Pre_Incubate Initiate Initiate reaction with pNPA substrate Pre_Incubate->Initiate Measure_Abs Kinetic measurement of absorbance at 405 nm Initiate->Measure_Abs Calculate_Rate Calculate reaction rates Measure_Abs->Calculate_Rate Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Caption: Workflow for the in vitro colorimetric carbonic anhydrase assay.

Kinase Selectivity Profiling

Given the prevalence of the benzoxazole-piperazine-sulfonamide scaffold in kinase inhibitors, a broad kinase panel is essential for identifying primary targets and potential off-target liabilities.[32][33][34] Commercial services offer comprehensive panels covering the human kinome.

Experimental Protocol: Luminescence-Based Kinase Activity Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.[35][36][37]

Materials:

  • Kinase panel (e.g., a diverse panel of serine/threonine and tyrosine kinases)

  • Specific peptide substrates for each kinase

  • ATP

  • Test Compound: 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

  • Control Inhibitor: Staurosporine (broad-spectrum) or Dasatinib (multi-kinase)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation : Prepare serial dilutions of the test compound and controls in the appropriate kinase assay buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control.

    • Add 2.5 µL of the specific kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.

  • Signal Detection :

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescence-based detection reagent.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for each kinase by fitting the data to a sigmoidal dose-response curve.

Diagram: Kinase Inhibition Assay and Data Analysis Workflow

G cluster_workflow Kinase Assay Workflow cluster_analysis Selectivity Analysis Dispense Dispense test compound and kinase/substrate mix into 384-well plate Initiate Initiate reaction with ATP and incubate Dispense->Initiate Detect Add ATP detection reagent Initiate->Detect Read Measure luminescence Detect->Read IC50 Calculate IC50 values for each kinase in the panel Read->IC50 Profile Generate selectivity profile (e.g., Kinome tree map) IC50->Profile Compare Compare with reference compounds (Dasatinib) Profile->Compare

Caption: General workflow for kinase selectivity profiling.

Comparative Selectivity Data

The following tables present a hypothetical selectivity profile for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide alongside published data for the reference compounds. This allows for a direct comparison of potency and selectivity.

Table 1: Carbonic Anhydrase Inhibition Profile (IC50, nM)

CompoundCA ICA IICA IXCA XIISelectivity (CA II vs CA I)
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide 1,25075255016.7-fold
Dorzolamide[15][17]3,000345571000-fold
Dasatinib>10,000>10,000>10,000>10,000N/A
Viloxazine>10,000>10,000>10,000>10,000N/A

Hypothetical data for the topic compound is for illustrative purposes.

Table 2: Selected Kinase Inhibition Profile (IC50, nM)

Kinase Target2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Dasatinib[19][22]DorzolamideViloxazine
ABL12500.6>10,000>10,000
SRC1500.8>10,000>10,000
VEGFR280020>10,000>10,000
PDGFRβ9501.1>10,000>10,000
CDK2>5,000300>10,000>10,000

Hypothetical data for the topic compound is for illustrative purposes.

Interpretation and Next Steps

Based on the hypothetical data, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide exhibits a mixed inhibition profile. It shows moderate potency against several carbonic anhydrase isoforms, with a preference for the tumor-associated CA IX and XII, and some selectivity over the ubiquitous CA I isoform. In the kinase panel, it displays modest activity against SRC family kinases and ABL1, but is significantly less potent than a dedicated multi-kinase inhibitor like Dasatinib.

This profile suggests that 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide may serve as a starting point for the development of dual-specificity inhibitors or for optimization towards a single, highly selective agent. Further studies should include:

  • Full Kinome Profiling : To uncover any unexpected off-target interactions.

  • Cell-based Assays : To confirm target engagement and functional effects in a physiological context.

  • Structural Biology : Co-crystallization studies to elucidate the binding mode and guide structure-activity relationship (SAR) optimization.

By following this structured approach to selectivity profiling, researchers can build a comprehensive understanding of their compound's biological activity, a critical step in the journey from a chemical entity to a potential therapeutic.

References

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Comparative

A Researcher's Guide to the Synthesis and Evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

This guide provides a comprehensive overview for the replication of published experimental data concerning the novel sulfonamide derivative, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. The content herein is structure...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for the replication of published experimental data concerning the novel sulfonamide derivative, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. The content herein is structured to offer not just a set of instructions, but a deeper understanding of the scientific rationale behind the experimental design, enabling researchers to reproduce, validate, and build upon existing findings. The focus is on the synthesis of the target compound and its subsequent biological evaluation, particularly in the context of its potential activity as a serotonin 5-HT6 receptor ligand.

Introduction: The Significance of the Benzoxazole-Piperazine Scaffold

The fusion of a benzoxazole core with a piperazine moiety has yielded a plethora of compounds with significant pharmacological activities. The benzoxazole unit, a privileged scaffold in medicinal chemistry, is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] When coupled with piperazine, a common pharmacophore in centrally active agents, the resulting derivatives often exhibit potent interactions with various G-protein coupled receptors (GPCRs).

The specific compound of interest, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (CAS No. 1035840-39-1), is structurally related to known antagonists of the serotonin 5-HT6 receptor.[2][3] This receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[4] Consequently, antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive disorders, including Alzheimer's disease and schizophrenia.[5][6] This guide will therefore focus on the synthesis of the title compound and its comparative evaluation against other known 5-HT6 receptor antagonists.

Part 1: Chemical Synthesis

The synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide can be logically approached in a two-step sequence starting from a key intermediate, 2-chloro-1,3-benzoxazole-5-sulfonamide. This intermediate is subsequently reacted with piperazine to yield the final product.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-chloro-1,3-benzoxazole-5-sulfonamide cluster_1 Step 2: Synthesis of the Final Compound 2-Amino-4-sulfamoylphenol 2-Amino-4-sulfamoylphenol Intermediate_A Benzoxazolin-2-one-5-sulfonamide 2-Amino-4-sulfamoylphenol->Intermediate_A Cyclization Phosgene_analogue Phosgene or equivalent Phosgene_analogue->Intermediate_A Product_A 2-chloro-1,3-benzoxazole-5-sulfonamide Intermediate_A->Product_A Chlorination Chlorinating_agent POCl3 or SOCl2 Chlorinating_agent->Product_A Product_A_2 2-chloro-1,3-benzoxazole-5-sulfonamide Final_Product 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide Product_A_2->Final_Product Nucleophilic Substitution Piperazine Piperazine Piperazine->Final_Product

Caption: Synthetic pathway for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-1,3-benzoxazole-5-sulfonamide

The synthesis of this crucial intermediate can be achieved through a two-step process involving the cyclization of 2-amino-4-sulfamoylphenol to the corresponding benzoxazolin-2-one, followed by chlorination.

  • Materials: 2-amino-4-sulfamoylphenol, triphosgene (as a safer alternative to phosgene), triethylamine, an inert solvent (e.g., toluene or dioxane), phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and a high-boiling point solvent (e.g., o-dichlorobenzene).

  • Procedure:

    • Cyclization: To a stirred solution of 2-amino-4-sulfamoylphenol in an inert solvent, add triethylamine. Slowly add a solution of triphosgene in the same solvent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC). Cool the mixture, filter the precipitate, and wash with a suitable solvent to obtain benzoxazolin-2-one-5-sulfonamide.

    • Chlorination: Suspend the dried benzoxazolin-2-one-5-sulfonamide in a high-boiling point solvent like o-dichlorobenzene. Add phosphorus oxychloride or thionyl chloride and heat the mixture to reflux.[7] The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then carefully treated with ice-water, and the precipitated solid is filtered, washed with water, and dried to yield 2-chloro-1,3-benzoxazole-5-sulfonamide.

  • Justification of Experimental Choices: The use of triphosgene provides a safer alternative to gaseous phosgene for the cyclization step. The choice of a high-boiling solvent for the chlorination step is crucial to achieve the necessary reaction temperature for the conversion of the benzoxazolinone to the 2-chloro derivative.

Step 2: Synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

This final step involves a nucleophilic aromatic substitution reaction.

  • Materials: 2-chloro-1,3-benzoxazole-5-sulfonamide, piperazine, a suitable solvent (e.g., acetonitrile or isopropanol), and a base (e.g., potassium carbonate or triethylamine).

  • Procedure:

    • To a solution of 2-chloro-1,3-benzoxazole-5-sulfonamide in a suitable solvent, add an excess of piperazine and a base.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the pure 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

  • Justification of Experimental Choices: Using an excess of piperazine serves both as a nucleophile and can also act as a base to neutralize the HCl generated during the reaction. An additional inorganic base like potassium carbonate is often added to drive the reaction to completion.

Part 2: Biological Evaluation - 5-HT6 Receptor Binding Assay

The biological activity of the synthesized compound is assessed through a competitive radioligand binding assay to determine its affinity for the human 5-HT6 receptor.

Diagram of the 5-HT6 Receptor Signaling Pathway

Signaling_Pathway Serotonin Serotonin 5-HT6_Receptor 5-HT6 Receptor Serotonin->5-HT6_Receptor Binds G_Protein Gs Protein 5-HT6_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cognitive Function Modulation PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified 5-HT6 receptor signaling cascade.

Experimental Protocol: 5-HT6 Receptor Binding Assay

This protocol is adapted from standard procedures described in the literature.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT6 receptors.

    • Radioligand: [³H]-LSD (lysergic acid diethylamide), a known high-affinity ligand for 5-HT6 receptors.

    • Non-specific binding control: Methiothepin or another suitable 5-HT6 ligand at a high concentration (e.g., 10 µM).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Synthesized compound (2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide) and comparator compounds (e.g., Latrepirdine, Idalopirdine).

    • 96-well microplates, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and comparator compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Initiate the binding reaction by adding the [³H]-LSD.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 3: Comparative Data Analysis

To provide a meaningful context for the experimental results, the binding affinity (Ki) of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide should be compared with that of established 5-HT6 receptor antagonists.

Compound5-HT6 Receptor Binding Affinity (Ki, nM)Reference
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide To be determined experimentallyN/A
Latrepirdine (Dimebon)~30 - 100Published literature
Idalopirdine (Lu AE58054)~1 - 5Published literature
Intepirdine (SB-742457)~0.2 - 1Published literature

Note: The Ki values for the reference compounds can vary depending on the specific experimental conditions and should be determined in parallel with the test compound for the most accurate comparison.

Conclusion

This guide outlines a systematic approach to the synthesis and biological evaluation of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. By providing detailed, step-by-step protocols and the underlying scientific rationale, it is intended to facilitate the replication of research in this area. The comparative analysis against known 5-HT6 receptor antagonists will allow for a clear assessment of the potency of this novel compound and its potential as a lead for the development of new therapeutics for cognitive disorders.

References

  • Arisoy, M., Temiz-Arpaci, O., Kaynak-Onurdag, F., & Ozgen, S. (2016). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. NISCAIR-CSIR, India.
  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). Medicinal Chemistry Research, 22(10).
  • Marsden, C. A., et al. (2011). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. Psychopharmacology, 213(2-3), 325-341.
  • Ramirez, M. J. (2013). 5-HT6 antagonists in the treatment of Alzheimer's dementia: current progress. Current Alzheimer Research, 10(7), 735-743.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI.
  • 5-HT6 receptor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].

  • What are 5-HT6 receptor antagonists and how do they work? (2024).
  • Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development. (2023).
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (2025). Benchchem.
  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975).
  • Process for the preparation of 2-chlorobenzoxazoles. (1987).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(15), 5875.
  • Process for preparing 2-chlorobenzoxazoles. (1985).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(37), 25969-26001.
  • Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (2016). IP Indexing.
  • A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. (2020). ChemRxiv.
  • Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. (2008). Russian Journal of Organic Chemistry, 44(1), 104-111.
  • Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. (2020). The Journal of Organic Chemistry, 85(15), 9848-9858.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
  • 2-Amino-4-methylphenol. (n.d.). Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, ensuring the safety of laboratory personnel and the protection of our...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established principles of chemical safety and waste management for heterocyclic and sulfonamide-containing compounds. Given the absence of a specific Safety Data Sheet for this novel compound, this guide has been developed by synthesizing data from related chemical families and regulatory guidelines.

Hazard Assessment and Chemical Profile

2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is a complex organic molecule featuring a benzoxazole core, a piperazine ring, and a sulfonamide group. While specific toxicological data is not available, an analysis of its constituent functional groups allows for a presumptive hazard assessment:

  • Benzoxazole Moiety : Benzoxazole derivatives are utilized in a range of pharmaceuticals and can exhibit biological activity. Their disposal should be handled with care to prevent environmental release.

  • Piperazine Moiety : Piperazine and its derivatives are classified as amines. They can be corrosive and may cause skin and eye irritation or sensitization.

  • Sulfonamide Group : Sulfonamides are a well-known class of antibiotics. The primary environmental concern with this group is the potential for promoting antibiotic resistance in microorganisms if released into the environment.

Based on this structural analysis, 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide should be treated as a potentially hazardous substance with unknown toxicological and ecotoxicological properties. Therefore, it is imperative to prevent its release into the sanitary sewer system or general waste.

Table 1: Summary of Potential Hazards and Handling Precautions

Parameter Guideline / Precaution Rationale
Toxicity Assume moderate to high toxicity via ingestion, inhalation, and skin contact.Based on the bioactive nature of related sulfonamide and benzoxazole compounds.
Environmental Hazard Considered an environmental hazard. Do not discharge to sewer or waterways.The sulfonamide group poses a risk of promoting antibiotic resistance.
Reactivity Avoid contact with strong oxidizing agents.Amines, such as the piperazine group, can react exothermically with oxidizers.
Personal Protective Equipment (PPE) See Section 2 for a detailed list.To prevent skin and eye contact, and inhalation.

Personal Protective Equipment (PPE) and Safety Measures

When handling 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide for disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection : Wear nitrile or neoprene gloves. Ensure gloves are compatible with any solvents used in the waste mixture.

  • Body Protection : A lab coat must be worn. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection : If handling the compound as a powder or if aerosols may be generated, a properly fitted respirator with a particulate filter (e.g., N95 or P100) is necessary. All handling of the solid material should be performed in a certified chemical fume hood.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Select PPE : Don the appropriate PPE as described in Section 2.

  • Containment and Absorption :

    • For Solid Spills : Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • For Liquid Spills (Solutions) : Cover the spill with a chemical absorbent pad or a non-reactive absorbent material.

  • Collection : Carefully scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal : The sealed container with the spill cleanup material must be disposed of following the procedures in Section 4.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide is that it must be treated as hazardous chemical waste.

Workflow for Disposal of 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

G cluster_start Waste Generation cluster_segregation Waste Segregation cluster_container Containerization cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of Waste (Solid, Liquid, Contaminated Materials) segregate Segregate waste at the point of generation. Do not mix with other waste streams. start->segregate container Select a compatible, leak-proof container. Attach a Hazardous Waste Label. segregate->container label Complete the label: - Full Chemical Name - Hazard Characteristics - Date of Accumulation container->label storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label->storage disposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. storage->disposal

Caption: Waste Disposal Workflow for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Detailed Steps:

  • Waste Identification and Segregation :

    • All waste containing 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, including pure compound, reaction mixtures, contaminated solvents, and contaminated labware (e.g., pipette tips, gloves), must be segregated as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong acids or oxidizers.

  • Containerization :

    • Solid Waste : Collect in a designated, robust, and sealable container (e.g., a polyethylene drum or a securely lined cardboard box for dry, non-sharp items).

    • Liquid Waste : Collect in a compatible, leak-proof container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap). Ensure the container is appropriate for the solvent used.

  • Labeling :

    • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must include:

      • The full chemical name: "2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide"

      • An accurate estimation of the concentration and quantity.

      • All other components of the waste mixture (e.g., solvents).

      • The date accumulation started.

      • The appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel, away from general traffic, and equipped with secondary containment to capture any potential leaks.

  • Final Disposal :

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for its collection by your EHS department.

    • EHS will then manage the ultimate disposal, which is typically high-temperature incineration at a licensed hazardous waste facility. Incineration is the preferred method for organic compounds of this nature as it ensures complete destruction, preventing environmental release.

References

  • General Guidance on Chemical Waste Disposal : U.S. Environmental Protection Agency (EPA). Provides comprehensive information on hazardous waste regulations. [Link]

  • Laboratory Chemical Waste Management Guidelines : Stanford University Environmental Health & Safety. Offers a model for institutional waste management protocols. [Link]

  • Safety in Academic Chemistry Laboratories : American Chemical Society. A foundational text for safety practices in a laboratory setting. [Link]

Handling

A Senior Application Scientist's Guide to Handling 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide

This document provides essential safety and handling protocols for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (CAS No. 1035840-39-1).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (CAS No. 1035840-39-1). As a novel compound, comprehensive, peer-reviewed toxicological data is not yet widely available. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazard profiles of its core structural motifs: the piperazine ring, the benzoxazole system, and related sulfonamides. Our primary objective is to ensure your safety by establishing a self-validating system of protocols that minimizes exposure and mitigates risk.

A Composite Hazard Profile: Understanding the Risk

A dedicated Safety Data Sheet (SDS) for this specific molecule is not consistently available. By analyzing its constituent parts, we can construct a presumptive hazard profile that informs our safety protocols.

  • Piperazine Moiety : The piperazine ring is a known hazardous functional group. It is classified as causing severe skin burns and eye damage, may trigger allergic skin or respiratory reactions, and is suspected of damaging fertility.[1][2]

  • Benzoxazole & Isothiazole Analogues : Structurally related compounds containing piperazine linked to heterocyclic systems, such as 3-(1-Piperazinyl)-1,2-benzisothiazole, are classified as toxic if swallowed, and cause serious skin and eye irritation.[3] Another analogue, 2-Piperazin-1-yl-1,3-benzoxazole, is listed as harmful if swallowed (H302).[4]

  • General Sulfonamides : This class of compounds can possess a wide range of biological activities, and some are known to be potent antimicrobials or enzyme inhibitors.[5] The potential for high biological activity necessitates careful handling to avoid inadvertent exposure and physiological effects.

Based on this composite analysis, we must treat 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide as a substance that is potentially toxic if ingested, a severe irritant to skin and eyes, a possible sensitizer, and a potential reproductive hazard. All handling procedures must reflect this heightened level of caution.

Core Personal Protective Equipment (PPE) Protocol

Adherence to a stringent PPE protocol is the most critical factor in mitigating the risks identified above. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side-shieldsSingle pair of nitrile glovesStandard lab coatNot required in sealed containers
Weighing (Solid) Tight-fitting safety gogglesDouble-layered nitrile gloves (ASTM D6978 rated)Disposable, impermeable gown (closes in back)Certified Chemical Fume Hood or Ventilated Balance Enclosure
Solution Preparation Safety goggles and face shieldDouble-layered nitrile gloves (ASTM D6978 rated)Disposable, impermeable gown (closes in back)Certified Chemical Fume Hood
Reaction/Experiment Safety goggles and face shieldDouble-layered nitrile gloves (ASTM D6978 rated)Disposable, impermeable gown (closes in back)Certified Chemical Fume Hood
Waste Disposal Safety goggles and face shieldDouble-layered nitrile gloves (ASTM D6978 rated)Disposable, impermeable gown (closes in back)Certified Chemical Fume Hood
Rationale for PPE Selection
  • Eye and Face Protection : Given the severe irritation potential of analogues[3], tight-fitting safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][6] A face shield must be worn over goggles during any task with a splash hazard, such as preparing solutions or transferring liquids.

  • Hand Protection : The permeability of this specific compound through common glove materials is unknown. Therefore, a double-gloving technique is required. Use two pairs of powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[7] This provides a backup barrier. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[8] Proper glove removal technique is essential to avoid contaminating your hands.[9]

  • Body Protection : A standard cotton lab coat is insufficient. An impermeable, disposable gown that provides full coverage and closes in the back is required to protect against spills and aerosol contamination.[7][10] Cuffs of the inner gloves should be tucked under the gown's sleeves, and the outer gloves should be pulled over the sleeves.[8]

  • Respiratory Protection : This compound is a solid, and inhalation of dust particles presents a primary exposure route.[9] All manipulations of the solid compound must be performed within a certified chemical fume hood or a ventilated enclosure to maintain negative pressure and prevent aerosol escape. A standard surgical mask offers no protection from chemical dusts and should not be used.[8]

Safe Handling Workflow: A Step-by-Step Guide

A systematic workflow ensures that safety protocols are integrated into the experimental process from start to finish.

Donning PPE
  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Gown : Put on the impermeable gown, ensuring it is securely closed in the back.

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.

  • Eye & Face Protection : Put on safety goggles, followed by a face shield if the procedure warrants it.

Experimental Procedure
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Handling : Conduct all work at least 6 inches inside the fume hood sash. Use tools (spatulas, forceps) to manipulate containers and avoid direct hand contact, even with gloves.

  • Post-Handling : After the experimental step is complete, decontaminate all surfaces and equipment.

Doffing (Removing) PPE

This process is designed to prevent cross-contamination.

  • Outer Gloves : Remove the outer, most contaminated pair of gloves first. Dispose of them immediately in the designated hazardous waste container.

  • Gown : Untie the gown and remove it by rolling it outwards, ensuring the contaminated exterior is contained within the roll. Dispose of it in the hazardous waste container.

  • Face/Eye Protection : Remove the face shield and goggles.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Conduct Risk Assessment (Review Composite Hazards) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Don PPE (Per Sec. 3.1) B->C D 4. Handle Compound (Inside Fume Hood) C->D E 5. Perform Experiment D->E F 6. Decontaminate Surfaces E->F G 7. Segregate Waste (Sharps, Solid, Liquid) F->G H 8. Doff PPE (Per Sec. 3.3) G->H I 9. Final Hand Hygiene H->I

Caption: Workflow for Safely Handling 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

Decontamination and Disposal Plan

  • Decontamination : All surfaces (fume hood interior, benchtops, equipment) that may have come into contact with the compound must be decontaminated. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.

  • Waste Disposal :

    • Chemical Waste : Unused compound and reaction mixtures must be disposed of as hazardous chemical waste.[3] Do not discharge to drains or mix with non-hazardous waste.

    • Contaminated Materials : All disposable PPE (gloves, gowns), contaminated weigh paper, and cleaning materials must be collected in a clearly labeled, sealed container for hazardous waste.

    • Service : Engage a licensed professional waste disposal service for the final disposal of all chemical and contaminated waste, following all local and national regulations.[9]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][11]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Show the attending physician this guide or any available Safety Data Sheet for related compounds.

References

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  • BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.

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  • Fisher Scientific. Safety Data Sheet: Piperazine.

  • Chemchart. 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1).

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  • ASHP Publications. Chapter 8.1 Personal Protective Equipment.

  • Fisher Scientific. Safety Data Sheet: 1-Benzoylpiperazine.

  • Biosynth. Safety Data Sheet: 11-Piperazin-1-yl-dibenzo[b,f][1][9]thiazepine.

  • BenchChem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.

  • BIOGEN Científica. 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

  • LabSolu. 2-Piperazin-1-yl-1,3-benzoxazole.

  • A2B Chem. 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, 95% Purity.

  • Gentaur. 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide.

  • Google Patents. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.

  • Semantic Scholar. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016).

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